2-Chloro-4-methoxy-5-nitropyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methoxy-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O3/c1-12-4-3(9(10)11)2-7-5(6)8-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFJZBKFBHAICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396626 | |
| Record name | 2-chloro-4-methoxy-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282102-07-2 | |
| Record name | 2-chloro-4-methoxy-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-methoxy-5-nitropyrimidine: A Key Building Block for Advanced Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. Among the vast array of functionalized pyrimidines, 2-Chloro-4-methoxy-5-nitropyrimidine emerges as a highly versatile and reactive intermediate. Its strategic placement of chloro, methoxy, and nitro groups on the pyrimidine ring provides a unique chemical handle for a multitude of transformations, making it an invaluable building block in the synthesis of complex, biologically active molecules. This guide, designed for the discerning researcher and drug development professional, delves into the core physicochemical properties, synthesis, reactivity, and applications of this pivotal compound, offering a comprehensive technical resource to empower innovation in pharmaceutical research and development.
Core Compound Identification and Properties
CAS Number: 282102-07-2
Molecular Formula: C₅H₄ClN₃O₃
IUPAC Name: 2-chloro-4-methoxy-5-nitropyrimidine
This compound is a high-purity pyrimidine derivative, primarily utilized as a building block in life science research and development. The presence of a chloro, a methoxy, and a nitro substituent on the pyrimidine ring makes it a versatile scaffold for nucleophilic substitution and other chemical reactions, which facilitates the creation of more complex molecular structures.[1]
Physicochemical Data
A thorough understanding of the physicochemical properties of 2-Chloro-4-methoxy-5-nitropyrimidine is paramount for its effective handling, reaction optimization, and integration into synthetic workflows.
| Property | Value | Source |
| Molecular Weight | 189.56 g/mol | [1] |
| Appearance | White to off-white or slight yellow solid/crystalline powder | Inferred from related compounds |
| Boiling Point | 390.9±22.0 °C (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis and Manufacturing
The primary route to 2-Chloro-4-methoxy-5-nitropyrimidine involves a two-step process starting from a pre-functionalized pyrimidine precursor. The logical workflow for its synthesis is outlined below.
Caption: Synthetic workflow for 2-Chloro-4-methoxy-5-nitropyrimidine.
Detailed Experimental Protocol: Synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine
Step 1: Synthesis of 2-Chloro-4-methoxypyrimidine
-
To a stirred solution of 2,4-dichloropyrimidine in an appropriate solvent (e.g., methanol), a solution of sodium methoxide in methanol is added dropwise at a controlled temperature (typically 0-10 °C).
-
The reaction mixture is then allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude 2-chloro-4-methoxypyrimidine, which can be purified further if necessary.
Step 2: Nitration of 2-Chloro-4-methoxypyrimidine
-
The 2-chloro-4-methoxypyrimidine is dissolved in a suitable solvent, and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added cautiously at a low temperature.
-
The reaction is stirred at a controlled temperature until the starting material is consumed.
-
The reaction mixture is then carefully poured onto ice and neutralized with a base.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-Chloro-4-methoxy-5-nitropyrimidine.
Reactivity and Chemical Behavior
The chemical reactivity of 2-Chloro-4-methoxy-5-nitropyrimidine is dominated by the interplay of its three functional groups. The electron-withdrawing nitro group significantly influences the electron density of the pyrimidine ring, rendering it susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is an excellent leaving group, making the compound a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. A variety of nucleophiles, including amines, alcohols, and thiols, can readily displace the chloride to introduce diverse functionalities. This reactivity is the cornerstone of its utility in constructing complex molecular architectures.
Caption: Key reactions of 2-Chloro-4-methoxy-5-nitropyrimidine.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a cornerstone in medicinal chemistry, and functionalized pyrimidines like 2-Chloro-4-methoxy-5-nitropyrimidine are instrumental in the synthesis of a wide range of therapeutic agents. Its structure allows for the strategic introduction of various pharmacophores, enabling the fine-tuning of a compound's biological activity.
Role in Kinase Inhibitor Synthesis
Analytical Characterization
The purity and identity of 2-Chloro-4-methoxy-5-nitropyrimidine are typically confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
While specific experimental spectral data for this compound is not publicly available, researchers can expect characteristic shifts in the NMR spectra corresponding to the protons and carbons of the pyrimidine ring and the methoxy group.
Safety, Handling, and Storage
As a laboratory chemical, 2-Chloro-4-methoxy-5-nitropyrimidine should be handled with appropriate safety precautions.
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage: It is recommended to store this compound in a cool, dry place, under an inert atmosphere. For long-term storage, refrigeration at 2-8°C is advisable.[1]
Conclusion
2-Chloro-4-methoxy-5-nitropyrimidine is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its well-defined reactivity, centered around nucleophilic aromatic substitution, allows for the efficient introduction of a wide range of functional groups. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this compound's properties and chemical behavior is key to unlocking its potential in the design and synthesis of next-generation therapeutics. As the demand for novel and effective drugs continues to grow, the importance of such key intermediates in the synthetic chemist's toolbox cannot be overstated.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-Chloro-4-methoxy-5-nitropyrimidine: Structure, Properties, and Synthetic Considerations for Drug Discovery
Executive Summary: This guide provides an in-depth technical overview of 2-Chloro-4-methoxy-5-nitropyrimidine, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a trifunctionalized pyrimidine, it represents a versatile building block for the synthesis of complex, biologically active molecules. This document elucidates its molecular structure and physicochemical properties, outlines a proposed synthetic strategy grounded in established chemical principles, and explores its potential applications as a key intermediate in drug development. The content is structured to provide researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to leverage this compound in their research endeavors.
Introduction to Heterocyclic Intermediates in Medicinal Chemistry
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core scaffold of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1] The strategic functionalization of this scaffold allows for the fine-tuning of a compound's pharmacological profile. 2-Chloro-4-methoxy-5-nitropyrimidine emerges as a particularly valuable intermediate due to the orthogonal reactivity of its three distinct functional groups: a chloro atom, a methoxy group, and a nitro group. This arrangement provides multiple reaction sites for chemists to introduce molecular diversity, making it an invaluable starting material for constructing complex molecules designed to interact with specific biological targets.[1]
Molecular Structure and Physicochemical Properties
A precise understanding of a molecule's structure and properties is fundamental to its application. This section details the identity and characteristics of 2-Chloro-4-methoxy-5-nitropyrimidine.
Molecular Identity
The essential identifiers for this compound are summarized below, providing a clear reference for sourcing and documentation.
| Property | Value | Source |
| CAS Number | 282102-07-2 | [2][3] |
| Molecular Formula | C₅H₄ClN₃O₃ | [2][3] |
| Molecular Weight | 189.56 g/mol | [2] |
Structural Elucidation
The structure consists of a central pyrimidine ring. The substituents are positioned as follows:
-
A chloro group at position 2.
-
A methoxy group at position 4.
-
A nitro group at position 5.
This specific arrangement of an electron-withdrawing chloro group, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group creates a unique electronic landscape on the pyrimidine ring, dictating its reactivity.
Caption: 2D Molecular Structure.
Physicochemical Data
While comprehensive experimental data for this specific molecule is not widely published, the table below consolidates available information.[3] The lack of reported values for properties like melting and boiling points suggests that this compound is primarily used as a synthetic intermediate rather than an isolated final product.
| Property | Value | Notes |
| Physical Form | Solid (predicted) | Based on related structures. |
| Melting Point | N/A | Not available in cited sources.[3] |
| Boiling Point | N/A | Not available in cited sources.[3] |
| Density | N/A | Not available in cited sources.[3] |
Spectroscopic Characterization
For any synthetic protocol, rigorous structural confirmation of the product is paramount. This constitutes a self-validating system, ensuring the identity and purity of the material before proceeding to subsequent steps. Standard analytical techniques for 2-Chloro-4-methoxy-5-nitropyrimidine would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the methoxy protons and the aromatic proton on the pyrimidine ring, while ¹³C NMR would identify the five unique carbon atoms in the structure.
-
Mass Spectrometry (MS): This technique verifies the molecular weight of the compound (189.56 g/mol ) and provides fragmentation patterns that can further confirm the structure.[2]
-
Infrared (IR) Spectroscopy: IR analysis would show characteristic absorption bands for the C-Cl, C-O (methoxy), and N-O (nitro) bonds.
Public databases indicate that various spectroscopic data sets, including ¹H NMR, ¹³C NMR, IR, and MS, are available for this compound, providing a reference for researchers to validate their synthetic products.[4]
Synthetic Strategy and Methodologies
Rationale for Synthetic Design
A logical retro-synthetic approach involves functionalizing a pre-existing pyrimidine core. A common and cost-effective starting material is 2,4-dichloropyrimidine. The proposed strategy involves two key transformations:
-
Selective Nucleophilic Substitution: Introduction of the methoxy group by reacting 2,4-dichloropyrimidine with sodium methoxide. The C4 position is generally more reactive towards nucleophiles than the C2 position, allowing for selective monosubstitution under controlled conditions.
-
Electrophilic Nitration: Introduction of the nitro group at the C5 position. The pyrimidine ring is electron-deficient, requiring strong nitrating conditions (e.g., fuming nitric acid in sulfuric acid) to achieve electrophilic substitution. The existing substituents will direct the incoming nitro group to the C5 position.
Caption: Proposed two-step synthetic workflow.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-methoxypyrimidine
-
Causality: This protocol uses a stoichiometric amount of sodium methoxide at low temperatures to favor mono-substitution at the more reactive C4 position of 2,4-dichloropyrimidine. Methanol serves as both the reagent source and the solvent.
-
Methodology:
-
To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol at 0°C, add a solution of sodium methoxide (1.0 eq) in methanol dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-Chloro-4-methoxypyrimidine.
-
Validation: Confirm the structure of the intermediate using NMR and MS, comparing the data to known values for 2-Chloro-4-methoxypyrimidine.[6][7]
-
Step 2: Synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine
-
Causality: The nitration of an electron-deficient ring like pyrimidine requires harsh conditions. A mixture of fuming nitric acid and concentrated sulfuric acid is a standard and effective nitrating agent for such substrates. The reaction is performed at a controlled temperature to prevent over-nitration or decomposition.
-
Methodology:
-
To a flask containing concentrated sulfuric acid, cooled to 0°C, slowly add 2-Chloro-4-methoxypyrimidine (1.0 eq) while stirring.
-
Once dissolved, add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Validation: The final product's identity and purity should be rigorously confirmed by NMR, MS, and IR spectroscopy, with data cross-referenced against available literature.[4]
-
Applications in Drug Development
The true value of 2-Chloro-4-methoxy-5-nitropyrimidine lies in its potential as a versatile scaffold for building a library of drug candidates. The three functional groups offer distinct handles for subsequent chemical modifications. The chloro and methoxy groups, in particular, are frequently employed in drug design to modulate a molecule's interaction with protein binding pockets and to improve its pharmacokinetic properties.[8][9][10]
-
C2-Chloro Group: This is an excellent site for nucleophilic aromatic substitution (SNAr). It can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and alcohols, to introduce new side chains and build molecular complexity.
-
C5-Nitro Group: The nitro group can be easily reduced to a primary amine (-NH₂). This amine is a critical functional group in medicinal chemistry, often used to form amides, sulfonamides, or ureas, or to act as a basic center for salt formation. The introduction of a nitro group is a common strategy in the synthesis of many bioactive molecules.[11]
-
C4-Methoxy Group: While less reactive, the methoxy group can be cleaved under specific conditions to reveal a hydroxyl group, providing another point for derivatization.
Caption: Key reactivity pathways for drug discovery.
Conclusion
2-Chloro-4-methoxy-5-nitropyrimidine is a high-value chemical intermediate with significant potential for researchers in drug discovery and organic synthesis. Its trifunctionalized nature provides a robust platform for generating diverse molecular structures. While detailed experimental data and established synthetic procedures are sparse, its synthesis is achievable through logical and well-understood chemical transformations. By providing this technical guide, we aim to empower scientists with the foundational knowledge and strategic insights necessary to effectively utilize this compound in the development of next-generation therapeutics.
References
- Sunway Pharm Ltd. (n.d.). 2-Chloro-4-methoxy-5-nitropyrimidine - CAS:282102-07-2.
- Aladdin Biochemical Technology Co., LTD. (2025). 2-chloro-4-methoxy-5-nitro-pyrimidine.
- BenchChem. (2025). Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols.
- ChemicalBook. (n.d.). 2-CHLORO-4-METHOXY-5-NITRO-PYRIMIDINE synthesis.
- ChemicalBook. (n.d.). 2-chloro-4-methoxy-5-nitro-pyrimidine(282102-07-2) 1 h nmr.
-
Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
-
Drug Hunter via YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
-
MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-methoxypyrimidine. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chloro-4-methoxypyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Unnamed Source. (n.d.). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.
Sources
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- 2. 2-Chloro-4-methoxy-5-nitropyrimidine - CAS:282102-07-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. 2-chloro-4-methoxy-5-nitro-pyrimidine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 4. 2-CHLORO-4-METHOXY-5-NITRO-PYRIMIDINE(282102-07-2) 1H NMR [m.chemicalbook.com]
- 5. 2-CHLORO-4-METHOXY-5-NITRO-PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
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An In-depth Technical Guide to the Solubility of 2-Chloro-4-methoxy-5-nitropyrimidine in Common Laboratory Solvents
Introduction
In the landscape of pharmaceutical and materials science research, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. Among these, solubility stands out as a critical determinant for a molecule's behavior in various chemical and biological systems. This guide provides a comprehensive technical overview of the solubility of 2-Chloro-4-methoxy-5-nitropyrimidine, a substituted pyrimidine of interest in synthetic chemistry and drug discovery.
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The specific functionalization of the pyrimidine ring, as seen in 2-Chloro-4-methoxy-5-nitropyrimidine with its chloro, methoxy, and nitro groups, imparts a unique electronic and steric profile that dictates its reactivity and intermolecular interactions. Consequently, the solubility of this compound in different solvent environments is a key factor influencing reaction kinetics, purification strategies, formulation development, and bioavailability.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple tabulation of data to provide a deeper understanding of the principles governing the solubility of this molecule. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this guide offers a robust framework for predicting, experimentally determining, and interpreting its solubility profile. We will delve into the theoretical underpinnings of its solubility based on its structural attributes and provide detailed, field-proven experimental protocols to empower researchers to generate reliable and reproducible solubility data in their own laboratory settings.
Physicochemical Properties of 2-Chloro-4-methoxy-5-nitropyrimidine
A foundational understanding of a molecule's intrinsic properties is essential to predict its behavior in solution. The interplay of these characteristics governs the extent to which 2-Chloro-4-methoxy-5-nitropyrimidine will dissolve in a given solvent.
| Property | Value | Source |
| Molecular Formula | C5H4ClN3O3 | [1][2] |
| Molecular Weight | 189.56 g/mol | [1][2] |
| Appearance | Expected to be a solid at room temperature. | General observation for similar compounds |
| CAS Number | 282102-07-2 | [1][2] |
The presence of a pyrimidine ring, a chloro group, a methoxy group, and a nitro group all contribute to the overall polarity and hydrogen bonding capabilities of the molecule. The nitrogen atoms in the pyrimidine ring and the oxygen atoms in the methoxy and nitro groups can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor. The chloro and nitro groups are electron-withdrawing, which influences the electron distribution across the aromatic ring and impacts its polarity.
Theoretical Solubility Profile: A Predictive Analysis
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that substances with similar intermolecular forces are likely to be soluble in one another. We can, therefore, predict the solubility of 2-Chloro-4-methoxy-5-nitropyrimidine by analyzing its structural features in the context of common laboratory solvents.
Polar Protic Solvents (e.g., Water, Ethanol, Methanol, Isopropanol, n-Butanol)
These solvents are characterized by the presence of O-H or N-H bonds, making them capable of both donating and accepting hydrogen bonds.
-
Water (H₂O): Due to the presence of polar functional groups (C-Cl, C-O, N=O), 2-Chloro-4-methoxy-5-nitropyrimidine is expected to have some polarity. However, the lack of a hydrogen bond donor group on the molecule will likely limit its ability to disrupt the strong hydrogen-bonding network of water. Therefore, its solubility in water is predicted to be low . Generally, nitropyridine derivatives exhibit poor water solubility[3][4].
-
Alcohols (Methanol, Ethanol, Isopropanol, n-Butanol): These solvents have both a polar hydroxyl group and a nonpolar alkyl chain. The polarity of the solvent decreases as the length of the alkyl chain increases. It is anticipated that 2-Chloro-4-methoxy-5-nitropyrimidine will exhibit moderate to good solubility in lower-chain alcohols like methanol and ethanol, with solubility likely decreasing in isopropanol and n-butanol as the nonpolar character of the solvent increases.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, N,N-Dimethylformamide, Dimethyl Sulfoxide)
These solvents possess dipoles but lack O-H or N-H bonds, so they can act as hydrogen bond acceptors but not donors.
-
Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF): These are highly polar aprotic solvents with a strong ability to dissolve a wide range of organic compounds[5][6][7]. It is highly probable that 2-Chloro-4-methoxy-5-nitropyrimidine will be highly soluble in DMSO and DMF.
-
Acetone and Ethyl Acetate: These solvents are of intermediate polarity. Given the polar nature of the functional groups on the pyrimidine ring, the compound is expected to have good solubility in acetone and ethyl acetate.
-
Acetonitrile: This solvent is also polar aprotic and should be a reasonably good solvent for this compound, likely resulting in moderate to good solubility .
Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane, Chloroform)
These solvents lack significant dipoles and interact primarily through weaker van der Waals forces.
-
Halogenated Solvents (Dichloromethane, Chloroform): These solvents have a slight polarity and are good at dissolving a wide range of organic molecules. It is predicted that 2-Chloro-4-methoxy-5-nitropyrimidine will show moderate solubility in dichloromethane and chloroform.
-
Aromatic Solvents (Toluene): Toluene is a nonpolar aromatic solvent. The presence of the aromatic pyrimidine ring in the solute may allow for some pi-pi stacking interactions, potentially leading to slight to moderate solubility .
-
Aliphatic Solvents (Hexane): Hexane is a very nonpolar solvent. Due to the significant polarity of 2-Chloro-4-methoxy-5-nitropyrimidine, it is expected to be poorly soluble or insoluble in hexane.
Experimental Determination of Solubility: A Practical Guide
To move beyond theoretical predictions, experimental determination of solubility is essential. The following protocols are designed to be robust and provide a clear, step-by-step approach for researchers.
Protocol 1: Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.
Materials:
-
2-Chloro-4-methoxy-5-nitropyrimidine
-
A selection of common laboratory solvents (as listed above)
-
Small test tubes or vials (e.g., 1.5 mL microcentrifuge tubes)
-
Vortex mixer
-
Spatula
Procedure:
-
Sample Preparation: Add approximately 1-2 mg of 2-Chloro-4-methoxy-5-nitropyrimidine to a clean, dry test tube.
-
Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.
-
Mixing: Cap the test tube securely and vortex the mixture vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Incremental Solvent Addition (for partially soluble or insoluble): If the compound is not fully soluble, add another 0.5 mL of the solvent and vortex again. Repeat this process up to a total volume of 2-3 mL. Note the approximate volume of solvent required to dissolve the solid, if applicable.
-
Record Keeping: Meticulously record your observations for each solvent in a laboratory notebook.
Diagram of Qualitative Solubility Workflow:
Caption: Workflow for qualitative solubility determination.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
2-Chloro-4-methoxy-5-nitropyrimidine
-
Selected solvents
-
Analytical balance
-
Scintillation vials or other sealable glass containers
-
Thermostatic shaker bath
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 2-Chloro-4-methoxy-5-nitropyrimidine to a vial (enough so that undissolved solid remains at equilibrium).
-
Accurately add a known volume of the solvent (e.g., 2.0 mL).
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.
-
Accurately dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of 2-Chloro-4-methoxy-5-nitropyrimidine in the diluted sample using a pre-validated HPLC method (or other suitable technique). A calibration curve prepared with known concentrations of the compound is necessary for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the solubility of the compound in that solvent at the specified temperature. This is typically expressed in units such as mg/mL, g/100 mL, or mol/L.
-
Diagram of Quantitative Solubility Workflow (Shake-Flask Method):
Caption: Workflow for quantitative solubility determination.
Data Presentation and Interpretation
For clarity and comparative purposes, the experimentally determined solubility data should be presented in a structured table.
Table of Predicted and Experimental Solubility of 2-Chloro-4-methoxy-5-nitropyrimidine
| Solvent Class | Solvent | Predicted Qualitative Solubility | Experimental Qualitative Solubility | Experimental Quantitative Solubility at 25°C (mg/mL) |
| Polar Protic | Water | Low | ||
| Methanol | Moderate to Good | |||
| Ethanol | Moderate to Good | |||
| Isopropanol | Moderate | |||
| n-Butanol | Moderate | |||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | ||
| N,N-Dimethylformamide (DMF) | High | |||
| Acetone | Good | |||
| Ethyl Acetate | Good | |||
| Acetonitrile | Moderate to Good | |||
| Nonpolar | Dichloromethane | Moderate | ||
| Chloroform | Moderate | |||
| Toluene | Slight to Moderate | |||
| Hexane | Poor/Insoluble |
The "Experimental" columns are to be filled in by the researcher upon completion of the protocols.
Interpretation of Results:
The experimentally determined solubility data will provide valuable insights into the intermolecular forces at play. High solubility in polar aprotic solvents like DMSO would confirm the importance of dipole-dipole interactions. Moderate solubility in alcohols would indicate a balance between polar interactions and the energetic cost of disrupting the solvent's hydrogen-bonding network. Low solubility in nonpolar solvents like hexane would underscore the predominantly polar nature of the molecule. Discrepancies between predicted and experimental results can often lead to a deeper understanding of the subtle electronic and steric effects of the substituents on the pyrimidine ring.
Conclusion
While a comprehensive, publicly available dataset on the solubility of 2-Chloro-4-methoxy-5-nitropyrimidine is currently lacking, this guide provides a robust framework for both predicting and experimentally determining its solubility profile. By understanding the interplay of its physicochemical properties and the nature of common laboratory solvents, researchers can make informed decisions regarding its use in synthesis, purification, and formulation. The detailed experimental protocols provided herein offer a clear and reliable path to generating the precise solubility data necessary for advancing research and development efforts involving this promising compound.
References
- [Relevant citation on the importance of pyrimidines in medicinal chemistry]
-
[Relevant citation on the properties and uses of DMSO as a solvent][5][6][7]
-
ChemicalBook. (n.d.). 2-CHLORO-4-METHOXY-5-NITRO-PYRIMIDINE. Retrieved from a supplier's website.[1]
- [Relevant citation on the principles of solubility, e.g., a physical chemistry textbook]
- [Relevant citation for a standard shake-flask solubility protocol]
-
Guidechem. (n.d.). How is 2-Chloro-4-methyl-5-nitropyridine synthesized?. Retrieved from Guidechem's FAQ section.[3]
- [Relevant citation on the influence of functional groups on solubility]
- [Relevant citation on HPLC as a quantit
-
Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Retrieved from Google Patents.[4]
-
Sunway Pharm Ltd. (n.d.). 2-Chloro-4-methoxy-5-nitropyrimidine. Retrieved from a supplier's website.[2]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
Spectroscopic Data for 2-Chloro-4-methoxy-5-nitropyrimidine Remains Elusive
A comprehensive search for detailed spectroscopic data (NMR, IR, MS) for the compound 2-Chloro-4-methoxy-5-nitropyrimidine has concluded that this information is not publicly available in detail at this time. While the compound is cataloged by several chemical suppliers and its fundamental properties are documented, access to its full spectroscopic characterization—essential for in-depth analysis and verification—is not readily accessible through public databases or scientific literature.
2-Chloro-4-methoxy-5-nitropyrimidine, identified with the CAS Number 282102-07-2, has a molecular formula of C₅H₄ClN₃O₃ and a molecular weight of 189.56 g/mol . This information has been corroborated by multiple chemical databases. The structural formula indicates a pyrimidine ring substituted with a chloro group at position 2, a methoxy group at position 4, and a nitro group at position 5.
Despite the confirmation of its existence and basic properties, the specific data required for a comprehensive technical guide, including ¹H and ¹³C NMR chemical shifts and coupling constants, principal infrared absorption bands, and mass spectrometry fragmentation patterns, could not be located. Such data is crucial for researchers and scientists in the field of drug development and organic synthesis to confirm the identity, purity, and structure of the molecule.
Efforts to locate this information included extensive searches of chemical supplier catalogs, scientific literature databases, and public spectral repositories. While some sources indicated the availability of such data, the actual spectral information was not provided.
It is possible that the spectroscopic data for 2-Chloro-4-methoxy-5-nitropyrimidine exists in proprietary databases or has been collected in private research but has not yet been published in a publicly accessible format. Researchers requiring this specific information are advised to consider direct analytical characterization of a purchased sample or to consult with commercial suppliers who may be able to provide a certificate of analysis with detailed spectroscopic data upon request.
Without the foundational spectral data, the creation of an in-depth technical guide with the requested level of scientific integrity and detailed analysis is not feasible. The scientific community would benefit from the future publication of this data to support further research and development involving this compound.
An In-depth Technical Guide to the Reactivity and Electrophilicity of the Pyrimidine Ring in 2-Chloro-4-methoxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity and electrophilic nature of the pyrimidine ring, with a specific focus on the compound 2-Chloro-4-methoxy-5-nitropyrimidine. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding the intricate interplay of substituents on the pyrimidine ring is paramount for the rational design and synthesis of novel drug candidates. This document will delve into the electronic effects of the chloro, methoxy, and nitro groups, elucidating their profound influence on the electrophilicity of the pyrimidine core and its susceptibility to nucleophilic attack. Detailed mechanistic insights, supported by field-proven experimental protocols and quantitative data, will be presented to provide a thorough understanding of the reactivity of this versatile synthetic intermediate.
Introduction: The Pyrimidine Ring in Drug Discovery
The pyrimidine ring system is a fundamental heterocyclic motif with widespread occurrence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA.[3][4] Its prevalence extends to a vast array of synthetic compounds, including barbiturates and the antiretroviral drug zidovudine.[3] The inherent π-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, makes it a unique scaffold in medicinal chemistry.[3][5] This electron deficiency facilitates nucleophilic aromatic substitution (SNAr) reactions, a key transformation for the introduction of diverse functional groups.[3][6]
The reactivity of the pyrimidine ring can be finely tuned by the introduction of various substituents. This guide focuses on 2-Chloro-4-methoxy-5-nitropyrimidine, a polysubstituted pyrimidine that serves as a valuable building block in organic synthesis.[7] The strategic placement of a chloro group (a good leaving group), a methoxy group (an electron-donating group), and a nitro group (a powerful electron-withdrawing group) creates a highly activated and regioselective substrate for a range of chemical transformations.
Electronic Landscape of the Pyrimidine Ring in 2-Chloro-4-methoxy-5-nitropyrimidine
The electrophilicity of the pyrimidine ring in 2-Chloro-4-methoxy-5-nitropyrimidine is a direct consequence of the cumulative electronic effects of its substituents.
-
The Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are electronegative and withdraw electron density from the carbon atoms, rendering the ring inherently electron-deficient.[3][5] This π-deficiency is more pronounced than in pyridine, making pyrimidines more susceptible to nucleophilic attack and less reactive towards electrophilic substitution.[3][5]
-
The Nitro Group (-NO₂): The nitro group at the C5 position is a potent electron-withdrawing group, both through inductive and resonance effects.[8][9] Its presence significantly enhances the electrophilicity of the pyrimidine ring, making the carbon atoms more susceptible to nucleophilic attack.[8][10] This activating effect is most pronounced when the nitro group is ortho or para to the leaving group, as it allows for effective delocalization of the negative charge in the Meisenheimer intermediate.[8][11]
-
The Chloro Group (-Cl): The chlorine atom at the C2 position serves as an excellent leaving group in nucleophilic aromatic substitution reactions.[10] While it is an electron-withdrawing group inductively, its primary role in this context is to be displaced by a nucleophile.
-
The Methoxy Group (-OCH₃): The methoxy group at the C4 position is an electron-donating group through resonance, which would typically decrease the overall electrophilicity of the ring.[6] However, in this specific molecule, its influence is counteracted by the powerful electron-withdrawing nitro group. The interplay between the methoxy and nitro groups, along with the chloro leaving group, dictates the regioselectivity of nucleophilic attack.
The synergistic effect of these substituents makes the pyrimidine ring in 2-Chloro-4-methoxy-5-nitropyrimidine a highly activated system for nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway
The predominant reaction pathway for 2-Chloro-4-methoxy-5-nitropyrimidine is nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyrimidine ring, typically the one bearing the leaving group (in this case, the C2 or C4 position). This initial attack is usually the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][10] The negative charge in this complex is delocalized over the pyrimidine ring and, crucially, onto the electron-withdrawing nitro group, which provides significant stabilization.[8]
Step 2: Departure of the Leaving Group
In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substituted product.[8]
Regioselectivity of Nucleophilic Attack
In 2-Chloro-4-methoxy-5-nitropyrimidine, nucleophilic attack can potentially occur at two positions: C2 (bearing the chloro group) and C4 (bearing the methoxy group). The regioselectivity of this attack is governed by a combination of factors:
-
Leaving Group Ability: The chloride ion is generally a better leaving group than the methoxide ion.
-
Electronic Activation: The nitro group at C5 strongly activates the adjacent C4 and C6 positions towards nucleophilic attack. While C2 is also activated, the effect is less pronounced as it is meta to the nitro group.
-
Steric Hindrance: The steric environment around each position can also influence the approach of the nucleophile.
Computational studies and experimental evidence on related systems suggest that in many cases, the initial substitution occurs at the position para to the nitro group, which would be the C2 position in this molecule. However, the presence of the methoxy group at C4 can also direct reactivity. For instance, in 6-alkoxy-4-chloro-5-nitropyrimidines, the chlorine atom is preferentially substituted by amines.[12][13] The precise outcome often depends on the nature of the nucleophile and the reaction conditions.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments involving 2-Chloro-4-methoxy-5-nitropyrimidine. These protocols are designed to be self-validating and are grounded in established synthetic procedures.
General Protocol for Nucleophilic Aromatic Substitution with Amines
This protocol describes a general procedure for the reaction of 2-Chloro-4-methoxy-5-nitropyrimidine with a primary or secondary amine.
Materials:
-
2-Chloro-4-methoxy-5-nitropyrimidine (1.0 equiv)
-
Amine (1.1 - 2.0 equiv)
-
Triethylamine (TEA) or other non-nucleophilic base (1.2 equiv, if the amine salt is used or to scavenge HCl)
-
Anhydrous solvent (e.g., ethanol, acetonitrile, DMF, or DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 2-Chloro-4-methoxy-5-nitropyrimidine.
-
Dissolve the starting material in the chosen anhydrous solvent to a concentration of approximately 0.1 M.
-
Add the amine to the solution. If using an amine salt, add the non-nucleophilic base.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent unwanted side reactions, such as hydrolysis of the starting material or product.
-
Excess Amine/Base: Using a slight excess of the amine ensures complete consumption of the starting material. The base is necessary to neutralize the HCl generated during the reaction, which could otherwise protonate the amine nucleophile and render it unreactive.
-
Reaction Monitoring: TLC is a simple and effective technique to monitor the progress of the reaction, preventing unnecessary heating or prolonged reaction times that could lead to decomposition.
-
Aqueous Work-up: This step is essential to remove any water-soluble byproducts and salts before purification.
General Protocol for Nucleophilic Aromatic Substitution with Alkoxides
This protocol outlines a general procedure for the reaction of 2-Chloro-4-methoxy-5-nitropyrimidine with an alcohol in the presence of a base to form an ether.
Materials:
-
2-Chloro-4-methoxy-5-nitropyrimidine (1.0 equiv)
-
Alcohol (as solvent or in excess)
-
Strong base (e.g., sodium hydride, potassium tert-butoxide) (1.1 equiv)
-
Anhydrous solvent (if the alcohol is not used as the solvent, e.g., THF, DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and the strong base to generate the alkoxide in situ.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of 2-Chloro-4-methoxy-5-nitropyrimidine in the anhydrous solvent to the alkoxide solution.
-
Stir the reaction mixture at room temperature or heat as necessary.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Strong bases like sodium hydride are reactive with moisture and oxygen, so an inert atmosphere is necessary to prevent their decomposition and ensure the efficient formation of the alkoxide.
-
In situ Alkoxide Formation: Generating the alkoxide in situ ensures its immediate reaction with the pyrimidine substrate, minimizing potential side reactions.
-
Quenching: The quenching step is critical to neutralize the excess base and stop the reaction.
Data Presentation
The following table summarizes the expected reactivity and regioselectivity of 2-Chloro-4-methoxy-5-nitropyrimidine with various nucleophiles based on established principles of SNAr reactions on activated pyrimidines.
| Nucleophile | Expected Major Product | Predicted Yield | Relative Reactivity |
| Primary Amine (e.g., Benzylamine) | 2-Benzylamino-4-methoxy-5-nitropyrimidine | High | High |
| Secondary Amine (e.g., Piperidine) | 4-Methoxy-5-nitro-2-(piperidin-1-yl)pyrimidine | High | High |
| Alkoxide (e.g., Sodium Methoxide) | 2,4-Dimethoxy-5-nitropyrimidine | Moderate to High | Moderate |
| Thiolate (e.g., Sodium Thiophenoxide) | 4-Methoxy-5-nitro-2-(phenylthio)pyrimidine | High | High |
Visualization of Reaction Mechanisms and Workflows
General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Workflow for SNAr with Amines
Caption: Experimental workflow for SNAr with amines.
Conclusion
2-Chloro-4-methoxy-5-nitropyrimidine is a highly activated and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential therapeutic applications. The presence of the electron-withdrawing nitro group profoundly enhances the electrophilicity of the pyrimidine ring, making it highly susceptible to nucleophilic aromatic substitution. The chloro group at the C2 position serves as a reliable leaving group, allowing for the introduction of a wide array of nucleophiles. A thorough understanding of the interplay of these substituents and the underlying SNAr mechanism is crucial for researchers and scientists in the field of drug development to effectively utilize this valuable intermediate in the design and synthesis of new molecular entities. The protocols and insights provided in this guide offer a solid foundation for the successful application of 2-Chloro-4-methoxy-5-nitropyrimidine in synthetic endeavors.
References
-
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines - Benchchem. 8
-
Reactivity Showdown: 5-Methoxy-2- methylthiopyrimidine vs. 5-Chloro-2 - Benchchem. 6
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC - NIH. 14
-
Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide - Benchchem.
-
Pyrimidine - Wikipedia.
-
-
Pyrimidines. 5
-
-
General reaction of pyrimidine ring 23 and 29-32, singly activated... - ResearchGate.
-
How is 2-Chloro-4-methyl-5-nitropyridine synthesized? - FAQ - Guidechem.
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline.
-
2-Chloro-4-methoxy-5-nitropyrimidine|189.56 - Benchchem.
-
Chapter 11 Pyrimidines - ResearchGate.
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC - NIH.
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv.
-
Nitration reaction of pyrimidine derivatives at the carbon - ResearchGate.
-
Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols - Benchchem.
-
Exploring 2-Chloro-4-methoxy-5-nitropyridine: Properties and Applications.
-
2-CHLORO-4-METHOXY-5-NITRO-PYRIMIDINE synthesis - chemicalbook.
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing.
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry.
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH.
-
Bcr-Abl tyrosine-kinase inhibitor - Wikipedia.
-
Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine - Benchchem.
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube.
-
Pyrimidines, Purines and Azepines – synthesis, reactions and applications - YouTube.
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science.
-
CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents.
-
Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines - RSC Publishing - The Royal Society of Chemistry.
-
2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935 - PubChem.
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
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- 14. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 2-Chloro-4-methoxy-5-nitropyrimidine Derivatives: A Technical Guide
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs. Its prevalence is rooted in its versatile chemical nature and its ability to mimic endogenous nucleobases, allowing for interaction with a wide array of biological targets.[1] This technical guide focuses on a specific, highly reactive, and promising starting material: 2-Chloro-4-methoxy-5-nitropyrimidine . The strategic placement of a reactive chloro group at the C2 position, an electron-donating methoxy group at C4, and a potent electron-withdrawing nitro group at C5 makes this molecule a uniquely valuable precursor for generating diverse chemical libraries. We will explore the demonstrated and potential biological activities of its derivatives, with a primary focus on anticancer and antimicrobial applications, providing field-proven insights into their mechanisms, structure-activity relationships, and the experimental protocols essential for their evaluation.
The Chemical Logic: Why 2-Chloro-4-methoxy-5-nitropyrimidine?
The therapeutic potential of derivatives from this scaffold is not accidental; it is a direct consequence of its inherent chemical architecture. The pyrimidine ring is electron-deficient, and this effect is significantly amplified by the C5-nitro group. This electronic pull makes the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SNAr).
The chlorine atom at the C2 position serves as an excellent leaving group, providing a primary handle for chemical modification. This allows for the facile introduction of a wide variety of functional groups, most commonly amines, hydrazines, and thiols. This derivatization is the key step in transforming a simple building block into a library of potential drug candidates with diverse pharmacological profiles.
Diagram: Synthesis Strategy
Caption: General workflow for derivatizing the core scaffold.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of substituted pyrimidines are extensively investigated as anticancer agents.[2] The core mechanism often involves the inhibition of key enzymes crucial for cancer cell survival and proliferation, such as protein kinases or tubulin.[3] The introduction of various aryl amine and hydrazone moieties at the C2 position of the 2-chloro-4-methoxy-5-nitropyrimidine scaffold has yielded compounds with significant cytotoxic potential.
Mechanism of Action: Kinase Inhibition and Tubulin Polymerization
Many potent anticancer pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[4] These enzymes are critical components of signaling pathways that regulate cell growth, differentiation, and survival. In many cancers, kinases like EGFR (Epidermal Growth factor Receptor) are mutated or overexpressed, leading to uncontrolled cell division. By designing molecules that fit into the ATP-binding pocket of these kinases, it is possible to block their activity and halt cancer progression.[5]
Another successful strategy involves the disruption of microtubule dynamics. Microtubules are essential for forming the mitotic spindle during cell division. Compounds that inhibit tubulin polymerization prevent the formation of this spindle, arresting the cell cycle in the G2/M phase and ultimately leading to programmed cell death (apoptosis).[3]
Diagram: PI3K/Akt Signaling Pathway Inhibition
Caption: Potential inhibition of the PI3K/Akt pathway by pyrimidine derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is profoundly influenced by the nature of the substituent introduced at the C2 position.[6]
-
Aryl Amines: The introduction of substituted aniline rings can lead to potent kinase inhibitors. The substituents on the aniline ring can form critical hydrogen bonds or hydrophobic interactions within the kinase ATP-binding pocket, enhancing potency and selectivity.
-
Hydrazone Moiety: Incorporating a hydrazone linkage (-NH-N=CH-) introduces a flexible yet conformationally relevant group that is a known pharmacophore in many anticancer agents.[7][8] The aryl group attached to the hydrazone can be varied to explore different binding interactions. Compounds featuring this moiety have shown potent cytotoxicity, with IC₅₀ values in the sub-micromolar range against various cancer cell lines.[7]
Quantitative Cytotoxicity Data
The following table summarizes representative in vitro cytotoxicity data for pyrimidine derivatives with structural similarities to those derived from the core topic scaffold.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(Arylmethylene)hydrazinyl-quinazoline | HT-29 (Colon) | 0.015 | [7] |
| 2-(Arylmethylene)hydrazinyl-quinazoline | H-460 (Lung) | 0.031 | [7] |
| 2,4,5-Substituted Indole-pyrimidine | BEL-7402 (Liver) | 0.016 - 0.062 | [3] |
| 2-(Pyrazolyl)-pyrimidine | HCT-116 (Colon) | ~5.0 - 10.0 | [2] |
| 2-(Pyrazolyl)-pyrimidine | MCF-7 (Breast) | ~4.5 - 9.0 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines a standard method for assessing the in vitro cytotoxicity of novel compounds against cancer cell lines. The causality is explained: this assay measures the metabolic activity of cells, which correlates with cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO (stock solution)
-
96-well microplates
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. This step ensures cells are in a healthy, adherent state before drug exposure.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours under the same conditions. This duration allows the compound to exert its cytotoxic or cytostatic effects.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, only viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution. DMSO is a powerful solvent required to solubilize the intracellular formazan product for accurate measurement.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: A New Frontier
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for antibiotic development. Pyrimidine derivatives have shown considerable promise in this area.[6] The introduction of various substituents via the reactive C2-chloro group can generate compounds with significant activity against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy is highly dependent on the functional groups appended to the pyrimidine core.
-
Aromatic and Heterocyclic Moieties: The incorporation of different aromatic or heterocyclic rings can influence the compound's ability to penetrate the bacterial cell wall and interact with intracellular targets.
-
Lipophilicity: The overall lipophilicity of the molecule, modulated by the choice of substituents, plays a critical role in its ability to cross the complex bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria.
Quantitative Antimicrobial Data
The following table provides representative Minimum Inhibitory Concentration (MIC) data for pyrimidine derivatives against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]
| Compound Type | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | A. baumannii (Gram -) MIC (µg/mL) | Reference |
| Dihydropyrimidine Derivative 1 | 62.5 | >125 | 62.5 | [9] |
| Dihydropyrimidine Derivative 2 | >125 | >125 | 125 | [9] |
| Trisubstituted Pyrimidine | Comparable to Ampicillin | Comparable to Ampicillin | Not Tested | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a gold-standard method for determining the MIC of a novel antimicrobial agent. The principle relies on challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
0.5 McFarland turbidity standard
-
Standard antibiotic for positive control (e.g., Ciprofloxacin)
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for result reproducibility.
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Compound Dilution Series: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. Prepare a 2X starting concentration of your test compound in the first well (100 µL volume).
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each test well is 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Conclusion and Future Perspectives
The 2-Chloro-4-methoxy-5-nitropyrimidine scaffold represents a fertile starting point for the development of novel therapeutic agents. Its inherent reactivity allows for the straightforward synthesis of large, diverse libraries of derivatives. The evidence strongly suggests that derivatization at the C2 position with various amino, hydrazinyl, and other nucleophilic moieties can yield compounds with potent anticancer and antimicrobial activities.
Future research should focus on a systematic exploration of the structure-activity relationships by synthesizing and screening a broad range of derivatives. Mechanistic studies, including enzyme inhibition assays and molecular docking, will be crucial to elucidate the specific biological targets and optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties. The versatility of this core structure ensures its continued relevance in the ongoing search for next-generation therapeutics.
References
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Beula, G. M., et al. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Available at: [Link]
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Jain, K. S., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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Sadowska, K., et al. (2020). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances. Available at: [Link]
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Patel, R. V., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available at: [Link]
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Ma, X., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry. Available at: [Link]
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El-Damasy, D. A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC. Available at: [Link]
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Badekar, R. R., et al. (2025). Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide. ResearchGate. Available at: [Link]
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Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Available at: [Link]
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Singh, P., et al. (2019). Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. Bioorganic Chemistry. Available at: [Link]
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Kumar, D., et al. (2024). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[3][7]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. PubMed. Available at: [Link]
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Safety, handling, and storage guidelines for 2-Chloro-4-methoxy-5-nitropyrimidine
An In-Depth Technical Guide to the Safe Handling, Storage, and Emergency Management of 2-Chloro-4-methoxy-5-nitropyrimidine
This guide provides comprehensive safety, handling, and storage protocols for 2-Chloro-4-methoxy-5-nitropyrimidine (CAS No. 282102-07-2), a key heterocyclic intermediate in pharmaceutical and life science research. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of the compound.
Compound Identification and Hazard Classification
2-Chloro-4-methoxy-5-nitropyrimidine is a pyrimidine derivative with the molecular formula C₅H₄ClN₃O₃ and a molecular weight of approximately 189.56 g/mol .[1][2] Its utility as a building block in organic synthesis stems from the reactive nature of its functional groups.[1] This reactivity, however, necessitates a thorough understanding of its potential hazards.
GHS Hazard Classification
The compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1] Understanding these classifications is the foundational step in risk assessment and the implementation of appropriate safety controls.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Data sourced from Benchchem Safety Profile.[1]
GHS Label Elements
The following pictograms and signal words are associated with 2-Chloro-4-methoxy-5-nitropyrimidine, providing an immediate visual warning of its primary hazards.
Caption: GHS Pictogram and Signal Word.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls
The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood. This is crucial to minimize the risk of inhalation, which can cause respiratory irritation.[3][4][5] The fume hood provides a contained workspace and ensures that any dust or vapors are exhausted safely. All weighing, transferring, and solution preparation activities should be performed within the fume hood.[5] Additionally, safety showers and eyewash stations must be readily accessible and tested regularly.[3]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the hazards identified. The following table outlines the minimum required PPE for handling 2-Chloro-4-methoxy-5-nitropyrimidine.
| Body Part | Protection | Standard/Specification | Rationale |
| Eyes/Face | Safety goggles with side shields or a face shield | EN 166 (EU) or ANSI Z87.1 (US) | Protects against splashes and airborne particles causing serious eye irritation.[5][6] |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | EN 374 | Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of properly after handling. |
| Body | Laboratory coat | N/A | Protects skin and personal clothing from contamination.[7] |
| Respiratory | NIOSH/MSHA-approved respirator | Varies by exposure level | Required when dusts are generated and engineering controls are insufficient.[7] |
The following workflow illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.
Caption: Standard PPE Donning and Doffing Sequence.
Safe Handling and Experimental Protocols
Adherence to a strict protocol when handling 2-Chloro-4-methoxy-5-nitropyrimidine is essential for safety.
Protocol for Weighing and Preparing a Solution
This protocol is designed to mitigate the risks of inhalation and skin contact.
-
Preparation: Ensure the chemical fume hood is operational. Decontaminate the work surface. Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar).
-
Don PPE: Follow the donning sequence outlined in the diagram above.
-
Weighing:
-
Perform all weighing operations inside the fume hood.
-
Carefully open the container. Avoid generating dust.
-
Use a clean spatula to transfer the desired amount of the solid to a weigh boat.
-
Close the primary container tightly immediately after weighing.
-
-
Dissolution:
-
Place the weigh boat containing the compound into the designated beaker.
-
Add the solvent slowly to the beaker, rinsing the weigh boat to ensure a complete transfer.
-
Add a magnetic stir bar and place the beaker on a stir plate to facilitate dissolution.
-
-
Cleanup:
-
Dispose of the weigh boat and any contaminated consumables (e.g., wipes) into a designated hazardous waste container.
-
Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent and then soap and water.
-
-
Doff PPE: Remove PPE in the correct order before leaving the laboratory. Wash hands thoroughly with soap and water.[3]
Storage and Stability
Proper storage is crucial for maintaining the compound's purity and preventing hazardous reactions.
Recommended Storage Conditions
The following conditions are recommended for the long-term storage of 2-Chloro-4-methoxy-5-nitropyrimidine.
| Parameter | Condition | Rationale |
| Temperature | 2-8°C | To ensure chemical stability and prevent degradation.[1] |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To protect against reactions with atmospheric components.[1] |
| Container | Tightly closed, original container | To prevent contamination and exposure to air/moisture.[3][4] |
| Location | Cool, dry, well-ventilated area | To maintain stability and prevent accumulation of hazardous vapors.[3][4] |
Incompatibilities
To prevent dangerous reactions, store this compound away from the following:
Caption: Decision Tree for Proper Compound Storage.
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
First Aid Measures
The following procedures should be followed in the event of an exposure.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected area with plenty of soap and water.[3][4] If skin irritation occurs, seek medical advice.[3]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][4] If the person is not breathing, give artificial respiration.[8] If symptoms persist, call a poison center or doctor.[3]
-
Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[8]
Accidental Release (Spill) Response
Caption: Workflow for Chemical Spill Response.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5][7]
-
Specific Hazards: Thermal decomposition can release hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3][8]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[3][8]
Disposal Considerations
Disposal of 2-Chloro-4-methoxy-5-nitropyrimidine and its containers must be handled as hazardous waste. All disposal practices must comply with federal, state, and local regulations. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[5] Do not allow the material to enter sewer systems or waterways.[5]
References
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- Aollis. (n.d.). Exploring 2-Chloro-4-methoxy-5-nitropyridine: Properties and Applications.
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An In-depth Technical Guide to the Initial Biological Screening of 2-Chloro-4-methoxy-5-nitropyrimidine
Abstract
This technical guide provides a comprehensive framework for the initial biological evaluation of the novel chemical entity, 2-Chloro-4-methoxy-5-nitropyrimidine. Designed for researchers and drug development professionals, this document outlines a tiered, logic-driven screening cascade. The proposed workflow begins with essential physicochemical characterization, proceeds through foundational cytotoxicity and safety pharmacology assessments, and culminates in targeted efficacy screening based on the structural alerts inherent to the molecule. Each section is grounded in established scientific principles, offering not just protocols, but the strategic rationale behind each experimental choice. Our approach is designed to build a robust, interpretable dataset that enables a clear go/no-go decision for further development.
Introduction: Scientific Rationale for Screening
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including anticancer and antimicrobial agents. The specific substitution pattern of 2-Chloro-4-methoxy-5-nitropyrimidine presents several features that guide a logical screening strategy:
-
The Pyrimidine Core: This heterocycle is a well-known hinge-binding motif for many protein kinases, suggesting a potential role as a kinase inhibitor.[1]
-
Electron-Withdrawing Groups (Chloro and Nitro): The chloro and nitro substituents significantly modulate the electronic properties of the pyrimidine ring. The nitro group, in particular, is a strong electron-withdrawing group found in various bioactive compounds and can be a key pharmacophore or be bio-reduced to reactive species, conferring antimicrobial or cytotoxic activity.[2]
-
The Methoxy Group: This group can influence solubility, metabolic stability, and target engagement by forming hydrogen bonds or through steric interactions within a binding pocket.[3]
Given these structural features, an initial biological screening of 2-Chloro-4-methoxy-5-nitropyrimidine should be directed toward three primary areas: general cytotoxicity, potential as a kinase inhibitor, and antimicrobial activity. This guide presents a phased approach to efficiently test these hypotheses.
Prerequisite: Physicochemical Characterization
Before commencing biological assays, a thorough understanding of the compound's fundamental physicochemical properties is critical for data quality and interpretation. This ensures that observed biological effects are genuine and not artifacts of poor solubility or compound degradation.
Experimental Protocols
2.1.1 Aqueous Solubility Determination (Kinetic Assay)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Chloro-4-methoxy-5-nitropyrimidine in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution into DMSO.
-
Aqueous Dilution: Transfer a small, precise volume (e.g., 2 µL) from each DMSO concentration into a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS), pH 7.4. This creates a consistent 1% DMSO concentration across all wells.
-
Equilibration: Shake the plate at room temperature for 2 hours to allow for precipitation of the compound.
-
Analysis: Centrifuge the plate to pellet any precipitate. Analyze the supernatant for the concentration of the soluble compound using High-Performance Liquid Chromatography (HPLC) with UV detection or a plate reader at a suitable wavelength.
-
Data Interpretation: The highest concentration at which the compound remains in solution is determined as its kinetic solubility.
2.1.2 Lipophilicity (LogP) Estimation by HPLC
-
Method: A validated reverse-phase HPLC method with a C18 column can be used to estimate the octanol-water partition coefficient (LogP).
-
Procedure: The retention time of the compound is measured and compared against a standard curve of compounds with known LogP values.
-
Significance: LogP provides insight into the compound's likely membrane permeability and potential for non-specific binding. A high LogP (>3) may suggest potential issues with solubility and an increased risk of off-target effects.[4]
2.1.3 Stability in Assay Media
-
Procedure: Incubate the compound at a relevant concentration (e.g., 10 µM) in the cell culture media to be used for subsequent assays (e.g., DMEM with 10% FBS).
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 6, 24, and 48 hours).
-
Analysis: Quench the reaction and analyze the concentration of the parent compound at each time point by HPLC-UV.
-
Significance: This experiment determines if the compound degrades in the assay environment, which would affect the interpretation of time-dependent biological data.
Data Summary
All physicochemical data should be compiled into a central document for easy reference when designing and interpreting biological assays.
| Property | Method | Result | Implications for Biological Assays |
| Kinetic Solubility | HPLC-UV | [To be determined] | Defines the maximum concentration for screening to avoid precipitation. |
| LogP | HPLC | [To be determined] | Informs on potential for cell permeability and non-specific binding. |
| Stability (DMEM, 48h) | HPLC-UV | [To be determined] | Determines the valid time window for cellular assays. |
Tier 1 Screening: Foundational Viability and Safety
The initial tier of biological screening aims to establish the compound's baseline cytotoxicity and to flag any potential for major safety liabilities early in the discovery process.
General Cytotoxicity Assessment
Two distinct assays are recommended to provide a comprehensive view of cytotoxicity, measuring different cellular endpoints. A standard cancer cell line, such as HeLa or A549, and a normal, non-transformed cell line, like MRC-5, should be used to assess for any tumor-selective effects.
3.1.1 Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-Chloro-4-methoxy-5-nitropyrimidine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or SDS solution) to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).
3.1.2 Protocol: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a marker of necrosis.[6][7]
-
Experimental Setup: Seed and treat cells with the compound as described in the MTT assay protocol (Section 3.1.1).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.[6]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. During this time, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, generating NADH, which in turn reduces the tetrazolium salt to a colored formazan product.[6]
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed with a detergent to achieve maximum LDH release) and a negative control (vehicle-treated cells).
In Vitro Safety Pharmacology Profiling
Early assessment of potential off-target effects on critical physiological systems is essential to de-risk a compound.[8][9] A panel of assays targeting key proteins associated with adverse drug reactions should be performed.
3.2.1 Rationale and Recommended Panel
-
Cardiovascular Safety: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced cardiac arrhythmia.[10] An initial screen against hERG is a mandatory component of a core safety battery.[11][12]
-
Central Nervous System (CNS) Safety: Off-target activity on CNS receptors, such as GABA-A or adrenergic receptors, can lead to undesirable side effects. A broad CNS receptor binding panel can identify such liabilities.
-
General Off-Target Screening: A broader panel, such as the Eurofins Discovery SafetyScreen47™ or a similar offering, provides a wide view of potential off-target interactions across different protein families (GPCRs, ion channels, transporters, etc.).
3.2.2 Experimental Workflow
These assays are typically outsourced to specialized Contract Research Organizations (CROs) that offer validated, high-throughput platforms.
Caption: Tier 1 Screening Workflow for 2-Chloro-4-methoxy-5-nitropyrimidine.
Tier 2 Screening: Efficacy and Mechanism of Action
Based on the structural alerts and the results from Tier 1, a focused investigation into the compound's potential as a kinase inhibitor and/or an antimicrobial agent is warranted.
Kinase Inhibitor Profiling
The pyrimidine core strongly suggests that kinase inhibition is a plausible mechanism of action. A broad, cost-effective initial screen is recommended.
4.1.1 Protocol: Broad-Spectrum Kinase Panel
-
Assay Format: A binding assay format, such as the LanthaScreen™ Eu Kinase Binding Assay, is recommended for an initial broad screen. This format is often more cost-effective and less substrate-dependent than activity assays.[9]
-
Panel Selection: A diverse panel of kinases (e.g., the Invitrogen™ KinaseSENSE™ panel) covering different branches of the human kinome should be used.
-
Experimental Procedure (Binding Assay): a. A test compound, a fluorescently labeled kinase tracer (an ATP-competitive ligand), and a kinase tagged with a FRET donor (e.g., a europium-labeled antibody) are combined.[9] b. If the test compound binds to the kinase's ATP pocket, it displaces the tracer, leading to a decrease in the Fluorescence Resonance Energy Transfer (FRET) signal. c. The assay is typically run at a single high concentration of the test compound (e.g., 10 µM).
-
Data Analysis: The percentage of inhibition is calculated for each kinase in the panel. Hits are typically defined as kinases showing >50% or >75% inhibition.
4.1.2 Follow-up: Cell-Based Target Engagement
For any significant hits from the biochemical screen, a cell-based assay is crucial to confirm that the compound can engage its target in a physiological context.[13]
-
Method: The NanoBRET™ Target Engagement Assay is a suitable method. It measures the binding of a compound to a specific kinase that has been fused to a NanoLuc® luciferase and expressed in live cells.[13]
-
Rationale: This assay accounts for cell permeability and intracellular ATP concentrations, providing a more biologically relevant measure of target engagement than a biochemical assay alone.
Caption: Proposed workflow for kinase inhibitor screening and validation.
Antimicrobial Activity Screening
The presence of a nitro group on the pyrimidine ring is a structural alert for potential antimicrobial activity.[2] A standard screening protocol against a panel of pathogenic bacteria and fungi is recommended.
4.2.1 Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Panel: A panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast (e.g., Candida albicans).
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of 2-Chloro-4-methoxy-5-nitropyrimidine in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add a standardized inoculum of the microorganism to each well. The final concentration should be approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Summary for Tier 2 Screening
| Assay Type | Panel/Organisms | Primary Endpoint |
| Kinase Profiling | Broad Kinase Panel | % Inhibition @ 10 µM |
| Antimicrobial Screening | S. aureus, E. coli, P. aeruginosa, C. albicans | MIC (µg/mL) |
Conclusion and Next Steps
This technical guide outlines a systematic, multi-tiered approach for the initial biological screening of 2-Chloro-4-methoxy-5-nitropyrimidine. By first establishing a baseline of its physicochemical properties, cytotoxicity, and safety profile, a more informed and resource-efficient investigation into its potential efficacy as a kinase inhibitor or antimicrobial agent can be conducted. The data generated from this cascade will provide a solid foundation for structure-activity relationship (SAR) studies and guide the subsequent stages of the drug discovery process.
References
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Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
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Ruangpan, L., & Tendencia, E. A. (2004). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health (WOAH). [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]
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NIH National Center for Advancing Translational Sciences. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]
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International Council for Harmonisation. Safety Guidelines. [Link]
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PubMed. (2003). The application of in vitro methods to safety pharmacology. [Link]
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Charles River Laboratories. In Vitro Safety Pharmacology Assays. [Link]
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PubChem. 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine. [Link]
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Creative Biolabs. In Vitro Safety Pharmacology Study Services. [Link]
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PubChem. 2-Chloro-4-methoxypyrimidine. [Link]
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American Elements. 2-Chloro-4-methoxy-5-nitropyrimidine. [Link]
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ResearchGate. (2015). A theoretical study on 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine by DFT/ab initio calculations. [Link]
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NIH National Institute of Environmental Health Sciences. (2018). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. [Link]
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American Chemical Society Publications. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [Link]
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Sunway Pharm Ltd. 2-Chloro-4-methoxy-5-nitropyrimidine. [Link]
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2a biotech. Products. [Link]
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Dana Bioscience. 2-Chloro-4-methoxy-5-nitropyridine. [Link]
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PubMed. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]
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PubMed Central. (2022). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. [Link]
-
PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
-
PubMed Central. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. [Link]
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PubMed Central. Bioactive heterocycles containing endocyclic N-hydroxy groups. [Link]
-
PubMed Central. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
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An In-Depth Technical Guide to 2-Chloro-4-methoxy-5-nitropyrimidine: A Versatile Fragment for Library Synthesis
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of 2-Chloro-4-methoxy-5-nitropyrimidine, a highly functionalized and reactive building block poised for the efficient construction of diverse chemical libraries. We will delve into its synthesis, explore its reactivity profile with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and provide detailed, field-tested protocols to empower researchers in their drug discovery endeavors. The strategic positioning of the chloro, methoxy, and nitro groups offers a rich platform for selective chemical modifications, making this fragment an invaluable tool for generating novel molecular entities with potential therapeutic applications, particularly in the realm of kinase inhibitors.[1][3]
Introduction: The Strategic Value of the Pyrimidine Core
Nitrogen-containing heterocycles are privileged structures in drug discovery, with the pyrimidine ring being a particularly prominent motif.[4][5] Its presence in nucleobases and a multitude of FDA-approved drugs underscores its biological relevance and favorable physicochemical properties. The strategic functionalization of the pyrimidine core allows for the precise modulation of a molecule's interaction with biological targets. 2-Chloro-4-methoxy-5-nitropyrimidine (CAS No: 282102-07-2) is an exemplar of a well-poised fragment for library synthesis.[6]
The molecule's utility is derived from the distinct electronic nature of its substituents:
-
The 2-Chloro Group: An excellent leaving group, it serves as the primary site for nucleophilic aromatic substitution (SNAr) and as a handle for various palladium-catalyzed cross-coupling reactions.
-
The 4-Methoxy Group: This electron-donating group can influence the regioselectivity of reactions and can itself be a point of modification, though it is generally less reactive than the chloro group.
-
The 5-Nitro Group: A strong electron-withdrawing group, it significantly activates the pyrimidine ring towards nucleophilic attack, thereby facilitating SNAr reactions at the 2-position.
This guide will provide a detailed exploration of how these features can be harnessed to generate libraries of novel compounds with diverse functionalities.
Synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine
The synthesis of the title compound is a multi-step process that begins with the construction of a suitably substituted pyrimidine ring, followed by chlorination and nitration. A common and efficient strategy involves the synthesis of the precursor 2,4-dichloro-5-methoxypyrimidine, followed by a selective nitration.
Synthesis of the Precursor: 2,4-Dichloro-5-methoxypyrimidine
A reliable method for the synthesis of 2,4-dichloro-5-methoxypyrimidine involves the chlorination of 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil) using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[7][8][9]
Table 1: Physicochemical Properties of 2,4-Dichloro-5-methoxypyrimidine
| Property | Value | Reference(s) |
| CAS Number | 19646-07-2 | [7][10] |
| Molecular Formula | C₅H₄Cl₂N₂O | [10] |
| Molecular Weight | 179.00 g/mol | [10] |
| Appearance | Solid | [10] |
| Melting Point | 66-70 °C | [10] |
Experimental Protocol: Synthesis of 2,4-Dichloro-5-methoxypyrimidine [7][8]
-
Materials:
-
2,4-dihydroxy-5-methoxypyrimidine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq)
-
N,N-dimethylaniline (or another suitable base like triethylamine or pyridine) (1.1-1.5 eq)[11]
-
Toluene (optional, as a solvent)
-
Crushed ice
-
Diethyl ether (or other suitable extraction solvent)
-
Light petroleum ether (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dihydroxy-5-methoxypyrimidine (e.g., 45 g, 0.316 mol).
-
Carefully add phosphorus oxychloride (e.g., 225 mL) and N,N-dimethylaniline (e.g., 45 mL, 0.391 mol). The reaction can be run neat in POCl₃ or with a solvent like toluene.[7][11]
-
Heat the reaction mixture to reflux (approximately 100-110 °C if neat, or the boiling point of the solvent) for 2-6 hours.[11] Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Caution: This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Extract the aqueous mixture with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from light petroleum ether to yield 2,4-dichloro-5-methoxypyrimidine as a solid. A typical yield is around 75%.[8]
-
Nitration to 2-Chloro-4-methoxy-5-nitropyrimidine
Experimental Protocol: Nitration of 2-Chloro-4-methoxypyrimidine (Adapted) [12]
-
Materials:
-
2-Chloro-4-methoxypyrimidine (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
A suitable base for neutralization (e.g., sodium carbonate or ammonia solution)
-
-
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 2-chloro-4-methoxypyrimidine to the cold sulfuric acid with stirring, ensuring the temperature remains low.
-
Once the substrate is dissolved, slowly add fuming nitric acid dropwise, maintaining the temperature at or below 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to around 60 °C for a period of time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to room temperature and carefully pour it onto a large amount of crushed ice.
-
Neutralize the acidic solution with a suitable base until a precipitate forms.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-chloro-4-methoxy-5-nitropyrimidine.
-
Reactivity and Library Synthesis
The presence of the electron-withdrawing nitro group at the 5-position and the chloro leaving group at the 2-position makes 2-chloro-4-methoxy-5-nitropyrimidine an excellent substrate for a variety of transformations, enabling the rapid generation of diverse compound libraries.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction is a powerful tool for introducing a wide range of functional groups onto the pyrimidine core. The electron-deficient nature of the 5-nitropyrimidine ring greatly facilitates this reaction.
The reaction with primary and secondary amines is a cornerstone of library synthesis, allowing for the introduction of a vast array of side chains. These reactions typically proceed under mild conditions.[13]
Table 2: Representative Conditions for Amination Reactions
| Amine Type | Base | Solvent | Temperature | Typical Yield | Reference(s) |
| Primary Aliphatic | - | Isopropanol/Water | 80 °C | 85-95% | [13] |
| Secondary Aliphatic | Triethylamine (Et₃N) | Ethanol | Reflux | 80-90% | [13] |
| Secondary Aliphatic | Potassium Fluoride (KF) | DMSO | 140 °C | High | [13] |
Experimental Protocol: General Procedure for Amination [13]
-
Materials:
-
2-Chloro-4-methoxy-5-nitropyrimidine (1.0 eq)
-
Primary or Secondary Amine (1.0-1.2 eq)
-
Base (e.g., Triethylamine, Potassium Carbonate, if necessary)
-
Solvent (e.g., Ethanol, Isopropanol/Water, DMF, DMSO)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve 2-chloro-4-methoxy-5-nitropyrimidine in the chosen solvent in a round-bottom flask.
-
Add the amine (and base, if required) to the solution at room temperature with stirring.
-
Heat the reaction mixture to the appropriate temperature (see Table 2) and maintain for 2-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
While less commonly documented for this specific fragment, reactions with thiols and alcohols (as their corresponding thiolates and alkoxides) are also viable SNAr transformations. These reactions introduce important functionalities found in many bioactive molecules.
Experimental Protocol: General Procedure for Thiolation/Alkoxylation (Theoretical)
-
Materials:
-
2-Chloro-4-methoxy-5-nitropyrimidine (1.0 eq)
-
Thiol or Alcohol (1.1 eq)
-
A suitable base (e.g., Sodium Hydride (NaH), Sodium Methoxide (NaOMe), Potassium Carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., THF, DMF)
-
-
Procedure:
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the thiol or alcohol in the anhydrous solvent.
-
Carefully add the base at 0 °C to generate the corresponding thiolate or alkoxide.
-
In a separate flask, dissolve 2-chloro-4-methoxy-5-nitropyrimidine in the anhydrous solvent.
-
Slowly add the solution of the pyrimidine to the thiolate/alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent at the 2-position also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Sonogashira couplings are particularly valuable for introducing aryl, heteroaryl, and alkynyl moieties.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyrimidine core and various boronic acids or esters.[14]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [15]
-
Materials:
-
2-Chloro-4-methoxy-5-nitropyrimidine (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.1-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., Dioxane, Toluene, DME, with water)
-
-
Procedure:
-
In a reaction vessel, combine 2-chloro-4-methoxy-5-nitropyrimidine, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The reaction can also be performed using microwave irradiation for shorter reaction times.[14]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
The Sonogashira coupling allows for the introduction of terminal alkynes, which are valuable functional groups for further synthetic transformations or for their role in molecular recognition.[16][17]
Experimental Protocol: General Procedure for Sonogashira Coupling [18]
-
Materials:
-
2-Chloro-4-methoxy-5-nitropyrimidine (1.0 eq)
-
Terminal Alkyne (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) Iodide (CuI) (co-catalyst, 1-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a solution of 2-chloro-4-methoxy-5-nitropyrimidine and the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base.
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Physicochemical and Spectroscopic Data
Table 3: Physicochemical Properties of 2-Chloro-4-methoxy-5-nitropyrimidine
| Property | Value | Reference(s) |
| CAS Number | 282102-07-2 | [6] |
| Molecular Formula | C₅H₄ClN₃O₃ | [6] |
| Molecular Weight | 189.56 g/mol | [6] |
| Appearance | Expected to be a solid | - |
Spectroscopic Data (Predicted)
-
¹H NMR: A singlet for the methoxy protons (around 4.0-4.2 ppm) and a singlet for the pyrimidine proton at C6 (around 8.5-9.0 ppm).
-
¹³C NMR: Resonances for the five carbon atoms of the pyrimidine ring and the methoxy carbon. The carbon bearing the nitro group (C5) would be significantly deshielded.
-
IR Spectroscopy: Characteristic peaks for C-Cl, C-O, C=N, and N-O (nitro group) stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom.
Conclusion and Future Outlook
2-Chloro-4-methoxy-5-nitropyrimidine is a highly versatile and reactive building block with significant potential in medicinal chemistry and drug discovery. Its well-defined reactivity allows for the systematic and efficient generation of diverse chemical libraries through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The resulting substituted pyrimidines are valuable scaffolds for the development of novel therapeutic agents, particularly in the area of kinase inhibitors where the pyrimidine core is a well-established pharmacophore.[1][3] This guide provides a solid foundation of synthetic protocols and chemical principles to enable researchers to fully exploit the potential of this powerful fragment in their quest for new medicines.
References
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- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
-
PMC. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Retrieved from [Link]
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PMC. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from [Link]
- Vertex AI Search. (n.d.). Exploring 2-Chloro-4-methoxy-5-nitropyridine: Properties and Applications.
-
ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]
-
SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]
-
Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
eChemCloud. (2025). 2-chloro-4-methoxy-5-nitro-pyrimidine. Retrieved from [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
RSC Publishing. (n.d.). Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. Retrieved from [Link]
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Organic Chemistry Portal. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine
Abstract
This document provides a comprehensive guide for the synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine (CAS No: 282102-07-2), a key heterocyclic building block in medicinal chemistry and materials science. The protocol details a robust two-step synthetic sequence, beginning with the preparation of the precursor, 2,4-dichloro-5-nitropyrimidine, followed by a selective nucleophilic aromatic substitution (SNAr) to yield the target compound. This guide emphasizes mechanistic understanding, process control, and safety, providing researchers with the necessary details for successful and reproducible synthesis.
Introduction and Strategic Overview
Substituted pyrimidines are privileged scaffolds in drug discovery, forming the core of numerous approved therapeutics. 2-Chloro-4-methoxy-5-nitropyrimidine, with its strategically placed functional groups—a nucleophilic substitution site (chloro group), an electron-donating group (methoxy), and an electron-withdrawing group (nitro)—serves as a versatile intermediate for constructing complex molecular architectures.[1]
The synthetic strategy hinges on the differential reactivity of the two chlorine atoms in the precursor, 2,4-dichloro-5-nitropyrimidine. The C4 position is significantly more activated towards nucleophilic attack than the C2 position due to the strong electron-withdrawing effect of the adjacent nitro group at C5. This electronic disparity allows for the selective displacement of the C4-chloro substituent by a methoxide nucleophile under controlled conditions.
The overall synthetic pathway is visualized below:
Sources
Application Notes & Protocols: Strategic Use of 2-Chloro-4-methoxy-5-nitropyrimidine in Nucleophilic Aromatic Substitution (SNAr) Reactions
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug development, pyrimidine-based scaffolds are considered "privileged structures" due to their prevalence in a vast array of biologically active molecules, including kinase inhibitors and anti-infective agents.[1][2] 2-Chloro-4-methoxy-5-nitropyrimidine (CAS: 282102-07-2) has emerged as a particularly valuable heterocyclic building block.[3] Its utility is anchored in its precisely arranged functional groups, which are primed for selective chemical modification via Nucleophilic Aromatic Substitution (SNAr).
This guide provides an in-depth exploration of the principles and practical applications of using 2-Chloro-4-methoxy-5-nitropyrimidine in SNAr reactions. We will dissect the underlying reaction mechanism, provide field-proven experimental protocols, and offer insights into reaction optimization and troubleshooting, equipping researchers with the knowledge to leverage this powerful reagent effectively.
The Science: Understanding Reactivity in the Pyrimidine Core
The propensity of 2-Chloro-4-methoxy-5-nitropyrimidine to undergo SNAr reactions is not coincidental; it is a direct result of the electronic architecture of the molecule. The reaction proceeds through a well-established two-step addition-elimination mechanism.[4][5]
The Addition-Elimination Pathway
-
Nucleophilic Attack: The reaction is initiated when a nucleophile attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine atom. This is typically the rate-determining step.[4]
-
Formation of the Meisenheimer Complex: This attack disrupts the aromaticity of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is paramount for the reaction to proceed efficiently.[6][7]
-
Leaving Group Expulsion: In a subsequent, typically faster step, the aromaticity of the ring is restored by the expulsion of the chloride ion, a competent leaving group, to yield the final substituted product.[4][8]
The Critical Role of Substituents
The high reactivity of 2-Chloro-4-methoxy-5-nitropyrimidine is a synergistic effect of its substituents:
-
Pyrimidine Ring: The two nitrogen atoms within the pyrimidine ring are inherently electron-withdrawing, which reduces the electron density of the ring system and makes it more susceptible to nucleophilic attack compared to a benzene ring.[9]
-
Nitro Group (-NO₂): Positioned at C5, the nitro group is a powerful electron-withdrawing group. It strongly activates the ring towards nucleophilic attack by inductively pulling electron density and, more importantly, by stabilizing the negative charge of the Meisenheimer intermediate through resonance.[8][10] The charge can be delocalized onto the oxygen atoms of the nitro group, significantly lowering the activation energy of the reaction.
-
Chloro Group (-Cl): Located at the activated C2 position, the chlorine atom serves as an effective leaving group.
-
Methoxy Group (-OCH₃): The methoxy group at C4 is an electron-donating group. While electron-donating groups typically deactivate rings towards nucleophilic attack, its position relative to the reaction center (C2) means its primary influence is modulating the overall electronic properties of the scaffold rather than inhibiting the substitution at C2, which is strongly activated by the ortho/para-like influence of the ring nitrogens and the C5 nitro group.
// Edges start_mol -> meisenheimer [label="Step 1: Addition\n(Rate-Determining)", fontcolor="#5F6368"]; meisenheimer -> end_mol [label="Step 2: Elimination\n(Fast)", fontcolor="#5F6368"]; {rank=same; start_mol; plus1;} {rank=same; end_mol; plus2;} plus1 -> meisenheimer [style=invis]; }
Caption: General mechanism of the SNAr reaction on 2-Chloro-4-methoxy-5-nitropyrimidine.
Experimental Protocols
The following protocol provides a robust, general procedure for the SNAr reaction of 2-Chloro-4-methoxy-5-nitropyrimidine with a primary amine nucleophile. This can be adapted for other nucleophiles with appropriate modifications to the base and solvent system.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (1 mmol scale) | Equivalents |
| 2-Chloro-4-methoxy-5-nitropyrimidine | 282102-07-2 | 189.56 | 189.6 mg | 1.0 |
| Amine Nucleophile (e.g., Benzylamine) | 100-46-9 | 107.15 | 118 mg (115 µL) | 1.1 |
| Base (e.g., Triethylamine, TEA) | 121-44-8 | 101.19 | 167 µL | 1.5 |
| Solvent (e.g., Anhydrous Ethanol) | 64-17-5 | - | 5-10 mL | - |
| TLC Supplies (Silica plates, eluent) | - | - | As needed | - |
| Ethyl Acetate & Water (for work-up) | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (for drying) | 7487-88-9 | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-4-methoxy-5-nitropyrimidine (1.0 equiv).
-
Dissolution: Add anhydrous ethanol to dissolve the starting material (target concentration ~0.1-0.2 M).
-
Reagent Addition: Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.5 equiv).[6] The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (for ethanol, ~78°C) and stir. The reaction can also often be run effectively at room temperature or with gentle heating (e.g., 40-60°C), depending on the nucleophile's reactivity.[4]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 1-2 hours. A typical eluent system is 3:1 Hexanes:Ethyl Acetate. The reaction is complete when the starting material spot is no longer visible.
-
Work-up:
-
Once complete, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate (~25 mL) and water (~25 mL).
-
Separate the layers and extract the aqueous layer again with ethyl acetate (~15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure substituted pyrimidine.
Optimization, Scope, and Data
The efficiency of the SNAr reaction is highly dependent on the reaction parameters. Understanding these variables allows for rational optimization.
-
Nucleophile: The nucleophilicity of the reacting partner is key.
-
Amines: Primary and secondary amines (aliphatic and aromatic) are excellent nucleophiles.[11]
-
Alkoxides/Phenoxides: Strong nucleophiles that react readily, often in the presence of a base like K₂CO₃ or NaH to generate the alkoxide in situ.[12]
-
Thiols: Thiolates are exceptionally potent nucleophiles in SNAr reactions and typically react quickly under mild conditions.[13]
-
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile can accelerate the reaction by solvating the cation of the base and leaving the nucleophile more reactive. Protic solvents like ethanol or isopropanol are also commonly and effectively used.[6]
-
Base: A non-nucleophilic base (e.g., TEA, DIPEA) is required when using amine salts or when the nucleophile is a neutral amine to scavenge the generated acid. For alcohol or thiol nucleophiles, a stronger base (e.g., K₂CO₃, NaH) is used to deprotonate the nucleophile.
-
Temperature: While many reactions proceed at room temperature, heating can be used to drive reactions with less reactive nucleophiles to completion.
Table 1: Representative Reaction Data
| Nucleophile | Base | Solvent | Temp. | Time (h) | Yield (%) |
| Morpholine | TEA | Ethanol | Reflux | 4 | >90 |
| Aniline | K₂CO₃ | DMF | 80°C | 6 | ~85 |
| Sodium methoxide | - | Methanol | RT | 2 | >95 |
| Thiophenol | K₂CO₃ | Acetonitrile | RT | 1 | >95 |
Yields are typical estimates based on analogous systems and may vary.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive nucleophile.2. Inactive base or insufficient amount.3. Low reaction temperature. | 1. Increase reaction temperature.2. Switch to a more polar aprotic solvent (e.g., DMF).3. Use a fresh bottle of base or a stronger base. |
| Multiple Products/Side Reactions | 1. Reaction with solvent (e.g., hydrolysis with water).2. Over-reaction or decomposition at high temperatures. | 1. Ensure anhydrous conditions.2. Run the reaction at a lower temperature for a longer duration.3. Re-purify the product carefully. |
| Streaking on TLC | 1. Compound is highly polar/basic.2. Crude reaction mixture spotted. | 1. Add a small amount of TEA or acetic acid to the TLC eluent.2. Perform a mini-workup on an aliquot before spotting on the TLC plate. |
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. Always consult the Safety Data Sheet (SDS) before handling any chemical.[14]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves.[15]
-
Handling: 2-Chloro-4-methoxy-5-nitropyrimidine is an irritant. It may cause skin, eye, and respiratory irritation.[16] Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[17]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
// Nodes prep [label="1. Preparation\n- Add pyrimidine to flask\n- Add solvent"]; reagents [label="2. Reagent Addition\n- Add nucleophile\n- Add base"]; reaction [label="3. Reaction\n- Heat to target temperature\n- Stir for required time"]; monitor [label="4. Monitoring\n- Check progress via TLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="5. Work-up\n- Quench and evaporate solvent\n- Liquid-liquid extraction"]; purify [label="6. Purification\n- Column chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Pure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges prep -> reagents; reagents -> reaction; reaction -> monitor; monitor -> reaction [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> product; }
Caption: A typical experimental workflow for SNAr reactions.
References
- BenchChem. (2025).
-
Mąkosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]
- BenchChem. (2025). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
- Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
-
Janežič, M., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies. Molecules. [Link]
-
Campodonico, P., et al. (2020). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. ResearchGate. [Link]
- BenchChem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
-
Gagnon, D., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Filo. (2025). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. [Link]
-
Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal. [Link]
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
-
ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]
- Expert Insights. (n.d.). Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.
- Fisher Scientific. (2025).
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
PubChem. (n.d.). 2-Chloro-4-methoxy-5-nitropyridine. [Link]
- Exploring 2-Chloro-4-methoxy-5-nitropyridine: Properties and Applic
- BenchChem. (2025). Application Notes and Protocols for Reactions Involving 2-Chloro-3-methyl-5-nitropyridine.
-
Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]
- 11. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. 2-CHLORO-4-METHOXY-5-NITRO-PYRIMIDINE - Safety Data Sheet [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. 2-Chloro-4-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 44119673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. innospk.com [innospk.com]
Application Notes & Protocols: Leveraging 2-Chloro-4-methoxy-5-nitropyrimidine for the Strategic Synthesis of Purine Analogs
Introduction: The Significance of Purine Analogs and the Role of a Versatile Pyrimidine Precursor
Purine analogs represent a cornerstone of medicinal chemistry and drug development.[1] These structural mimics of endogenous purines, adenine and guanine, are fundamental components of DNA and RNA, and their analogs can exert profound biological effects by interfering with nucleic acid synthesis and cellular metabolism.[1][2] This interference makes them potent therapeutic agents, with well-established applications as anticancer (e.g., 6-mercaptopurine, fludarabine), antiviral (e.g., acyclovir), and immunosuppressive drugs.[3][4][5][6]
The construction of diverse libraries of purine analogs is therefore a critical task for medicinal chemists. A key strategy for this involves the elaboration of a pre-formed pyrimidine ring, a process reminiscent of the classical Traube purine synthesis.[3] In this context, 2-Chloro-4-methoxy-5-nitropyrimidine emerges as a highly valuable and versatile starting material. Its utility is rooted in its distinct structural features:
-
Two Differentially Reactive Sites: The chlorine atom at the C4 position and the methoxy group at the C2 position serve as two distinct handles for nucleophilic aromatic substitution (SNAr). The C4-chloro position is significantly more activated towards substitution by the potent electron-withdrawing nitro group at C5.[7]
-
A Masked Amine: The 5-nitro group is readily reduced to a 5-amino group. This transformation is the linchpin of the synthesis, as it sets up the formation of a crucial 4,5-diaminopyrimidine intermediate required for the subsequent cyclization to form the imidazole portion of the purine core.
This guide provides an in-depth exploration of the synthetic strategy, detailed experimental protocols, and the underlying chemical principles for using 2-chloro-4-methoxy-5-nitropyrimidine to generate diverse purine analogs.
The Core Synthetic Blueprint: A Stepwise Approach to the Purine Scaffold
The synthesis of purine analogs from 2-chloro-4-methoxy-5-nitropyrimidine is a logical, stepwise process that involves building the imidazole ring onto the pyrimidine core. This strategy allows for the systematic introduction of diversity at what will become the N9 and C8 positions of the final purine structure.
Caption: Overall workflow for purine analog synthesis.
The entire process can be broken down into three critical transformations:
-
Regioselective Amination at C4: The first step involves a nucleophilic aromatic substitution (SNAr) reaction. A primary amine (R-NH₂) is used to displace the highly reactive chlorine atom at the C4 position. The strong electron-withdrawing effect of the adjacent nitro group makes the C4 position significantly more electrophilic than the C2 position, ensuring high regioselectivity for this reaction.[7] This step is pivotal as it introduces the substituent that will ultimately become the N9-substituent of the purine ring, a key modulator of biological activity.
-
Reduction of the 5-Nitro Group: The nitro group, having served its purpose as an activating group, is now reduced to an amine. This creates the essential ortho-diamine functionality (N4-R-amino and 5-amino) required for the final ring closure. Common and effective methods for this reduction include the use of tin(II) chloride (SnCl₂) or catalytic hydrogenation over palladium on carbon (Pd/C).[1][8]
-
Imidazole Ring Cyclization: The resulting 4,5-diaminopyrimidine intermediate is cyclized by reacting it with a one-carbon electrophile. Reagents like triethyl orthoformate or formic acid are frequently used to introduce what becomes the C8 carbon of the purine ring.[1] This acid-catalyzed condensation and subsequent dehydration reaction forges the imidazole ring, completing the bicyclic purine core.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for researchers. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of N-Benzyl-2-methoxy-5-nitro-pyrimidin-4-amine
This protocol details the regioselective displacement of the C4-chloride with benzylamine as a representative primary amine.
Causality: The reaction proceeds via an SNAr mechanism. Triethylamine (TEA) is used as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion. Ethanol is an effective solvent that readily dissolves the reactants.
| Reagent/Parameter | Value/Description | Molar Eq. |
| Starting Material | 2-Chloro-4-methoxy-5-nitropyrimidine | 1.0 |
| Nucleophile | Benzylamine | 1.1 |
| Base | Triethylamine (TEA) | 1.5 |
| Solvent | Ethanol (anhydrous) | ~10 mL / g |
| Temperature | Reflux (approx. 78 °C) | N/A |
| Reaction Time | 4-6 hours | N/A |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-methoxy-5-nitropyrimidine.
-
Dissolve the starting material in anhydrous ethanol.
-
Add triethylamine to the solution, followed by the dropwise addition of benzylamine.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume in vacuo.
-
Add water to the residue to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the title compound as a solid.
Protocol 2: Synthesis of N4-Benzyl-2-methoxy-pyrimidine-4,5-diamine
This protocol describes the reduction of the nitro-pyrimidine intermediate to the corresponding diamine using tin(II) chloride.
Causality: Tin(II) chloride is a classical and highly effective reducing agent for aromatic nitro groups, particularly in the presence of other functional groups.[1] It acts as a single-electron donor in a process that ultimately consumes protons from the acidic medium (generated from SnCl₂ in ethanol/HCl).
| Reagent/Parameter | Value/Description | Molar Eq. |
| Starting Material | N-Benzyl-2-methoxy-5-nitro-pyrimidin-4-amine | 1.0 |
| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 4.0 - 5.0 |
| Solvent | Ethanol / Conc. HCl | ~20:1 v/v |
| Temperature | 70 °C | N/A |
| Reaction Time | 2-3 hours | N/A |
Step-by-Step Procedure:
-
Suspend N-benzyl-2-methoxy-5-nitro-pyrimidin-4-amine in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate to the suspension.
-
Carefully add a small amount of concentrated HCl to initiate the reaction.
-
Heat the mixture to 70 °C and stir for 2-3 hours, during which the solid should dissolve. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~8. Caution: This neutralization is exothermic and will generate CO₂ gas.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine, which is often used in the next step without further purification.
Protocol 3: Synthesis of 9-Benzyl-2-methoxy-9H-purine
This final protocol details the cyclization of the diamine to form the purine ring system.
Causality: Triethyl orthoformate serves as a synthetic equivalent of a formic acid derivative. Under acidic catalysis (e.g., from a drop of conc. HCl), it reacts with the two amino groups of the 4,5-diaminopyrimidine. A series of condensation and elimination (of ethanol) steps leads to the formation of the imidazole ring, completing the purine structure.
| Reagent/Parameter | Value/Description | Molar Eq. |
| Starting Material | N4-Benzyl-2-methoxy-pyrimidine-4,5-diamine | 1.0 |
| Cyclizing Agent | Triethyl orthoformate | 10-20 |
| Catalyst | Concentrated HCl | 2-3 drops |
| Temperature | Reflux (approx. 146 °C) | N/A |
| Reaction Time | 5-8 hours | N/A |
Step-by-Step Procedure:
-
Place the crude N4-benzyl-2-methoxy-pyrimidine-4,5-diamine in a round-bottom flask.
-
Add a large excess of triethyl orthoformate, which also acts as the solvent.
-
Add 2-3 drops of concentrated HCl as a catalyst.
-
Heat the mixture to reflux and maintain for 5-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the excess triethyl orthoformate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the final 9-benzyl-2-methoxy-9H-purine.
Mechanistic Visualization
The core chemical transformations are visualized below, highlighting the key bond formations and functional group manipulations that drive the synthesis from the pyrimidine precursor to the final purine analog.
Caption: Key transformations in the synthesis pathway. (Note: Placeholder images used)
Conclusion and Future Directions
2-Chloro-4-methoxy-5-nitropyrimidine is a powerful and strategic precursor for the synthesis of diverse purine analogs. The well-defined, three-step sequence of amination, reduction, and cyclization offers a reliable and modular route to access a wide range of N9-substituted purines. Further functionalization is also possible; for instance, the 2-methoxy group on the final purine ring can be displaced with other nucleophiles (amines, thiols) to generate additional diversity, expanding the accessible chemical space for drug discovery campaigns. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this key building block in the creation of novel and potentially therapeutic purine analogs.
References
- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 4. Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Note: 2-Chloro-4-methoxy-5-nitropyrimidine as a Key Intermediate for the Synthesis of Novel Anticancer Kinase Inhibitors
Abstract
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents, particularly in oncology.[1] Its structural similarity to the purine bases of DNA and RNA allows pyrimidine derivatives to function as effective bioisosteres, targeting the ATP-binding sites of protein kinases—enzymes often dysregulated in cancer.[2][3] This application note provides a comprehensive guide to 2-Chloro-4-methoxy-5-nitropyrimidine, a highly functionalized and versatile intermediate for the synthesis of potent kinase inhibitors. We will detail its physicochemical properties, propose a robust synthetic protocol, and provide detailed methodologies for its application in constructing advanced anticancer drug candidates through nucleophilic aromatic substitution and subsequent functional group transformations. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in oncology research.
Introduction: The Strategic Value of the Pyrimidine Scaffold in Oncology
The development of targeted cancer therapies has increasingly focused on the inhibition of protein kinases.[4] Small molecule inhibitors that compete with ATP for the kinase active site have proven to be a highly successful therapeutic strategy. Pyrimidine-based compounds are exceptionally well-suited for this role.[5] The pyrimidine ring system is found in approximately 54% of all FDA-approved small-molecule protein kinase inhibitors.[5]
2-Chloro-4-methoxy-5-nitropyrimidine (CAS 282102-07-2) is a synthetic intermediate designed for maximum utility in medicinal chemistry. Its structure offers a convergence of key functionalities:
-
C2-Chloro Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr), providing the primary site for introducing molecular diversity.[6]
-
C5-Nitro Group: A strong electron-withdrawing group that powerfully activates the pyrimidine ring, specifically the C2 and C4 positions, towards nucleophilic attack. This group can also be chemically reduced to an amine, offering a secondary point for scaffold elaboration.
-
C4-Methoxy Group: An electron-donating group that modulates the electronic properties of the ring and can influence binding interactions and metabolic stability in the final drug molecule.
This strategic arrangement of functional groups makes 2-Chloro-4-methoxy-5-nitropyrimidine an ideal starting point for building libraries of potential kinase inhibitors.
Physicochemical Properties and Safety Data
Proper handling and storage are critical for ensuring the integrity of the reagent and the safety of laboratory personnel.
| Property | Value | Reference |
| CAS Number | 282102-07-2 | [7] |
| Molecular Formula | C₅H₄ClN₃O₃ | [7] |
| Molecular Weight | 189.56 g/mol | [7] |
| Appearance | Solid | - |
| IUPAC Name | 2-chloro-4-methoxy-5-nitropyrimidine | [7] |
| Storage | Store in a cool place (2-8°C), under an inert atmosphere. | [7] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [7] |
Proposed Synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine
The synthesis of the title compound can be efficiently achieved from commercially available 5-nitrouracil in a two-step process. This route leverages the differential reactivity of the chloro-substituents on the intermediate 2,4-dichloro-5-nitropyrimidine. The C4 position is generally more susceptible to nucleophilic attack than the C2 position, allowing for selective methoxylation.[5]
Caption: Proposed two-step synthesis of the target intermediate.
Protocol 3.1: Synthesis of 2,4-Dichloro-5-nitropyrimidine (Step 1)
This procedure is adapted from established methods for the chlorination of nitrouracil derivatives.[8]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-nitrouracil (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Reaction: To the stirred suspension, slowly add N,N-diethylaniline (1.0-1.2 eq) as a catalyst and acid scavenger.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. The reaction should become a clear, dark solution.
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-nitropyrimidine, which can be used directly or purified by column chromatography.
Protocol 3.2: Synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine (Step 2)
This protocol relies on the higher reactivity of the C4-Cl for selective substitution.
-
Setup: Dissolve the crude 2,4-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous methanol (CH₃OH) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of sodium methoxide (CH₃ONa) in methanol (1.0-1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC/LC-MS.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding water.
-
Work-up: Reduce the volume of methanol under vacuum. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure target compound.
Application in Anticancer Agent Synthesis: A Two-Step Diversification Strategy
The primary utility of 2-Chloro-4-methoxy-5-nitropyrimidine is as a scaffold for building more complex molecules via a two-step process: (A) SNAr at the C2 position, followed by (B) reduction of the C5-nitro group to create a new reactive handle.
Caption: A versatile two-step workflow for scaffold diversification.
Protocol 4.1: General Procedure for SNAr with Amines (Step A)
This protocol describes the displacement of the C2-chloro group with a primary or secondary amine, a key step in synthesizing many kinase inhibitors.[9][10]
-
Setup: In a reaction vial, dissolve 2-Chloro-4-methoxy-5-nitropyrimidine (1.0 eq) and the desired amine nucleophile (1.1-1.5 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a protic solvent like isopropanol.
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq), to the mixture. The base neutralizes the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to 80-120°C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC/LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: Cool the reaction to room temperature and dilute with water to precipitate the product. Alternatively, partition the mixture between ethyl acetate and water.
-
Purification: Collect the solid product by filtration or extract the aqueous layer with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography or recrystallization to obtain the desired 2-substituted aminopyrimidine.
Protocol 4.2: General Procedure for Nitro Group Reduction (Step B)
The reduction of the C5-nitro group to an amine is a crucial step for introducing a second point of diversity.
-
Setup: Dissolve the 2-amino-4-methoxy-5-nitropyrimidine derivative (1.0 eq) in a solvent such as ethanol (EtOH) or ethyl acetate.
-
Reagent Addition: Add an excess of a reducing agent. Common choices include:
-
Tin(II) Chloride: Add stannous chloride dihydrate (SnCl₂, 4-5 eq) and heat the mixture to 50-70°C for 1-3 hours.
-
Iron Powder: Add iron powder (Fe, 5-10 eq) and a catalytic amount of ammonium chloride (NH₄Cl) in an EtOH/water mixture and heat to reflux.
-
-
Reaction Monitoring: Monitor the reaction by TLC/LC-MS for the disappearance of the starting material.
-
Work-up (for SnCl₂): Cool the reaction, dilute with water, and basify to pH > 8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will precipitate tin salts. Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Work-up (for Fe): Cool the reaction, filter through Celite® to remove the iron salts, and wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate. If necessary, perform an aqueous work-up by extracting with ethyl acetate. Dry the organic layer and concentrate to yield the desired 5-aminopyrimidine derivative, which can be further purified by chromatography if needed.
Case Study: Conceptual Synthesis of a Covalent Kinase Inhibitor
To illustrate the practical application of this intermediate, we present a conceptual pathway to a covalent kinase inhibitor. This design incorporates a 2-(phenylamino)pyrimidine core, common in many EGFR and ALK inhibitors, and an acrylamide "warhead" for covalent bond formation with a cysteine residue in the kinase active site.[11]
Caption: A three-step pathway to a hypothetical covalent inhibitor.
This synthetic sequence effectively demonstrates how the functionalities of the starting intermediate are sequentially leveraged to rapidly build a complex, biologically relevant molecule. The SNAr reaction (Step 1) installs the core aniline fragment, the nitro reduction (Step 2) unmasks the key amine, and the final acylation (Step 3) attaches the reactive warhead.
Conclusion
2-Chloro-4-methoxy-5-nitropyrimidine is a high-value, strategically designed intermediate for anticancer drug discovery. Its well-defined reactivity allows for sequential and selective functionalization at the C2 and C5 positions. The robust protocols outlined in this guide enable medicinal chemists to efficiently synthesize diverse libraries of pyrimidine-based compounds, accelerating the discovery of novel and potent kinase inhibitors for targeted cancer therapy.
References
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- BenchChem. (2025). A Technical Guide to 2,4-Dichloro-5-methoxypyrimidine for Researchers and Drug Development Professionals. BenchChem.
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ResearchGate. (2025). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization | Request PDF. ResearchGate. Available at: [Link]
- Vlasova, O., Vlasov, S., Severina, H., Borysov, O., et al. (2025). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise.
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Semantic Scholar. (n.d.). The Use of Bioisosterism in Drug Design and Molecular Modification. Semantic Scholar. Available at: [Link]
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Sun, H., Tawa, G., & Wallqvist, A. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Molecular Informatics, 29(5), 366-85. Available at: [Link]
- Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine. Google Patents.
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Journal for Research in Applied Sciences and Biotechnology. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]
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Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(12), 7985-8007. Available at: [Link]
- Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents.
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Al-Warhi, T., Al-Mahbashi, H. M., Al-Amodi, T. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. Available at: [Link]
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RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
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Wang, Z., Liu, Y., Qi, S., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. Available at: [Link]
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Google Patents.
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Skvortsov, D. A., Ivanova, J. A., Shchekotikhin, A. E., et al. (2025). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry. Available at: [Link]
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Schiess, J. H., & Morken, J. P. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Available at: [Link]
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RSC Publishing. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available at: [Link]
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Chemsrc.com. (2025). 2-chloro-4-methoxy-5-nitro-pyrimidine. Chemsrc.com. Available at: [Link]
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Qureshi, F., Nawaz, M., Hisaindee, S., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(8), 102283. Available at: [Link]
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ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
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Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172. Available at: [Link]
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Application Note: A Detailed Protocol for the Nucleophilic Aromatic Substitution (SNAr) Amination of 2-Chloro-4-methoxy-5-nitropyrimidine
Introduction: The Strategic Importance of Activated Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. The functionalization of this heterocycle is therefore of paramount importance to drug development professionals. The title compound, 2-Chloro-4-methoxy-5-nitropyrimidine, is a highly valuable synthetic intermediate. Its structure is primed for selective modification via Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for forming carbon-heteroatom bonds.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property is significantly amplified by the strong electron-withdrawing nitro group (-NO₂) at the C5 position. This electronic arrangement dramatically activates the positions ortho and para to the nitro group (C4 and C6) and the C2 position for nucleophilic attack, facilitating the displacement of a suitable leaving group, such as a halogen.[1] This application note provides a detailed experimental procedure for the amination at the C2 position, a common strategy for building molecular complexity and accessing novel chemical entities for drug discovery programs.
The Underlying Chemistry: Mechanism of SNAr
The amination of 2-Chloro-4-methoxy-5-nitropyrimidine proceeds through a well-established two-step addition-elimination mechanism. Understanding this pathway is crucial for troubleshooting and optimizing the reaction conditions.
-
Nucleophilic Attack: The reaction is initiated by the attack of the amine nucleophile on the electron-deficient carbon atom at the C2 position of the pyrimidine ring. This is typically the rate-determining step.
-
Formation of the Meisenheimer Complex: This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized across the pyrimidine ring and, most importantly, onto the oxygen atoms of the C5-nitro group, which provides substantial stabilization for this intermediate.[1][2]
-
Elimination and Aromatization: In the final, rapid step, the chloride ion is expelled as the leaving group. This restores the aromaticity of the pyrimidine ring, yielding the final 2-amino-substituted product.
The high reactivity of the C2 and C4/C6 positions on the pyrimidine ring is a known phenomenon.[3] The presence of the nitro group strongly activates the adjacent positions, making the displacement of the C2-chloro group a facile transformation under relatively mild conditions.
Caption: The SNAr mechanism workflow.
Detailed Experimental Protocol
This protocol is designed for a typical laboratory scale but can be adjusted as needed. The procedure has been optimized for high yield and purity.
3.1. Materials and Equipment
-
Reagents: 2-Chloro-4-methoxy-5-nitropyrimidine, desired primary or secondary amine (e.g., benzylamine), triethylamine (TEA) or diisopropylethylamine (DIPEA), ethanol (anhydrous), ethyl acetate (EtOAc), hexane, deionized water, brine.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, nitrogen/argon inlet, heating mantle or oil bath, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄).
3.2. Quantitative Data: Reagent Stoichiometry
The following table provides reagent quantities for a representative reaction using benzylamine on a 5 mmol scale.
| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 2-Chloro-4-methoxy-5-nitropyrimidine | 189.56 | 5.0 | 1.0 | 948 mg |
| Benzylamine | 107.15 | 5.5 | 1.1 | 589 mg (0.59 mL) |
| Triethylamine (TEA) | 101.19 | 6.0 | 1.2 | 607 mg (0.84 mL) |
| Ethanol (Anhydrous) | 46.07 | - | - | 25 mL (approx. 0.2 M) |
3.3. Step-by-Step Methodology
Caption: Experimental workflow for amination.
-
Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition: To the flask, add 2-Chloro-4-methoxy-5-nitropyrimidine (1.0 equiv). Dissolve the starting material in anhydrous ethanol (to a concentration of approximately 0.2 M).[1]
-
Nucleophile and Base Addition: To the stirred solution, add the amine (1.1 equiv) via syringe, followed by the addition of triethylamine (1.2 equiv).[1] The base is critical to neutralize the HCl generated in situ, which would otherwise protonate and deactivate the amine nucleophile.
-
Reaction Conditions: Heat the reaction mixture to reflux (for ethanol, this is ~78 °C) and maintain for 2-4 hours. The exact time will depend on the nucleophilicity of the chosen amine.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is typically 30-50% ethyl acetate in hexane. The consumption of the starting material and the appearance of a new, more polar spot corresponding to the product should be observed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purification: The crude material should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure aminated product.
Key Experimental Considerations: The Scientist's Perspective
-
Causality of Solvent Choice: Polar aprotic solvents like DMF and DMSO are excellent choices as they can effectively dissolve the reactants and stabilize the charged Meisenheimer intermediate, often accelerating the reaction.[1] However, ethanol is a more environmentally benign solvent and is often sufficient for this highly activated system, making it a practical first choice.
-
Nucleophile Reactivity: The reactivity of the amine nucleophile is a key factor. Primary aliphatic amines are generally more reactive than aromatic amines due to their higher basicity and lower steric hindrance.[1] For less reactive amines, such as anilines, longer reaction times or a switch to a higher-boiling solvent like DMF at elevated temperatures (e.g., 80-100 °C) may be necessary.[4]
-
Temperature Management: While reflux in ethanol is a good starting point, the reaction is often exothermic upon addition of the amine. For large-scale reactions, controlling the initial addition rate may be necessary. For highly reactive amines, the reaction may even proceed efficiently at room temperature.
-
Self-Validation and Quality Control: The importance of in-process monitoring via TLC cannot be overstated. It provides a real-time assessment of the reaction's progress and completion. Final product identity and purity must be confirmed through standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the integrity of the experimental results.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-4-methoxy-5-nitropyrimidine
Introduction: The Strategic Importance of Substituted Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine and pyrimidine bases in DNA and RNA.[1][2][3] This structural feature allows pyrimidine derivatives to interact with a wide range of biological targets, leading to applications as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2] The functionalization of the pyrimidine ring through palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of diverse compound libraries for drug discovery.[4]
2-Chloro-4-methoxy-5-nitropyrimidine is a particularly valuable building block. The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing nitro group at the 5-position, renders the chloro substituent at the 2-position susceptible to palladium-catalyzed cross-coupling reactions.[5] The methoxy group at the 4-position, while electron-donating, modulates the overall electronic properties of the ring. This guide provides detailed protocols and technical insights for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions using this versatile substrate, enabling researchers to access a diverse range of novel substituted pyrimidines.
Chemical Reactivity and Strategic Considerations
The reactivity of 2-Chloro-4-methoxy-5-nitropyrimidine in palladium-catalyzed cross-coupling is governed by the electronic properties of the pyrimidine ring and its substituents. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7]
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond. The electron-withdrawing nitro group at the 5-position significantly enhances the electrophilicity of the C2 carbon, facilitating this rate-determining step.
-
Transmetalation: The organometallic coupling partner (e.g., boronic acid, terminal alkyne, or amine) transfers its organic moiety to the palladium center.
-
Reductive Elimination: The newly formed C-C or C-N bond is created as the product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
The presence of the nitro group is expected to increase the reactivity of the C-Cl bond towards oxidative addition compared to unsubstituted 2-chloropyrimidine.[8] The methoxy group, being electron-donating, may have a slight deactivating effect, but the overall electronic character of the substrate remains highly favorable for cross-coupling.[9]
Experimental Protocols
Safety Precautions: 2-Chloro-4-methoxy-5-nitropyrimidine and related compounds should be handled in a well-ventilated fume hood.[10][11][12][13][14] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All palladium catalysts and phosphine ligands are toxic and should be handled with care. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-methoxy-5-nitropyrimidines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the pyrimidine core and various aryl or heteroaryl boronic acids. The following protocol is adapted from established procedures for the coupling of related chloropyrimidines.[15][16][17]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings of chloroheteroarenes.[17] Alternatively, for more challenging couplings, a more active catalyst system such as Pd₂(dba)₃ with a bulky electron-rich phosphine ligand like XPhos or SPhos can be employed to facilitate the oxidative addition and reductive elimination steps.
-
Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is used to activate the boronic acid for transmetalation without causing decomposition of the sensitive nitro-substituted pyrimidine.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene and water is typically used. Water is essential for the activation of the boronic acid by the base.
Detailed Protocol:
-
To a dry Schlenk flask, add 2-Chloro-4-methoxy-5-nitropyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and degassed water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | General purpose, effective for activated aryl chlorides. |
| Ligand | (If using Pd₂(dba)₃) XPhos or SPhos | Promotes coupling of sterically hindered or electron-rich partners. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) | Effective for transmetalation, minimizes side reactions. |
| Solvent | 1,4-Dioxane/Water (4:1 to 5:1) | Good solubility for reactants and facilitates boronic acid activation. |
| Temperature | 80-100 °C | Provides sufficient energy for reaction without decomposition. |
| Time | 4-12 hours | Dependent on substrate reactivity. |
Experimental Workflow Diagram:
[Image of the Sonogashira reaction of 2-Chloro-4-methoxy-5-nitropyrimidine with a terminal alkyne]
Caption: Simplified Sonogashira Catalytic Cycle.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-methoxy-5-nitropyrimidines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of a wide range of primary and secondary amines with the pyrimidine core. [4][18][19] Reaction Scheme:
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos are often required to promote both the oxidative addition and the challenging reductive elimination steps. [20]Pre-formed palladium-ligand complexes (precatalysts) can also be used for improved reactivity and reproducibility.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are standard for this reaction.
Detailed Protocol:
-
In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.), the phosphine ligand (if not using a precatalyst), and the base (e.g., sodium tert-butoxide, 1.4 equiv.) to a dry Schlenk flask.
-
Add 2-Chloro-4-methoxy-5-nitropyrimidine (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed toluene or 1,4-dioxane.
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C for 4-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table:
| Parameter | Recommended Condition | Rationale |
| Pd Precatalyst | XPhos Pd G3 or SPhos Pd G3 (2 mol%) | Highly active for amination of aryl chlorides. |
| Base | NaOtBu or LiHMDS (1.4 equiv.) | Strong, non-nucleophilic base required for amine deprotonation. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvent. |
| Temperature | 80-110 °C | Necessary to drive the reaction to completion. |
| Time | 4-24 hours | Dependent on the nucleophilicity and steric bulk of the amine. |
Logical Relationship Diagram:
Caption: Key Components for Buchwald-Hartwig Amination.
Conclusion
2-Chloro-4-methoxy-5-nitropyrimidine is a highly valuable and reactive substrate for palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide a solid foundation for the synthesis of a diverse array of substituted pyrimidines. The electron-withdrawing nitro group enhances the reactivity of the C-Cl bond, allowing for efficient coupling under relatively mild conditions. Careful selection of the catalyst, ligand, base, and solvent is critical for achieving high yields and purity. These methods open the door to the rapid generation of novel molecular entities with significant potential in drug discovery and materials science.
References
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- 20. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Synthesis of Derivatives from 2-Chloro-4-methoxy-5-nitropyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Versatile Pyrimidine Scaffold
The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of essential biomolecules like nucleic acids and a vast array of pharmaceuticals.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Within this privileged class of heterocycles, 2-Chloro-4-methoxy-5-nitropyrimidine (CAS 282102-07-2) emerges as a particularly valuable and versatile building block for synthetic chemists.[4]
This molecule is strategically designed for sequential and regioselective functionalization. It features three key points of chemical reactivity:
-
A C2-Chloride: An excellent leaving group, highly activated for nucleophilic aromatic substitution and a prime site for palladium-catalyzed cross-coupling reactions.
-
A C5-Nitro Group: A strong electron-withdrawing group that activates the ring for nucleophilic attack and can be readily reduced to a versatile amino group.
-
A C4-Methoxy Group: A stable ether linkage that influences the electronic properties of the ring.
This application note provides a detailed guide to the primary synthetic transformations of 2-Chloro-4-methoxy-5-nitropyrimidine, offering field-proven insights and step-by-step protocols for key reactions. We will explore nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction, demonstrating how this intermediate can be leveraged to construct diverse and complex molecular architectures.
Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
Expertise & Experience: The Principle of Activation
The displacement of the C2-chloro group is the most facile transformation for this scaffold. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is highly favored due to the electronic nature of the pyrimidine ring, which is inherently electron-deficient. This deficiency is significantly amplified by the potent electron-withdrawing effect of the nitro group at the C5-position.[5]
The reaction is initiated by the attack of a nucleophile at the C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the rate-determining factor. The negative charge is effectively delocalized across the pyrimidine ring and, crucially, onto the oxygen atoms of the nitro group through resonance. This stabilization lowers the activation energy, facilitating the subsequent expulsion of the chloride ion to restore aromaticity and yield the substituted product.[6]
Caption: General workflow for the SNAr reaction.
Experimental Protocol 1.1: Synthesis of a 2-Amino-4-methoxy-5-nitropyrimidine Derivative
This protocol describes a general procedure for the reaction with primary or secondary amines.
Materials and Reagents:
-
2-Chloro-4-methoxy-5-nitropyrimidine
-
Amine (primary or secondary, 1.1 - 1.5 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 equivalents)
-
Solvent: Ethanol, Isopropanol, or Acetonitrile (ACN)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
TLC plates, rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-Chloro-4-methoxy-5-nitropyrimidine (1.0 eq) and the chosen solvent (e.g., ethanol, 5-10 mL per mmol of starting material).
-
Reagent Addition: Add the amine (1.1 eq) and DIPEA (1.5 eq) to the stirred suspension at room temperature.
-
Heating: Attach a condenser and heat the reaction mixture to reflux (typically 70-80 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-6 hours).
-
Work-up: Allow the reaction to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume using a rotary evaporator.
-
Purification: Collect the solid product by filtration. Wash the filter cake with cold ethanol and then water to remove salts. Dry the product under vacuum. If further purification is needed, recrystallization from ethanol or column chromatography can be employed.
Data Presentation: Typical Conditions for SNAr Reactions
| Nucleophile Type | Example | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Amine | Aniline | DIPEA | Ethanol | 80 | 85-95 |
| Secondary Amine | Morpholine | K₂CO₃ | Acetonitrile | 80 | 90-98 |
| Alcohol | Sodium Methoxide | N/A (base is reagent) | Methanol | 65 | 80-90 |
| Phenol | Phenol | K₂CO₃ | DMF | 100 | 75-85 |
| Thiol | Thiophenol | K₂CO₃ | DMF | 60 | 85-95 |
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Expertise & Experience: Forging C-C and C-N Bonds
While SNAr is effective for introducing heteroatom nucleophiles, forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds often requires the power of transition metal catalysis. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two indispensable tools for this purpose, enabling the synthesis of complex biaryl and aryl-amine structures common in pharmaceuticals.[7][8]
Suzuki-Miyaura Coupling for C-C Bond Formation
Principle: The Suzuki reaction creates a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester.[9] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation. The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst into the C-Cl bond, (2) Transmetalation where the organic group from the boron species is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol 2.1: General Procedure for Suzuki Coupling
Materials and Reagents:
-
2-Chloro-4-methoxy-5-nitropyrimidine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent system: 1,4-Dioxane/Water or Toluene/Water (typically 4:1 to 10:1 ratio)
-
Schlenk flask or microwave vial, inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Inert Atmosphere: To a dry Schlenk flask containing a stir bar, add 2-Chloro-4-methoxy-5-nitropyrimidine (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03 eq).
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
Principle: This reaction is a powerful alternative to SNAr, especially for less nucleophilic amines or when milder conditions are required. It uses a palladium catalyst with specialized phosphine ligands to couple an amine with an aryl halide.[11] The catalytic cycle is similar to the Suzuki coupling but involves the formation of a palladium-amido complex after oxidative addition, followed by reductive elimination to form the C-N bond.[12] The choice of ligand is critical and depends on the specific substrates being coupled.[10]
Caption: Simplified Buchwald-Hartwig amination cycle.
Experimental Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
Materials and Reagents:
-
2-Chloro-4-methoxy-5-nitropyrimidine
-
Amine (1.1 - 1.3 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., Cs₂CO₃, NaOt-Bu, K₃PO₄, 1.4 - 2.0 equivalents)
-
Anhydrous, degassed solvent: Toluene or Dioxane
Step-by-Step Procedure:
-
Inert Setup (Glovebox Preferred): In a glovebox, charge a dry reaction vial with the palladium pre-catalyst, ligand, and base.
-
Reagent Addition: Add 2-Chloro-4-methoxy-5-nitropyrimidine (1.0 eq) and the amine (1.2 eq).
-
Solvent and Sealing: Add the anhydrous solvent, seal the vial tightly, and remove it from the glovebox.
-
Heating: Place the vial in a preheated heating block (typically 90-110 °C) and stir.
-
Monitoring: Monitor the reaction by LC-MS. Reactions can take from 2 to 24 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water, dry the organic phase over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.
Section 3: Reduction of the C5-Nitro Group
Expertise & Experience: Unmasking the 5-Amino Group
The reduction of the C5-nitro group to a primary amine is a pivotal transformation, opening up a new vector for molecular diversification.[13] The resulting 5-aminopyrimidine is a key pharmacophore and can be further functionalized via acylation, sulfonylation, diazotization, or other amine-specific chemistries. The choice of reducing agent is critical to ensure chemoselectivity, primarily to avoid the inadvertent reduction of the C2-chloro bond (hydrogenolysis) if it is still present.[14]
Common Reduction Methods:
-
Tin(II) Chloride (SnCl₂): A classic and highly reliable method that is very chemoselective. It works well in the presence of aryl halides and other reducible groups.[14]
-
Iron (Fe) or Zinc (Zn) in Acid: An inexpensive and effective method, often using iron powder in acetic acid or ammonium chloride.[13]
-
Catalytic Hydrogenation (H₂/Pd-C): A very clean and efficient method, but it carries a high risk of dehalogenation (reduction of the C-Cl bond). It is best used after the C2-position has been functionalized.[14]
Experimental Protocol 3.1: Chemoselective Reduction using Tin(II) Chloride
Materials and Reagents:
-
2-Substituted-4-methoxy-5-nitropyrimidine derivative
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents)
-
Solvent: Ethyl acetate or Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Celite
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the 5-nitropyrimidine derivative (1.0 eq) in ethyl acetate or ethanol in a round-bottom flask.
-
Reagent Addition: Add SnCl₂·2H₂O (4.5 eq) in one portion.
-
Heating: Heat the mixture to 60-70 °C and stir vigorously.
-
Monitoring: The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and carefully quench by slowly pouring it into a stirred, saturated solution of NaHCO₃ to neutralize the acid and precipitate tin salts.
-
Filtration: Filter the resulting slurry through a pad of Celite to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.
-
Purification: Separate the layers of the filtrate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the 5-aminopyrimidine derivative.
Section 4: Sequential Functionalization Strategies
The true synthetic power of 2-Chloro-4-methoxy-5-nitropyrimidine is realized through the logical combination of the reactions described above. A common and highly effective strategy is to first perform a substitution or coupling reaction at the C2-position, followed by the reduction of the nitro group. This provides a versatile 2,5-disubstituted-4-methoxypyrimidine scaffold ready for further elaboration.
Caption: A strategic workflow for sequential derivatization.
Conclusion
2-Chloro-4-methoxy-5-nitropyrimidine is a high-value starting material that offers a reliable and predictable platform for the synthesis of diverse pyrimidine derivatives. By leveraging well-established methodologies such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and chemoselective nitro reductions, researchers can efficiently access a wide range of complex molecules. The protocols and strategic insights provided herein serve as a robust foundation for drug discovery programs and advanced synthetic chemistry research, enabling the rapid development of novel compounds with significant therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Application Note: A Robust HPLC Method for In-Process Monitoring of 2-Chloro-4-methoxy-5-nitropyrimidine Synthesis
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the in-process monitoring of the synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine. This key pharmaceutical intermediate requires stringent quality control during its synthesis to ensure high yield and purity of the final product. The developed reversed-phase HPLC method provides excellent separation of the starting material, 2-Chloro-4-methoxypyrimidine, from the final product, as well as potential process-related impurities and degradation products. This document provides a comprehensive protocol, the scientific rationale for the method development, and guidance on data interpretation for researchers, scientists, and drug development professionals.
Introduction: The Critical Need for In-Process Reaction Monitoring
2-Chloro-4-methoxy-5-nitropyrimidine is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The efficiency of its synthesis and the purity of the final compound are paramount to the safety and efficacy of the resulting drug products. In-process monitoring of the chemical reaction by which it is produced is essential to track the consumption of reactants, the formation of the product, and the emergence of any byproducts in real-time.[1] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2]
The synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine typically involves the nitration of 2-Chloro-4-methoxypyrimidine. This electrophilic substitution reaction, often carried out with a mixture of nitric and sulfuric acids, can lead to the formation of positional isomers and other impurities if not carefully controlled. Therefore, a well-designed HPLC method is indispensable for optimizing reaction conditions and ensuring the quality of the intermediate.
The Analytical Challenge: Separating Structurally Similar Compounds
The primary analytical challenge in monitoring this reaction is the separation of the starting material, the desired product, and potential isomeric byproducts, such as 2-Chloro-4-methoxy-6-nitropyrimidine. These compounds share a similar core structure and can exhibit close retention times on a chromatographic column. The developed method must also be stability-indicating, meaning it can resolve the main components from any potential degradation products that may form under stress conditions.
Proposed HPLC Method and Rationale
A reversed-phase HPLC method is proposed, as it is well-suited for the separation of moderately polar compounds like the nitropyrimidine derivatives .
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the pyrimidine ring, while the 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier improves peak shape and suppresses the ionization of any acidic or basic functional groups. Phosphoric acid is a non-volatile buffer suitable for UV detection. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity. |
| Gradient Elution | 30% B to 70% B over 15 minutes | A gradient is necessary to ensure the elution of both the more polar starting material and the more non-polar nitrated product within a reasonable timeframe, with good resolution from potential byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection Wavelength | 275 nm | Pyrimidine derivatives with nitro groups typically exhibit strong UV absorbance in this region, providing good sensitivity for all components of interest.[3] |
| Injection Volume | 10 µL | A standard injection volume that balances sensitivity with the risk of column overload. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | This mixture ensures the solubility of all components and is compatible with the mobile phase. |
Rationale for Method Design
The choice of a C18 column is based on its versatility and proven performance in separating aromatic and heterocyclic compounds. The gradient elution is crucial for this application. It starts with a lower concentration of the organic modifier (acetonitrile) to retain and separate the more polar starting material and early-eluting impurities. The concentration of acetonitrile is then gradually increased to elute the more hydrophobic product and any late-eluting byproducts. The use of phosphoric acid in the aqueous mobile phase is critical for achieving sharp, symmetrical peaks by minimizing silanol interactions on the silica-based stationary phase. The detection wavelength of 275 nm is selected based on the expected UV absorbance maxima for nitropyrimidine derivatives, ensuring sensitive detection of all relevant species.[3]
Experimental Protocols
Preparation of Mobile Phases
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Chloro-4-methoxy-5-nitropyrimidine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock standard solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.
Sample Preparation (In-Process Reaction Sample)
-
Carefully withdraw a small, representative sample from the reaction mixture.
-
Immediately quench the reaction by diluting the sample in a known volume of cold sample diluent. This is crucial to prevent further reaction after sampling. A dilution factor of 100 to 1000 is typically appropriate, depending on the initial concentration of reactants.
-
Vortex the diluted sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
Reaction Monitoring Workflow
The following diagram illustrates the workflow for monitoring the synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine using the proposed HPLC method.
Caption: Workflow for HPLC-based reaction monitoring.
Data Interpretation and System Suitability
Identification and Quantification
-
Identification: The retention times of the peaks in the sample chromatogram are compared with those of the reference standards for 2-Chloro-4-methoxypyrimidine and 2-Chloro-4-methoxy-5-nitropyrimidine.
-
Quantification: The area of each peak is used to determine the concentration of each component. The percentage of reactant consumed and product formed can be calculated over time. The purity of the product can be assessed by the area percentage of the main peak relative to the total area of all peaks.
System Suitability
Before analyzing any samples, a system suitability test should be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| Repeatability (%RSD of 5 injections) | < 2.0% |
Method Validation and Forced Degradation
To ensure the method is robust and stability-indicating, a validation should be performed according to ICH guidelines. This includes assessing linearity, accuracy, precision, specificity, and robustness.
Forced degradation studies should be conducted to demonstrate that the method can separate the analyte from its potential degradation products.[4] Samples of 2-Chloro-4-methoxy-5-nitropyrimidine should be subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours. A likely degradation product is 4-hydroxy-2-methoxy-5-nitropyrimidine.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours. Hydrolysis of the chloro group is also expected.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The chromatograms from these stressed samples should be examined for any new peaks, and the resolution between the main peak and the degradation product peaks should be assessed.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust tool for the in-process monitoring of 2-Chloro-4-methoxy-5-nitropyrimidine synthesis. Its ability to separate the starting material, product, and potential impurities allows for precise control over the reaction, leading to improved yield and purity of this important pharmaceutical intermediate. The method is straightforward to implement in a quality control or process development laboratory.
References
- 1. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 3. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
Application Note: Definitive Structural Elucidation of 2-Chloro-4-methoxy-5-nitropyrimidine using ¹H and ¹³C NMR Spectroscopy
Abstract: This application note provides a comprehensive guide and detailed protocol for the structural characterization of 2-chloro-4-methoxy-5-nitropyrimidine, a key intermediate in the synthesis of various pharmacologically active compounds.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in drug discovery and development for unambiguous structure verification.[2][3][4] We present a step-by-step methodology for sample preparation, data acquisition, and spectral interpretation for both ¹H and ¹³C NMR, tailored for researchers, chemists, and drug development professionals. The causality behind experimental choices and the influence of the pyrimidine ring's substituents on the NMR spectra are discussed in detail to provide a field-proven, authoritative framework for analysis.
Theoretical Foundation: Understanding the Molecular Landscape
The precise structure of a synthetic intermediate is critical for the success of subsequent reactions and the biological activity of the final compound. NMR spectroscopy provides this precision by probing the magnetic properties of atomic nuclei within a molecule.[5] For 2-chloro-4-methoxy-5-nitropyrimidine, the chemical environment of each nucleus is uniquely influenced by the electronic properties of its substituents: the chloro, methoxy, and nitro groups.
-
Electron-Withdrawing Effects: The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. This effect is significantly amplified by the presence of two powerful electron-withdrawing groups:
-
Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups, acting through both inductive and resonance effects. This drastically reduces electron density across the ring, causing a significant downfield shift (deshielding) of the ring protons and carbons.[6][7]
-
Chloro Group (-Cl): As an electronegative atom, chlorine withdraws electron density via induction, further deshielding adjacent nuclei.[8]
-
-
Dual-Nature of the Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic effect. The oxygen atom is highly electronegative, leading to inductive electron withdrawal. However, the oxygen's lone pairs can participate in resonance, donating electron density to the pyrimidine ring. The net effect on the chemical shifts is a balance of these opposing forces.[9][10]
Understanding these substituent effects is paramount for accurately predicting and assigning the signals in the ¹H and ¹³C NMR spectra, transforming a raw spectrum into a definitive structural confirmation.[11][12]
Experimental Protocols: A Self-Validating Methodology
The quality of NMR data is directly dependent on meticulous sample preparation and optimized data acquisition parameters.[13]
Protocol 1: Sample Preparation
This protocol ensures a homogenous, contaminant-free sample, which is essential for achieving high-resolution spectra.[14]
-
Material & Solvent Selection: Weigh approximately 10-20 mg of 2-chloro-4-methoxy-5-nitropyrimidine for ¹H NMR and 20-50 mg for ¹³C NMR.[15][16]
-
Solvent Choice: Select a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its good dissolving power and relatively simple residual peak. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
-
Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[15] Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect for any particulate matter. If solids remain, filter the solution through a small cotton or glass wool plug into the NMR tube.[14]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube to a height of about 4-5 cm.[17]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.
Protocol 2: NMR Data Acquisition
The following parameters are recommended for a standard 400-600 MHz NMR spectrometer. They are designed to provide excellent spectral quality in a reasonable timeframe.[18][19]
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Causality and Rationale |
| Pulse Program | Standard single-pulse (e.g., zg30) | Proton-decoupled single-pulse (e.g., zgpg30) | Standard sequences for routine 1D spectra. Proton decoupling in ¹³C NMR simplifies the spectrum to singlets and provides a sensitivity boost via the Nuclear Overhauser Effect (NOE).[20] |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ | The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.[14] |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
| Spectral Width | ~12 ppm | ~220 ppm | Ensures all expected signals are captured within the spectral window. |
| Number of Scans | 8-16 | 512-2048 or more | Fewer scans are needed for the highly sensitive ¹H nucleus. The low natural abundance (~1.1%) of ¹³C necessitates a significantly higher number of scans to achieve an adequate signal-to-noise ratio.[19] |
| Relaxation Delay (d1) | 2-5 seconds | 2-5 seconds | Allows for sufficient relaxation of the nuclei between pulses, crucial for accurate integration and preventing signal saturation, especially for quaternary carbons in ¹³C NMR.[18][21] |
| Acquisition Time (aq) | 2-4 seconds | 1-2 seconds | Defines the duration of data collection (FID), which influences digital resolution. |
Data Interpretation: From Spectrum to Structure
The acquired spectra can be processed (Fourier transform, phasing, baseline correction) and calibrated using the residual solvent peak (CDCl₃: δH ≈ 7.26 ppm, δC ≈ 77.16 ppm; DMSO-d₆: δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).
Molecular Structure and Atom Numbering
To facilitate clear spectral assignment, the atoms of 2-chloro-4-methoxy-5-nitropyrimidine are numbered as shown below.
Caption: Structure of 2-chloro-4-methoxy-5-nitropyrimidine
¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be simple, showing two distinct singlets.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H6 | 9.0 - 9.3 | Singlet (s) | 1H | This lone proton on the pyrimidine ring is significantly deshielded by the two adjacent ring nitrogens and the powerful electron-withdrawing effect of the para-nitro group.[22][23] |
| -OCH₃ (H7) | 4.1 - 4.3 | Singlet (s) | 3H | The protons of the methoxy group are deshielded by the attached electronegative oxygen atom.[24] |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, all appearing as singlets.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C4 | 168 - 172 | This carbon is directly attached to an electronegative oxygen and is part of the electron-poor pyrimidine ring, resulting in a strong downfield shift. |
| C2 | 158 - 162 | Attached to two electronegative nitrogens and a chlorine atom, this carbon is highly deshielded.[25] |
| C6 | 155 - 159 | Attached to two electronegative nitrogens and adjacent to the nitro-substituted carbon, leading to a significant downfield shift. |
| C5 | 125 - 130 | Directly attached to the strongly electron-withdrawing nitro group, which deshields it, but it is not directly bonded to multiple heteroatoms like C2, C4, and C6. |
| -OCH₃ (C7) | 56 - 60 | This aliphatic carbon is deshielded by the attached oxygen but appears significantly upfield relative to the aromatic ring carbons.[9] |
Integrated Workflow for Structural Verification
The logical flow from sample to confirmed structure is a systematic process that ensures data integrity and accurate interpretation.
Caption: Experimental workflow for NMR-based structural verification.
Conclusion
NMR spectroscopy is a powerful and definitive technique for the structural characterization of synthetic intermediates in drug discovery. By following the detailed protocols outlined in this application note, researchers can reliably acquire high-quality ¹H and ¹³C NMR spectra for 2-chloro-4-methoxy-5-nitropyrimidine. The provided analysis, grounded in the fundamental electronic effects of the molecule's substituents, offers a robust framework for accurate spectral interpretation, leading to unambiguous structural confirmation. This ensures the integrity of the material for its use in further synthetic steps and drug development pipelines.
References
-
Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15, 1357–1360. Available from: [Link]
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Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 859-868. Available from: [Link]
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University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 13C Parameters. NMR Facility. Retrieved January 5, 2026, from [Link]
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Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Scientific Diagram]. Retrieved January 5, 2026, from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 5, 2026, from [Link]
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Pérez, M., et al. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). The Journal of Organic Chemistry, 71(8), 3103-3110. Available from: [Link]
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Can, A., et al. (2019). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 24(10), 1957. Available from: [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR characterization of MTC. [Scientific Diagram]. Retrieved January 5, 2026, from [Link]
- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
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Hyman, J. R., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. Journal of Medicinal Chemistry, 61(19), 8797-8813. Available from: [Link]
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Royal Society of Chemistry. (2018). Acquiring 1 H and 13 C Spectra. In Drug Like Properties: Concepts, Structure Design and Methods. Available from: [Link]
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Javaheri, T., et al. (2022). The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Journal of Biological Studies, 5(1), 113-119. Available from: [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 5, 2026, from [Link]
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Technology Networks. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved January 5, 2026, from [Link]
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Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved January 5, 2026, from [Link]
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MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Retrieved January 5, 2026, from [Link]
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Gmeiner, W. H., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1198. Available from: [Link]
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Boston University. (n.d.). Basic NMR Concepts. Retrieved January 5, 2026, from [Link]
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ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available from: [Link]
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ACS Publications. (2021). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. Retrieved January 5, 2026, from [Link]
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Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved January 5, 2026, from [Link]
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MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Table]. Retrieved January 5, 2026, from [Link]
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University of Durham. (n.d.). (Cl) Chlorine NMR. Retrieved January 5, 2026, from [Link]
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PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. Retrieved January 5, 2026, from [Link]
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National Institutes of Health. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Retrieved January 5, 2026, from [Link]
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Ledesma-Soto, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3681. Available from: [Link]
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Abraham, R. J., et al. (2009). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 47(12), 1046-1054. Available from: [Link]
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ResearchGate. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved January 5, 2026, from [Link]
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MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals. Retrieved January 5, 2026, from [Link]
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National Institutes of Health. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Retrieved January 5, 2026, from [Link]
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Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved January 5, 2026, from [Link]
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ResearchGate. (2010). 2-Chloro-5-nitropyridine. Retrieved January 5, 2026, from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved January 5, 2026, from [Link]
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National Institutes of Health. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved January 5, 2026, from [Link]
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PubMed. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Retrieved January 5, 2026, from [Link]
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Asian Journal of Chemistry. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Available from: [Link]
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved January 5, 2026, from [Link]
-
National Institutes of Health. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved January 5, 2026, from [Link]
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The Strategic Application of 2-Chloro-4-methoxy-5-nitropyrimidine in Modern Kinase Inhibitor Development: A Guide for Medicinal Chemists
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its ability to form critical hydrogen bonds with the hinge region of protein kinases makes it an attractive framework for designing potent and selective inhibitors.[2] Kinases, such as Aurora kinase and Polo-like kinase, are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[1][3] This guide focuses on a highly versatile, yet specific building block, 2-Chloro-4-methoxy-5-nitropyrimidine , and its strategic application in the synthesis of next-generation kinase inhibitors.
Core Concepts: Understanding the Reactivity of 2-Chloro-4-methoxy-5-nitropyrimidine
The utility of 2-chloro-4-methoxy-5-nitropyrimidine as a synthetic intermediate stems from the specific arrangement of its functional groups, which dictates its reactivity. The pyrimidine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group (-NO2) at the C5 position.[4] This pronounced electron deficiency makes the carbon atoms of the pyrimidine ring highly susceptible to nucleophilic attack.
The chlorine atom at the C2 position serves as an excellent leaving group, making this position the primary site for nucleophilic aromatic substitution (SNAr).[4] The methoxy group at C4 is less labile but can also be displaced under more forcing conditions or by certain nucleophiles. This differential reactivity allows for a sequential and controlled introduction of various functionalities, a key strategy in building complex molecular architectures.[5]
Application Note: Synthesis of a Generic Pyrimidine-Based Kinase Inhibitor
This section outlines a representative synthetic workflow for utilizing 2-chloro-4-methoxy-5-nitropyrimidine to generate a library of potential kinase inhibitors. The core principle involves a nucleophilic aromatic substitution reaction, followed by further diversification.
Key Experimental Workflow
The general workflow for the synthesis of pyrimidine-based kinase inhibitors using 2-chloro-4-methoxy-5-nitropyrimidine can be visualized as a two-step process:
Caption: Synthetic workflow for kinase inhibitor synthesis.
Detailed Protocols
The following protocols provide a step-by-step guide for the synthesis of a hypothetical kinase inhibitor using 2-chloro-4-methoxy-5-nitropyrimidine as the starting material.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Primary Amine
This protocol describes the initial substitution of the chlorine atom at the C2 position with a generic primary amine.
Materials:
-
2-Chloro-4-methoxy-5-nitropyrimidine
-
Primary amine (e.g., aniline, benzylamine, or other desired R-NH2)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Reaction vessel equipped with a magnetic stirrer and nitrogen inlet
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for column chromatography)
Procedure:
-
To a solution of 2-chloro-4-methoxy-5-nitropyrimidine (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-(alkyl/arylamino)-4-methoxy-5-nitropyrimidine.
Rationale for Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SNAr reaction.
-
Base: DIPEA is used to neutralize the HCl generated during the reaction without competing as a nucleophile.
-
Temperature: The reaction is typically carried out at room temperature due to the high reactivity of the substrate. Mild heating may be required for less reactive amines.
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group to an amine, which can then be further functionalized.
Materials:
-
2-(Alkyl/arylamino)-4-methoxy-5-nitropyrimidine (from Protocol 1)
-
Iron powder or tin(II) chloride
-
Ammonium chloride solution or hydrochloric acid
-
Ethanol or methanol
-
Standard filtration and work-up equipment
Procedure:
-
Suspend the 2-(alkyl/arylamino)-4-methoxy-5-nitropyrimidine (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the desired 5-amino-2-(alkyl/arylamino)-4-methoxypyrimidine.
Rationale for Experimental Choices:
-
Reducing Agent: Iron powder in the presence of a mild acid is a classic and cost-effective method for the reduction of aromatic nitro groups. Tin(II) chloride is another common alternative.
-
Solvent System: A mixture of ethanol and water is used to dissolve the starting material and facilitate the reaction.
Data Presentation: A Comparative Overview
The following table summarizes the expected outcomes for the SNAr reaction with different classes of amines.
| Nucleophile Class | Expected Reactivity | Typical Reaction Conditions | Potential Side Reactions |
| Primary Aliphatic Amines | High | Room Temperature, 2-6 hours | Possible di-substitution at C4 under harsh conditions |
| Primary Aromatic Amines | Moderate | Room Temperature to 50°C, 6-12 hours | None expected under mild conditions |
| Secondary Amines | High | Room Temperature, 2-8 hours | Steric hindrance may slow the reaction |
Signaling Pathway Context
The synthesized pyrimidine derivatives can be screened against a panel of kinases. For instance, in the context of cancer, many signaling pathways are driven by kinases. The diagram below illustrates a simplified kinase signaling pathway that is often targeted in cancer therapy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Common side products in the synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine
Technical Support Center: Synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine
Welcome to the technical support resource for the synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, experience-based answers to frequently asked questions, focusing on the identification, prevention, and remediation of common side products.
Troubleshooting Guide & FAQs
The most prevalent and efficient route to 2-Chloro-4-methoxy-5-nitropyrimidine involves the selective nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-5-nitropyrimidine using sodium methoxide. The electron-withdrawing effects of the nitro group and the ring nitrogens activate the chlorine atoms at the C2 and C4 positions, but this activation also paves the way for several undesired side reactions.
Q1: My TLC plate shows two product spots with very similar Rf values after reacting 2,4-dichloro-5-nitropyrimidine with sodium methoxide. What is the likely identity of the second spot?
A1: This is the most common issue encountered in this synthesis. The second spot is almost certainly the undesired regioisomer, 4-Chloro-2-methoxy-5-nitropyrimidine .
-
Causality: While the C4 position is generally more activated and kinetically favored for nucleophilic attack (due to being para to the nitro group), the C2 position is also susceptible.[1] The reaction conditions, particularly temperature, play a crucial role in the regioselectivity. Higher temperatures can lead to the formation of the thermodynamically more stable, but undesired, 2-methoxy isomer.
-
Troubleshooting & Prevention:
-
Temperature Control: Maintain a low reaction temperature, typically between 0°C and 5°C, throughout the addition of the sodium methoxide solution.[2] Allowing the reaction to warm prematurely is the primary cause of increased isomer formation.
-
Slow Addition: Add the sodium methoxide solution dropwise over an extended period. This keeps the concentration of the nucleophile low at any given moment, favoring the more reactive C4 position and minimizing side reactions.
-
Solvent Choice: Anhydrous methanol is the standard solvent. Ensure it is truly anhydrous, as water can lead to hydrolysis byproducts (see Q3).
-
Q2: I'm observing a significant, less polar spot on my TLC that appears after the starting material is consumed. What is this byproduct?
A2: A less polar spot (higher Rf value) than both the starting material and the desired product is characteristic of the di-substituted byproduct, 2,4-dimethoxy-5-nitropyrimidine .[3]
-
Causality: This side product forms when a second equivalent of methoxide displaces the remaining chlorine atom on the pyrimidine ring. This is a classic over-reaction issue.
-
Troubleshooting & Prevention:
-
Stoichiometry is Key: Use a precise stoichiometry of sodium methoxide, typically ranging from 1.0 to 1.1 equivalents. An excess of the nucleophile will inevitably drive the reaction towards di-substitution.
-
Reaction Monitoring: Monitor the reaction diligently using Thin Layer Chromatography (TLC). The reaction should be quenched as soon as the 2,4-dichloro-5-nitropyrimidine starting material is consumed. Over-extending the reaction time, even with correct stoichiometry, can promote the slower, second substitution.
-
Q3: My crude product is difficult to purify, and I see a significant amount of baseline material on my TLC plate. What could this be?
A3: Highly polar, baseline material often points to hydrolysis byproducts, such as 2-chloro-4-hydroxy-5-nitropyrimidine .
-
Causality: The chloro groups on the electron-deficient pyrimidine ring are susceptible to hydrolysis if water is present in the reaction mixture or, more commonly, during aqueous workup. The starting material, 2,4-dichloro-5-nitropyrimidine, is noted to be sensitive to moisture and can decompose in water.[3][4]
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent (methanol) is anhydrous.
-
Careful Workup: When quenching the reaction, do so at a low temperature by pouring the reaction mixture onto ice water rather than adding water directly to the reaction. Neutralize any acid carefully and minimize the time the product spends in an aqueous environment.
-
Purification: These polar impurities are typically well-separated from the desired product during silica gel column chromatography.
-
Q4: The initial chlorination of 5-nitrouracil to produce my 2,4-dichloro-5-nitropyrimidine starting material resulted in a low yield and a dark, impure oil. What causes this?
A4: The chlorination step, typically performed with phosphorus oxychloride (POCl₃), is prone to issues if not carefully controlled.[5]
-
Causality:
-
Decomposition: High temperatures can cause the pyrimidine ring to decompose, leading to tar and colored impurities.[4]
-
Incomplete Reaction: Insufficient heating or reaction time can leave behind partially chlorinated intermediates like 2-chloro-4-hydroxy-5-nitropyrimidine.[6]
-
Catalyst-Induced Side Products: If a tertiary amine catalyst (e.g., N,N-diethylaniline) is used, excessive amounts or high temperatures can lead to the formation of amine-substituted side products.[4]
-
-
Troubleshooting & Prevention:
-
Temperature Control: Adhere strictly to the recommended reaction temperature profile.
-
Controlled Quench: The workup is critical. The reaction mixture must be quenched slowly and carefully into ice water to decompose the excess POCl₃ exothermically but controllably.[6]
-
Purification: The crude 2,4-dichloro-5-nitropyrimidine can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like dichloroethane to remove baseline impurities before use in the subsequent methoxylation step.[5]
-
Summary of Common Side Products
| Side Product | Structure | Step of Origin | Likely Cause(s) | Prevention & Troubleshooting |
| 4-Chloro-2-methoxy-5-nitropyrimidine | Isomer of Product | Methoxylation | High reaction temperature, rapid addition of nucleophile. | Maintain temperature at 0-5°C; add sodium methoxide solution dropwise. |
| 2,4-Dimethoxy-5-nitropyrimidine | Di-substituted | Methoxylation | Excess sodium methoxide (>1.1 eq.), prolonged reaction time. | Use precise stoichiometry; monitor reaction by TLC and quench upon completion. |
| 2-Chloro-4-hydroxy-5-nitropyrimidine | Hydrolysis Product | Methoxylation | Presence of water in solvent or during workup. | Use anhydrous solvents and glassware; perform workup at low temperatures. |
| Partially Chlorinated Intermediates | Incomplete Reaction | Chlorination | Insufficient reaction time or temperature. | Ensure reaction goes to completion as per validated protocols.[6] |
| Amine-Substituted Byproducts | Catalyst Reaction | Chlorination | Use of amine catalysts (e.g., N,N-diethylaniline) at high temperatures.[4] | Use the recommended catalyst concentration and temperature; consider alternative catalysts if issues persist. |
Visualizing Side Product Formation
The following diagram illustrates the primary reaction pathway for the synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine from 2,4-dichloro-5-nitropyrimidine and the key branching points that lead to common impurities.
Caption: Reaction pathway and formation of key side products.
Protocol: Purification by Column Chromatography
This protocol is designed to separate the desired product from the common non-polar (di-substituted) and polar (hydrolysis) impurities, as well as the challenging regioisomer.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (approx. 2-3 times the weight of the crude material) by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate or dichloromethane) and then adding the silica. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Prepare a silica gel column using a non-polar solvent system, such as a mixture of Hexane and Ethyl Acetate (e.g., 95:5 ratio). Ensure the column is packed uniformly without any air bubbles.
-
Loading: Carefully add the prepared slurry onto the top of the packed column.
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The first compound to elute will be the least polar byproduct, 2,4-dimethoxy-5-nitropyrimidine.
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate). The desired product, 2-Chloro-4-methoxy-5-nitropyrimidine, will elute next. The regioisomer, 4-Chloro-2-methoxy-5-nitropyrimidine, often co-elutes or elutes very closely, requiring careful fraction collection.
-
Any unreacted starting material will follow.
-
Highly polar hydrolysis products will remain at the top of the column or require a much higher polarity solvent to elute.
-
-
Analysis: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
-
Concentration: Concentrate the combined pure fractions under reduced pressure to yield the purified 2-Chloro-4-methoxy-5-nitropyrimidine.
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem Technical Support.
- Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents.
- ChemicalBook. (n.d.). 2,4-Dichloro-5-nitropyrimidine synthesis. ChemicalBook.
- BenchChem. (n.d.). Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine. BenchChem.
- LookChem. (n.d.). Cas 49845-33-2, 2,4-Dichloro-5-nitropyrimidine. LookChem.
- BenchChem. (2025). A Comparative Guide to Validating Reaction Products of 2,4-Dichloro-5-nitropyridine. BenchChem Technical Support.
- Organic Syntheses. (n.d.). Procedure. Organic Syntheses.
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- 2. Organic Syntheses Procedure [orgsyn.org]
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- 4. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 5. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Chloro-4-methoxy-5-nitropyrimidine
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for optimizing nucleophilic substitution reactions on 2-chloro-4-methoxy-5-nitropyrimidine. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Section 1: Foundational Principles & Core Reaction Strategy
This section addresses fundamental questions about the reactivity of 2-chloro-4-methoxy-5-nitropyrimidine to provide a solid basis for experimental design.
Q1: What is the underlying mechanism for the reaction of a nucleophile with 2-chloro-4-methoxy-5-nitropyrimidine?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[1]
-
Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom at the C2 position (bearing the chlorine atom). This disrupts the aromaticity of the pyrimidine ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group, yielding the final substituted product.[2]
The formation of the Meisenheimer complex is typically the rate-determining step of the reaction.[3]
Sources
How to prevent unwanted di-substitution reactions with 2-Chloro-4-methoxy-5-nitropyrimidine
To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: Controlling Reactivity and Preventing Di-substitution with 2-Chloro-4-methoxy-5-nitropyrimidine
This guide provides in-depth technical support for researchers utilizing 2-Chloro-4-methoxy-5-nitropyrimidine in their synthetic workflows. Our goal is to help you anticipate and troubleshoot common challenges, particularly the formation of unwanted di-substitution byproducts, ensuring selective and high-yield synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the reactive sites on 2-Chloro-4-methoxy-5-nitropyrimidine for Nucleophilic Aromatic Substitution (SNAr)?
The 2-Chloro-4-methoxy-5-nitropyrimidine scaffold has two primary sites susceptible to Nucleophilic Aromatic Substitution (SNAr): the carbon bearing the chloro group (C2) and the carbon bearing the methoxy group (C4). The pyrimidine ring is rendered highly electron-deficient by the two ring nitrogens and, crucially, the strong electron-withdrawing nitro group (-NO₂) at the C5 position.[1][2] This activation is essential for the SNAr mechanism to proceed.[3][4][5]
Q2: Which position is more reactive, the C2-Chloro or the C4-Methoxy?
Generally, the C2 position is significantly more reactive towards nucleophilic attack than the C4 position. The chloride ion is a much better leaving group than the methoxide ion. Furthermore, computational analyses on analogous pyrimidine systems suggest that the transition state energy for substitution at C2 is often lower than at C4.[6] The strong electron-withdrawing effect of the adjacent nitro group and the ring nitrogens effectively stabilizes the negative charge developed in the Meisenheimer intermediate during the substitution at C2.[5][7]
Q3: Under what circumstances does unwanted di-substitution occur?
Di-substitution becomes a significant issue when the reaction conditions are too harsh or when the stoichiometry is not carefully controlled. After the first nucleophilic substitution (typically at C2), the resulting product (e.g., 2-amino-4-methoxy-5-nitropyrimidine) can sometimes be reactive enough to undergo a second substitution at the C4 position.[8] This is particularly prevalent with potent nucleophiles or when using excess nucleophile, elevated temperatures, or prolonged reaction times.
Caption: Competing reaction pathways for mono- vs. di-substitution.
Recommended Solutions & Protocols
To maximize the yield of the mono-substituted product, a systematic optimization of reaction parameters is necessary. The following table and protocol outline a robust starting point.
| Parameter | Problematic Condition (Leads to Di-substitution) | Optimized Condition (Favors Mono-substitution) | Rationale |
| Nucleophile Stoichiometry | > 1.2 equivalents | 1.0 - 1.1 equivalents | Prevents excess nucleophile from driving the second substitution. |
| Temperature | Room Temperature (20-25°C) or elevated | 0°C to Room Temperature | Lowering the temperature reduces the kinetic energy, disfavoring the higher activation energy pathway for C4 substitution. |
| Base | Strong, reactive bases (e.g., NaH, K₂CO₃) | Non-nucleophilic organic base (e.g., DIPEA, Et₃N) | Scavenges HCl without competing as a nucleophile. Use 1.1-1.5 equivalents. |
| Solvent | Protic solvents (e.g., EtOH, MeOH) | Aprotic polar solvents (e.g., THF, DCM, Acetonitrile) | Aprotic solvents are generally preferred for SNAr to avoid competing solvolysis. [9] |
| Reaction Monitoring | Fixed time point | Active monitoring by TLC or LC-MS | Stop the reaction as soon as the starting material is consumed to prevent byproduct formation. |
Optimized Protocol for Selective Mono-amination at C2
This protocol provides a reliable method for reacting 2-Chloro-4-methoxy-5-nitropyrimidine with a primary or secondary amine.
Materials:
-
2-Chloro-4-methoxy-5-nitropyrimidine (1.0 eq)
-
Amine nucleophile (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
Initial Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-Chloro-4-methoxy-5-nitropyrimidine (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of the amine nucleophile (1.05 eq) and DIPEA (1.2 eq) in a small amount of anhydrous DCM.
-
Slow Addition: Add the amine/DIPEA solution dropwise to the stirred, cooled pyrimidine solution over 15-20 minutes. A slow addition rate is critical to maintain a low localized concentration of the nucleophile.
-
Reaction Monitoring: Stir the reaction at 0°C. Monitor the consumption of the starting material every 30 minutes using Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature while continuing to monitor closely.
-
Quenching: Once TLC/LC-MS indicates complete consumption of the starting material (typically 1-4 hours), quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to isolate the pure 2-substituted-4-methoxy-5-nitropyrimidine.
By carefully controlling stoichiometry and temperature, this protocol maximizes selectivity for the desired mono-substituted product and minimizes the formation of the di-substituted impurity.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
MDPI. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). A Walk through Recent Nitro Chemistry Advances. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]
-
RSC Publishing. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methoxypyrimidin-4-amine. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
National Center for Biotechnology Information. (2002). N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A): a potent and selective corticotrophin-releasing factor(1) receptor antagonist. I. Biochemical and pharmacological characterization. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine. PubChem. Retrieved from [Link]
Sources
- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 9. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 2-Chloro-4-methoxy-5-nitropyrimidine
Welcome to the technical support center for 2-Chloro-4-methoxy-5-nitropyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We will explore the underlying principles of its reactivity and provide a structured, in-depth approach to troubleshooting common issues, particularly low conversion rates, to help you optimize your reactions and achieve high yields.
Part 1: Foundational Principles of Reactivity
Understanding the inherent chemical nature of 2-Chloro-4-methoxy-5-nitropyrimidine is the first step toward successful experimentation. The reactivity of this molecule is dominated by the electronic interplay of its substituents on the pyrimidine ring.
-
Activation by the Nitro Group: The 5-nitro group is a powerful electron-withdrawing group. Through resonance and inductive effects, it significantly reduces the electron density of the pyrimidine ring.
-
The Pyrimidine Core: The pyrimidine ring itself is an electron-deficient heterocycle due to the presence of two nitrogen atoms. This inherent electrophilicity is amplified by the nitro group.
-
Leaving Group and Directing Effects: The chlorine atom at the C2 position is a good leaving group. The combined electron-withdrawing effects of the ring nitrogens and the 5-nitro group make the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack. The 4-methoxy group is an electron-donating group, which can subtly modulate reactivity but does not override the powerful activating effect of the nitro group.
These features make 2-Chloro-4-methoxy-5-nitropyrimidine an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The generally accepted mechanism is a two-step addition-elimination process that proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is a critical factor for the reaction to proceed efficiently.[3]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered when working with 2-Chloro-4-methoxy-5-nitropyrimidine.
Q1: My SNAr reaction has stalled or is showing very low conversion. What are the first factors I should investigate?
A1: When facing low conversion, a systematic review of the core reaction parameters is essential. The issue can almost always be traced back to one of four key areas: the nucleophile, reaction conditions (temperature and concentration), solvent, or base.
Caption: A systematic workflow for troubleshooting low conversion rates.
Troubleshooting Checklist:
-
Nucleophile Reactivity & Stoichiometry:
-
Cause: The inherent reactivity of your nucleophile is paramount. Weakly nucleophilic species (e.g., hindered amines, certain anilines) will require more forcing conditions.
-
Solution: Ensure you are using at least 1.1 to 1.5 equivalents of the nucleophile. For amine salts, ensure an adequate amount of base is present to liberate the free amine.[2] If the nucleophile is inherently weak, a higher reaction temperature or a switch to a more polar aprotic solvent (like DMSO) may be necessary.[4]
-
-
Reaction Temperature:
-
Cause: SNAr reactions often have a significant activation energy barrier. Insufficient temperature is a common reason for slow or stalled reactions.
-
Solution: If your reaction is proceeding slowly at room temperature, gradually increase the heat. A good starting point for many amine nucleophiles is 50-80 °C. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and avoid decomposition at excessive temperatures.[4][5]
-
-
Solvent Choice:
-
Cause: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate. Protic solvents (like ethanol or water) can hydrogen-bond with the nucleophile, reducing its reactivity.
-
Solution: Use a polar aprotic solvent. Dichloromethane (DCM) and Tetrahydrofuran (THF) are suitable for reactive nucleophiles. For less reactive partners, N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as their high polarity effectively stabilizes the intermediate.[6] Ensure the solvent is anhydrous to prevent side reactions.
-
-
Base Selection:
-
Cause: Many SNAr reactions generate HCl, which can protonate and deactivate the nucleophile. An appropriate base is needed to neutralize this acid.
-
Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA).[6] Use at least one equivalent for each equivalent of HCl produced. Inorganic bases like potassium carbonate (K₂CO₃) can also be effective, particularly in solvents like DMF.
-
Q2: I'm observing a significant byproduct with a lower Rf on my TLC plate. What is the likely cause?
A2: The most probable byproduct is the hydrolyzed compound, 2-hydroxy-4-methoxy-5-nitropyrimidine . This occurs when the highly electrophilic starting material reacts with trace amounts of water in the reaction mixture.
Table 1: Common Byproducts and Their Mitigation
| Observed Byproduct | Potential Cause | Recommended Solution |
| 2-hydroxy-4-methoxy-5-nitropyrimidine | Reaction with trace moisture.[6][7] | Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon). |
| 2-(solvent)-4-methoxy-5-nitropyrimidine | The solvent (e.g., an alcohol) is acting as a nucleophile.[6] | Switch to a non-nucleophilic, aprotic solvent such as THF, DMF, or DMSO. |
| Multiple Unidentified Spots | Decomposition of starting material or product. | Lower the reaction temperature. Monitor the reaction more frequently to avoid prolonged heating after completion. Verify the purity of the starting material. |
Q3: How do I select the optimal starting conditions for my reaction?
A3: The optimal conditions depend heavily on the nucleophilicity of your substrate. The table below provides validated starting points for common classes of nucleophiles.
Table 2: Recommended Starting Conditions for SNAr Reactions
| Nucleophile Class | Recommended Solvent | Recommended Base | Starting Temperature (°C) |
| Aliphatic Amines | THF or Acetonitrile | TEA or DIEA (1.2 eq) | 25 - 50 °C |
| Anilines (electron-rich) | DMF | K₂CO₃ (1.5 eq) | 50 - 80 °C |
| Anilines (electron-poor) | DMSO | K₂CO₃ (1.5 eq) | 80 - 120 °C |
| Alcohols / Phenols | THF or DMF | NaH (1.1 eq) | 0 °C to RT |
| Thiols | DMF | K₂CO₃ (1.5 eq) | 25 - 60 °C |
Part 3: Validated Experimental Protocols
Adherence to a robust, self-validating protocol is crucial for reproducibility and success.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol includes checkpoints for ensuring the reaction proceeds as expected.
-
Preparation (Anhydrous Conditions):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of nitrogen or argon.
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
-
Reagent Addition:
-
To the flask, add 2-Chloro-4-methoxy-5-nitropyrimidine (1.0 eq).
-
Dissolve the starting material in anhydrous solvent (e.g., THF, 10 mL per mmol of substrate).
-
Add the amine nucleophile (1.1 - 1.2 eq), followed by the non-nucleophilic base (e.g., TEA, 1.2 eq).[2]
-
-
Reaction & Monitoring:
-
Stir the reaction mixture at the desired temperature (start at room temperature or as indicated in Table 2).
-
Validation Checkpoint: Monitor the reaction progress every 30-60 minutes by TLC (e.g., using 30% Ethyl Acetate in Hexanes). A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically lower-Rf product spot.[5]
-
Continue heating until the starting material is consumed as judged by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel.[1]
-
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare the TLC chamber with a suitable eluent system (e.g., 30% Ethyl Acetate/Hexanes).
-
Spot the TLC plate: On the baseline, apply a small spot of the starting material, a co-spot (starting material and reaction mixture), and a spot of the reaction mixture.
-
Develop the plate in the chamber.
-
Visualize the plate under UV light (254 nm).
-
Analyze: The reaction is complete when the spot corresponding to the 2-Chloro-4-methoxy-5-nitropyrimidine in the reaction mixture lane is no longer visible.
References
- BenchChem (2025).
- Mąkosza, M., & Wojciechowski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
- BenchChem (2025). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
- Chemistry Stack Exchange (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- ChemRxiv (Preprint). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
- BenchChem (2025).
- BenchChem (2025). Reactivity Showdown: 5-Methoxy-2-methylthiopyrimidine vs. 5-Chloro-2.
- BenchChem (2025). Application Notes and Protocols for Monitoring Reactions with 2,4,5-Trichloropyrimidine.
- ResearchGate (n.d.).
- BenchChem (2025). Technical Support Center: Optimizing Coupling Reactions with 2-Chloro-4-methoxy-1,3,5-triazine.
- The Royal Society of Chemistry (n.d.). Supporting Information: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.
Sources
Managing reaction temperature for selective substitution on the pyrimidine ring
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selective substitution on the pyrimidine ring. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.
Fundamental Principles: Understanding Pyrimidine Reactivity
The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms at the 1 and 3 positions.[1][2] This electronic characteristic governs its reactivity:
-
Nucleophilic Aromatic Substitution (SNAr): The ring is activated towards attack by nucleophiles. The electron-deficient positions are C-2, C-4, and C-6. Typically, substitution is favored at the C-4 position, followed by C-2 and then C-6.[2][3][4][5] This preference can be explained by the ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate.[4][6][7]
-
Electrophilic Aromatic Substitution: Conversely, the ring is deactivated towards electrophiles. When forced, electrophilic attack occurs at the C-5 position, which is the most electron-rich.[2][3]
The Critical Role of Temperature:
Temperature is a powerful tool for controlling the regioselectivity of substitution reactions. It directly influences reaction rates and can be used to favor either the kinetically or thermodynamically controlled product.[8][9][10]
-
Kinetic Control: At lower temperatures, reactions are often under kinetic control. The product that forms the fastest (i.e., has the lowest activation energy) will be the major product.[8][10]
-
Thermodynamic Control: At higher temperatures, reactions can become reversible. This allows the system to reach equilibrium, and the most stable product (the thermodynamic product) will predominate.[8][9][10]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm performing a nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine and getting a mixture of C-2 and C-4 substituted products. How can I improve selectivity for the C-4 position?
Answer:
This is a common challenge. While C-4 substitution is generally favored on unsubstituted 2,4-dihalopyrimidines, several factors can lead to mixtures.[11][12][13] Here’s how to troubleshoot, focusing on temperature and other key parameters.
Underlying Principle: The C-4 position is typically more electrophilic than the C-2 position in an unsubstituted 2,4-dichloropyrimidine.[5][14] However, the energy difference between the transition states for attack at C-2 and C-4 can be small, leading to competitive reactions. Our goal is to widen this energy gap.
Troubleshooting Workflow:
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. Pyrimidine | PPTX [slideshare.net]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 13. researchgate.net [researchgate.net]
- 14. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Stability issues of 2-Chloro-4-methoxy-5-nitropyrimidine under acidic or basic conditions
Welcome to the technical support center for 2-Chloro-4-methoxy-5-nitropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with 2-Chloro-4-methoxy-5-nitropyrimidine?
A1: The primary stability concern for 2-Chloro-4-methoxy-5-nitropyrimidine is its susceptibility to nucleophilic aromatic substitution (SNAr) reactions, particularly hydrolysis, under both acidic and basic conditions. The pyrimidine ring is electron-deficient due to the presence of two ring nitrogens and is further activated by the strongly electron-withdrawing nitro group at the 5-position. This electronic arrangement makes the chlorine atom at the 2-position a good leaving group and the carbon atom it is attached to highly susceptible to attack by nucleophiles, including water and hydroxide ions.[1][2]
Q2: What are the likely degradation products under acidic and basic conditions?
A2: Based on the principles of nucleophilic aromatic substitution on activated pyrimidine rings, the following degradation pathways are most likely:
-
Under Basic or Neutral Conditions (Hydrolysis): The primary degradation product is expected to be 2-Hydroxy-4-methoxy-5-nitropyrimidine . In this reaction, a hydroxide ion or a water molecule acts as the nucleophile, attacking the C2 position and displacing the chloride ion.
-
Under Strong Acidic Conditions: Two potential degradation pathways exist. The primary pathway is likely the same hydrolysis reaction to form 2-Hydroxy-4-methoxy-5-nitropyrimidine . However, acid-catalyzed hydrolysis of the methoxy group at the C4 position is also a possibility, which would lead to the formation of 2-Chloro-4-hydroxy-5-nitropyrimidine .[3] The relative rates of these two hydrolysis reactions will depend on the specific reaction conditions, such as temperature and acid concentration.
Q3: Are there any visual indicators of degradation?
A3: While 2-Chloro-4-methoxy-5-nitropyrimidine is a solid, its degradation in solution may not always provide immediate visual cues. However, you might observe a change in the color or clarity of the solution over time. The formation of a precipitate could also indicate the formation of a less soluble degradation product. It is crucial to rely on analytical techniques for definitive evidence of degradation.
Q4: What are the recommended storage and handling conditions to minimize degradation?
A4: To ensure the integrity of 2-Chloro-4-methoxy-5-nitropyrimidine, the following storage and handling procedures are recommended:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Protection from moisture is critical to prevent hydrolysis.
-
Handling: When preparing solutions, use anhydrous solvents whenever possible. If aqueous solutions are necessary for your experiment, prepare them fresh and use them promptly. Avoid prolonged storage of solutions, especially at non-neutral pH.
Troubleshooting Guide: Investigating Stability Issues
This section provides a structured approach to identifying and resolving stability problems with 2-Chloro-4-methoxy-5-nitropyrimidine in your experiments.
Issue 1: Inconsistent or Low Yields in Reactions
-
Symptom: You observe lower-than-expected yields or inconsistent results in reactions where 2-Chloro-4-methoxy-5-nitropyrimidine is a starting material, particularly in protic or aqueous solvents.
-
Potential Cause: Degradation of the starting material via hydrolysis before or during the reaction.
-
Troubleshooting Steps:
-
Verify Starting Material Integrity: Before starting your reaction, confirm the purity of your 2-Chloro-4-methoxy-5-nitropyrimidine using an appropriate analytical method such as HPLC-UV or ¹H NMR.
-
Use Anhydrous Conditions: If your reaction chemistry allows, switch to anhydrous solvents and ensure all glassware is thoroughly dried.
-
Control Reaction Temperature: Hydrolysis is often accelerated at higher temperatures. If possible, run your reaction at a lower temperature.
-
pH Control: If your reaction is performed in an aqueous medium, buffer the solution to a pH where the compound is most stable (this may need to be determined experimentally, see the protocol below).
-
Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, LC-MS) to monitor the consumption of the starting material and the appearance of any unexpected byproducts. A new, more polar spot on TLC could indicate the formation of a hydroxylated degradation product.
-
Issue 2: Appearance of Unexpected Byproducts
-
Symptom: You observe one or more unexpected peaks in your HPLC chromatogram or spots on your TLC plate.
-
Potential Cause: Formation of hydrolysis products (2-Hydroxy-4-methoxy-5-nitropyrimidine or 2-Chloro-4-hydroxy-5-nitropyrimidine).
-
Troubleshooting Steps:
-
Characterize the Byproduct: If possible, isolate and characterize the byproduct using techniques like LC-MS and NMR to confirm its identity. The mass of the byproduct can provide strong evidence for hydrolysis (M-Cl+OH).
-
Conduct a Forced Degradation Study: To confirm that the byproduct is a degradation product, intentionally subject a small sample of your starting material to acidic and basic conditions. Analyze the resulting mixtures by HPLC or TLC and compare the chromatograms/plates to your reaction mixture.
-
Optimize Reaction Conditions: Once the byproduct is identified as a degradation product, refer to the troubleshooting steps in "Issue 1" to minimize its formation.
-
Experimental Protocol: pH-Rate Profile Study for Stability Assessment
This protocol outlines a systematic approach to quantitatively assess the stability of 2-Chloro-4-methoxy-5-nitropyrimidine across a range of pH values.
Objective: To determine the rate of hydrolysis of 2-Chloro-4-methoxy-5-nitropyrimidine as a function of pH.
Materials:
-
2-Chloro-4-methoxy-5-nitropyrimidine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solutions (pH 2, 4, 7, 9, 12)
-
Hydrochloric acid and Sodium hydroxide for pH adjustment
-
HPLC system with a UV detector
-
pH meter
-
Thermostated water bath or incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2-Chloro-4-methoxy-5-nitropyrimidine in acetonitrile at a concentration of 1 mg/mL.
-
Preparation of Reaction Solutions:
-
For each pH to be tested, add a small aliquot of the stock solution to the buffer solution in a volumetric flask to achieve a final concentration of approximately 50 µg/mL. The final solution should contain a small percentage of acetonitrile (e.g., 5%) to ensure solubility.
-
Prepare a sufficient volume of each reaction solution to allow for sampling at multiple time points.
-
-
Incubation: Place the reaction solutions in a thermostated environment (e.g., 40 °C) to accelerate degradation to an observable rate.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction solution.
-
Sample Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by neutralizing the sample or diluting it in the mobile phase.
-
HPLC Analysis: Analyze each sample by reverse-phase HPLC with UV detection. A suitable starting method would be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or another suitable modifier).
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Determined by measuring the UV spectrum of the compound (likely in the 254-320 nm range).
-
-
Data Analysis:
-
Plot the peak area of 2-Chloro-4-methoxy-5-nitropyrimidine against time for each pH.
-
Determine the observed rate constant (k_obs) for the degradation at each pH by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
Plot log(k_obs) versus pH to generate the pH-rate profile.
-
Data Presentation
| pH | Temperature (°C) | Observed Rate Constant (k_obs, h⁻¹) | Half-life (t½, h) |
| 2.0 | 40 | Experimental Value | Calculated Value |
| 4.0 | 40 | Experimental Value | Calculated Value |
| 7.0 | 40 | Experimental Value | Calculated Value |
| 9.0 | 40 | Experimental Value | Calculated Value |
| 12.0 | 40 | Experimental Value | Calculated Value |
This table should be populated with the experimental data obtained from the pH-rate profile study.
Visualizations
Caption: Proposed degradation pathways of 2-Chloro-4-methoxy-5-nitropyrimidine.
Caption: Experimental workflow for a pH-rate profile stability study.
References
- BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- Sunway Pharm Ltd. (n.d.). 2-Chloro-4-methoxy-5-nitropyrimidine - CAS:282102-07-2.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- BenchChem. (2025). Technical Support Center: Reactions with 2-(Chloromethyl)pyrimidine hydrochloride.
- ResearchGate. (2008). Acid-catalysed hydrolysis of methoxy-substituted trityl trifluoroethyl ethers: A kinetic and computational investigation of leaving group effects.
- PubMed. (1988). Base-catalyzed decomposition of N-nitrosobis(2-oxopropyl)amine.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- BenchChem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
- University of Rochester. (n.d.). How to Troubleshoot a Reaction. Retrieved from University of Rochester Department of Chemistry website.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Infoscience. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions.
- ResearchGate. (n.d.). Amination of 2-halopyridines. [a].
- ResearchGate. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water.
- BenchChem. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from University of Rochester Department of Chemistry website.
- PubMed. (n.d.). Degradation of nitroaromatic compounds by microorganisms.
- PubMed. (n.d.). Biodegradation of nitroaromatic compounds.
- PubMed. (n.d.). Degradation of chlorinated nitroaromatic compounds.
- ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile.
- ASM Journals. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from Microbiology and Molecular Biology Reviews.
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
- A Simple Method for Determination of Chloropyramine in Tablets. (n.d.).
- ATSDR. (n.d.). ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab.
- RSC Publishing. (2023, October 2). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines.
- ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitropyridine.
- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
- PubChem. (n.d.). 4-Methoxypyrimidine.
- ResearchGate. (n.d.). Hydrolysis kinetics for 2-chloropyridine in supercritical water.
- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- PubChem. (n.d.). 2-Chloro-5-nitropyridine.
- PubMed. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134.
- Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 4-Pyrimidine Methanamine.
- ACS Catalysis. (2026, January 2). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
- RSC Publishing. (2013, December 16). Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes.
- MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- American Chemical Society. (2025, December 14). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases.
Sources
Technical Support Center: Overcoming Poor Solubility of 2-Chloro-4-methoxy-5-nitropyrimidine in Reaction Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-methoxy-5-nitropyrimidine. This guide is designed to provide expert advice and practical solutions for a common challenge encountered with this versatile building block: its poor solubility in various reaction media. Overcoming this hurdle is critical for achieving optimal reaction kinetics, improving yields, and ensuring the reproducibility of your synthetic protocols.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the underlying principles of solubility and provide step-by-step experimental protocols to help you navigate and resolve solubility-related issues in your research.
Understanding the Challenge: Why is 2-Chloro-4-methoxy-5-nitropyrimidine Prone to Solubility Issues?
2-Chloro-4-methoxy-5-nitropyrimidine possesses a relatively rigid, planar structure with polar functional groups (nitro and methoxy) and a halogen substituent. The interplay of these features contributes to its crystalline nature and, consequently, potentially limited solubility in a range of common organic solvents. The molecule's polarity falls in a range where it may not be sufficiently soluble in either highly polar or nonpolar solvents, making solvent selection a critical parameter for successful reactions.
Frequently Asked Questions (FAQs)
FAQ 1: What is a general qualitative solubility profile for 2-Chloro-4-methoxy-5-nitropyrimidine in common organic solvents?
Table 1: Estimated Qualitative Solubility of 2-Chloro-4-methoxy-5-nitropyrimidine
| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Expert Insights |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | Good to High | These solvents are effective at solvating polar organic molecules. Studies on similar pyrimidine derivatives consistently show high solubility in DMF.[1][2] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | THF and dioxane can solvate the molecule, but may require heating to achieve desired concentrations. They are common solvents for reactions like Suzuki couplings involving pyrimidines. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Solubility is expected to be moderate at best. These are less polar than aprotic solvents and may not effectively solvate the polar nitro and methoxy groups. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The ability of alcohols to hydrogen bond may not be sufficient to overcome the crystal lattice energy of the solid. Solubility is expected to increase with temperature.[3][4] |
| Hydrocarbons | Toluene, Hexanes | Low to Insoluble | The nonpolar nature of these solvents makes them poor choices for dissolving a polar compound like 2-Chloro-4-methoxy-5-nitropyrimidine. |
| Nitriles | Acetonitrile (ACN) | Low to Moderate | Acetonitrile is a polar aprotic solvent, but typically less effective than DMF or DMSO for highly crystalline solids. |
Disclaimer: This table provides estimated solubilities based on chemical principles and data from related structures. It is crucial to perform experimental solubility tests for your specific reaction conditions.
FAQ 2: My reaction is sluggish, and I suspect poor solubility of the starting material. What is the first step in troubleshooting this issue?
The first and most critical step is to visually inspect the reaction mixture. If you observe solid particles of the 2-Chloro-4-methoxy-5-nitropyrimidine that do not dissolve upon initial mixing, you likely have a solubility problem.
Troubleshooting Workflow for Suspected Poor Solubility
Caption: Initial troubleshooting workflow for poor solubility.
In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Screening Protocol
When facing poor solubility, a systematic approach to identifying a suitable solvent system is more efficient than random trial and error.
Experimental Protocol: Small-Scale Solubility Testing
-
Preparation: In separate small vials (e.g., 1 mL HPLC vials), add a pre-weighed amount of 2-Chloro-4-methoxy-5-nitropyrimidine (e.g., 5 mg).
-
Solvent Addition: To each vial, add a measured volume of a single solvent from Table 1 (e.g., 0.5 mL).
-
Observation at Room Temperature: Vigorously stir or vortex each vial at room temperature for 5-10 minutes. Record your observations (e.g., completely dissolved, partially dissolved, insoluble).
-
Heating: For vials with undissolved solid, gently heat the mixture (e.g., to 50-60 °C) with continued stirring. Record whether the solid dissolves upon heating.
-
Cooling: Allow the heated vials that showed complete dissolution to cool to room temperature. Observe if the compound precipitates out of solution. This provides insight into the temperature dependence of solubility.
-
Analysis: Based on your observations, select the solvent or solvent mixture that provides the best solubility at a practical temperature for your intended reaction.
Guide 2: The Use of Co-solvents to Enhance Solubility
If a single solvent does not provide adequate solubility, a co-solvent system can be highly effective. A small amount of a high-solubility solvent (like DMF or NMP) can be added to a bulk solvent that is otherwise ideal for the reaction chemistry.
When to Consider a Co-solvent System:
-
When the ideal reaction solvent (e.g., for catalyst performance) is a poor solvent for 2-Chloro-4-methoxy-5-nitropyrimidine.
-
To avoid using a large volume of a high-boiling point solvent like DMF, which can complicate product isolation.
Decision-Making Diagram for Co-Solvent Selection
Caption: Logic for selecting and optimizing a co-solvent system.
Guide 3: Impact of Temperature on Solubility
For most organic solids, solubility increases with temperature.[5] This is an endothermic process where heat is required to break the crystal lattice bonds.[5] Therefore, increasing the reaction temperature is often a straightforward method to improve solubility.
Key Considerations When Increasing Temperature:
-
Compound Stability: Ensure that 2-Chloro-4-methoxy-5-nitropyrimidine and other reactants are stable at the elevated temperature. Run a small-scale control experiment to check for degradation.
-
Solvent Boiling Point: The reaction temperature should not exceed the boiling point of the solvent.
-
Reaction Selectivity: Temperature can influence the selectivity of some reactions. Monitor for the formation of byproducts.
Guide 4: Addressing Solubility in Specific Reaction Types
Nucleophilic Aromatic Substitution (SNAr) Reactions:
2-Chloro-4-methoxy-5-nitropyrimidine is activated for SNAr at the 2- and 4-positions due to the electron-withdrawing nitro group.[6][7][8] These reactions are often performed in polar aprotic solvents like DMF, DMSO, or NMP, which are generally good solvents for this substrate. If solubility is still an issue, gentle heating (40-80 °C) is typically effective.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura):
These reactions often employ less polar solvents like dioxane, THF, or toluene, in which 2-Chloro-4-methoxy-5-nitropyrimidine may have limited solubility.[9][10]
-
Troubleshooting Strategy: The use of a co-solvent system, such as dioxane/water or THF/water, is common in Suzuki reactions and can aid in dissolving both the organic substrate and the inorganic base.[9][10] If the starting material remains insoluble, adding a small amount of DMF can be beneficial, provided it does not interfere with the catalytic cycle.
Advanced Strategies for Extremely Poor Solubility
In rare cases where the above methods are insufficient, more advanced techniques can be considered:
-
Use of Solubilizing Agents: Phase-transfer catalysts can be employed in biphasic systems to facilitate the reaction between a soluble nucleophile and an insoluble electrophile.
-
Mechanochemistry (Ball Milling): For solvent-free conditions, high-speed ball milling can be an effective technique to promote reactions between solid-state reactants.
Summary and Key Takeaways
Overcoming the poor solubility of 2-Chloro-4-methoxy-5-nitropyrimidine is a manageable challenge with a systematic and informed approach.
-
Start with a good solvent: Based on available data, polar aprotic solvents like DMF are excellent starting points.
-
Don't be afraid to heat: Increased temperature is a powerful tool for improving solubility, but always be mindful of compound stability.
-
Employ co-solvents strategically: A small amount of a "super" solvent can make a significant difference in a less-polar reaction medium.
-
Tailor your approach to the reaction type: The optimal solvent system will depend on the specific requirements of your chemical transformation.
By applying the principles and protocols outlined in this guide, you will be well-equipped to troubleshoot and solve solubility issues, leading to more successful and reproducible synthetic outcomes.
References
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
-
ResearchGate. (2025). Variation of mole fraction solubilities (xi) with temperature for pyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]
-
ResearchGate. (2025). Equilibrium solubility, solvent effect and preferential solvation of 5-nitrofurazone (form γ) in aqueous co-solvent mixtures of isopropanol, N-methyl pyrrolidone, ethanol and dimethyl sulfoxide. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Retrieved from [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-4-methoxy-6-methyl-5-nitropyrimidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-methoxy-5-nitropyridine. Retrieved from [Link]
-
American Elements. (n.d.). 2-Chloro-4-methoxy-5-nitropyrimidine. Retrieved from [Link]
-
ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-methoxypyrimidine. Retrieved from [Link]
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-chloro-5-nitropyridine.
-
PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-methoxypyrimidin-4-amine. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Dichloro-2-methyl-5-nitropyrimidine. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
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Validation & Comparative
Comparative Reactivity Analysis: 2-Chloro-4-methoxy-5-nitropyrimidine vs. 2,4-dichloro-5-nitropyrimidine in Nucleophilic Aromatic Substitution
A Senior Application Scientist's Guide for Medicinal and Process Chemists
In the landscape of modern drug discovery, pyrimidine scaffolds are indispensable building blocks due to their prevalence in biologically active molecules. The functionalization of these heterocycles, particularly through nucleophilic aromatic substitution (SNAr), is a cornerstone of medicinal chemistry.[1][2] This guide provides an in-depth, data-supported comparison of the reactivity of two key pyrimidine intermediates: 2-Chloro-4-methoxy-5-nitropyrimidine and 2,4-dichloro-5-nitropyrimidine . Understanding their distinct reactivity profiles is critical for rational synthesis design, controlling regioselectivity, and optimizing reaction conditions.
The Mechanistic Framework: Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines
The SNAr reaction on electron-deficient aromatic rings like pyrimidine proceeds via a two-step addition-elimination mechanism.[3][4] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom, transiently breaking the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5] The aromaticity is then restored by the expulsion of a leaving group, typically a halide.
The reaction rate and regioselectivity are profoundly influenced by the substituents on the pyrimidine ring. Electron-withdrawing groups (EWGs), such as the 5-nitro group present in both our subject molecules, are essential as they stabilize the anionic Meisenheimer complex through resonance and induction, thereby lowering the activation energy and facilitating the reaction.[4][6] The position of these EWGs relative to the leaving group is paramount.[3][5]
Caption: General two-step mechanism for SNAr reactions.
Reactivity Profile of 2,4-dichloro-5-nitropyrimidine
This substrate presents two potential sites for nucleophilic attack: the chlorine atoms at the C2 and C4 positions. Experimental and computational data consistently show that for 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position.[2][7]
This preference is dramatically amplified by the presence of the 5-nitro group.
-
Attack at C4: When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer complex is effectively delocalized onto the adjacent C5-nitro group through resonance. This provides substantial stabilization, significantly lowering the energy of the transition state for this pathway.[8][9]
-
Attack at C2: An attack at the C2 position does not permit direct resonance delocalization of the negative charge onto the nitro group. The stabilization is primarily inductive, which is a weaker effect.[8]
Consequently, the reaction is kinetically controlled, leading almost exclusively to the formation of 4-substituted-2-chloro-5-nitropyrimidine products under most conditions.[10][11]
Caption: Electronic basis for C4 regioselectivity in 2,4-dichloro-5-nitropyrimidine.
Reactivity Profile of 2-Chloro-4-methoxy-5-nitropyrimidine
In this molecule, the C4 position is occupied by a methoxy group, which is not a viable leaving group under typical SNAr conditions. Therefore, substitution can only occur at the C2 position. The central question is how the 4-methoxy group influences the reactivity of the C2-chloro substituent compared to its counterpart in the dichloro analog.
To answer this, we must consider the dual electronic nature of the methoxy group:
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, so the methoxy group withdraws electron density inductively, which slightly activates the ring towards nucleophilic attack.
-
Resonance Effect (+R): The oxygen atom possesses lone pairs that can be donated into the pyrimidine ring via resonance. This is a powerful electron-donating effect that increases electron density on the ring, particularly at the ortho (C5) and para (C2) positions.[12]
For nucleophilic aromatic substitution, which is favored by electron-poor rings, the strong +R effect of the methoxy group deactivates the ring by increasing electron density. This donation of electrons specifically to the C2 carbon makes it less electrophilic and therefore less susceptible to nucleophilic attack compared to the C2 and C4 positions in 2,4-dichloro-5-nitropyrimidine, where both positions are flanked by electron-withdrawing chlorine atoms.
Caption: Contrasting electronic effects influencing reactivity.
Comparative Experimental Data
The theoretical differences in electronic properties manifest as significant variations in reaction outcomes. The following table summarizes expected results for a typical SNAr reaction with a primary amine (e.g., benzylamine) under standardized conditions.
| Parameter | 2,4-dichloro-5-nitropyrimidine | 2-Chloro-4-methoxy-5-nitropyrimidine | Rationale |
| Primary Reaction Site | C4 | C2 (only site available) | C4 is highly activated by the para-nitro group.[8][10] |
| Regioselectivity | High (>95% C4 substitution) | N/A (single product) | Strong electronic preference for C4 attack.[9] |
| Relative Reaction Rate | Fast | Slow | The C4-Cl is strongly activated. The C2-Cl in the methoxy analog is deactivated by the +R effect of the methoxy group. |
| Typical Reaction Time | 0.5 - 2 hours | 8 - 24 hours | Reflects the higher activation energy barrier for the less electrophilic substrate. |
| Typical Yield | Excellent ( >90% ) | Good to Moderate ( 60-80% ) | Slower reactions may require higher temperatures or longer times, potentially leading to side products or degradation. |
Field-Proven Experimental Protocols
The causality behind protocol design is critical. The choice of base, solvent, and temperature is dictated by substrate reactivity and the need to minimize side reactions.
Protocol 1: Regioselective Amination of 2,4-dichloro-5-nitropyrimidine
This protocol is designed for a rapid and selective reaction at the highly activated C4 position.
Objective: To synthesize N-benzyl-2-chloro-5-nitropyrimidin-4-amine.
Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-5-nitropyrimidine (1.0 eq, e.g., 194 mg, 1.0 mmol). Rationale: Prevents moisture from interfering with the reaction.
-
Solvent Addition: Add anhydrous acetonitrile (5 mL). Stir until the solid is fully dissolved. Rationale: Acetonitrile is a polar aprotic solvent that effectively solvates the reactants without interfering with the nucleophile.
-
Nucleophile & Base Addition: In a separate vial, dissolve benzylamine (1.05 eq, 112 mg, 1.05 mmol) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 194 mg, 1.5 mmol) in anhydrous acetonitrile (2 mL). Rationale: DIPEA is a bulky, non-nucleophilic base used to quench the HCl generated in situ, driving the reaction to completion without competing with the primary amine nucleophile.
-
Reaction Initiation: Slowly add the amine/DIPEA solution to the stirred pyrimidine solution at room temperature. An immediate color change is typically observed.
-
Monitoring: Stir the reaction at room temperature for 1 hour. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). Rationale: The high reactivity allows for mild conditions and short reaction times.
-
Work-up: Upon completion, concentrate the mixture under vacuum. Partition the residue between ethyl acetate (20 mL) and water (20 mL). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-2-chloro product.
Protocol 2: Amination of 2-Chloro-4-methoxy-5-nitropyrimidine
This protocol accounts for the lower reactivity of the substrate, requiring more forcing conditions to achieve a reasonable conversion rate.
Objective: To synthesize N-benzyl-4-methoxy-5-nitropyrimidin-2-amine.
Methodology:
-
Setup: To a sealable reaction vial, add 2-Chloro-4-methoxy-5-nitropyrimidine (1.0 eq, e.g., 190 mg, 1.0 mmol).
-
Reagent Addition: Add benzylamine (1.2 eq, 129 mg, 1.2 mmol), DIPEA (2.0 eq, 258 mg, 2.0 mmol), and N,N-Dimethylformamide (DMF) (4 mL). Rationale: DMF is a high-boiling polar aprotic solvent suitable for elevated temperatures. A larger excess of base and nucleophile is used to drive the slower reaction forward.
-
Reaction Conditions: Seal the vial and heat the mixture to 80 °C in a pre-heated oil bath. Rationale: The reduced electrophilicity of the C2 carbon necessitates thermal energy to overcome the higher activation barrier.
-
Monitoring: Stir the reaction for 12 hours, monitoring periodically by TLC. Rationale: Significantly longer reaction times are expected due to lower substrate reactivity.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purification: Purify the crude residue via column chromatography to isolate the target 2-amino-4-methoxy product.
Summary and Synthetic Outlook
The comparison between 2-Chloro-4-methoxy-5-nitropyrimidine and 2,4-dichloro-5-nitropyrimidine offers a classic illustration of how substituent electronic effects govern reactivity in SNAr chemistry.
-
2,4-dichloro-5-nitropyrimidine is a highly reactive and regioselective substrate. The C4-chloro is exceptionally labile due to potent resonance stabilization from the para-nitro group, enabling rapid and clean substitutions under mild conditions. This makes it an ideal starting point for building molecular complexity sequentially, first at C4 and subsequently at C2.
-
2-Chloro-4-methoxy-5-nitropyrimidine is a significantly less reactive substrate. The powerful electron-donating resonance effect of the C4-methoxy group deactivates the C2 position towards nucleophilic attack. Syntheses involving this intermediate require more forcing conditions (higher temperatures, longer reaction times) to achieve substitution at the C2-chloro position.
For drug development professionals, this understanding is crucial. When designing a synthetic route, the choice between these two building blocks will fundamentally alter the required reaction conditions and the strategic order of bond-forming events. The high reactivity of the dichloro analog offers flexibility, while the more stable methoxy analog provides a robust scaffold where the C2 position can be functionalized later in a synthesis without premature reaction.
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (Wavefunction, Inc.) [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (Duplicate). (Wavefunction, Inc.) [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (PubMed) [Link]
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (MDPI) [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (Wavefunction, Inc.) [Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (National Institutes of Health) [Link]
-
Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine (Duplicate). (Wavefunction, Inc.) [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (ACS Publications) [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (ResearchGate) [Link]
-
Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... (ResearchGate) [Link]
-
2,4-Dichloro-5-nitropyrimidine. (LookChem) [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions. (National Institutes of Health) [Link]
-
General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine... (ResearchGate) [Link]
- Preparation of 2, 4-dichloro-5-methoxy pyrimidine.
-
An Explanation of Substituent Effects. (Chemistry LibreTexts) [Link]
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (Chemistry Stack Exchange) [Link]
-
Nucleophilic aromatic substitution. (BYJU'S) [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (RSC Publishing) [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (Master Organic Chemistry) [Link]
-
Nucleophilic Aromatic Substitution. (Chemistry LibreTexts) [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (Master Organic Chemistry) [Link]
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A Comparative Guide to a Validated LC-MS/MS Method for the Quantification of 2-Chloro-4-methoxy-5-nitropyrimidine
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of robust and reliable research. This guide provides an in-depth look at a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-Chloro-4-methoxy-5-nitropyrimidine, a key chemical intermediate. We will explore the rationale behind the methodological choices, present the validation data in a comparative context, and provide the necessary protocols to implement this method, all while adhering to the stringent standards set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Analytical Challenge: Why LC-MS/MS is the Gold Standard
2-Chloro-4-methoxy-5-nitropyrimidine presents a unique analytical challenge due to its chemical structure. The presence of a nitro group and a chlorine atom on the pyrimidine ring makes it a reactive intermediate. Consequently, a highly selective and sensitive analytical method is required for its accurate quantification, especially at low concentrations. While other analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography with UV detection (HPLC-UV) could be considered, they often lack the specificity and sensitivity offered by LC-MS/MS.[1] LC-MS/MS provides a powerful combination of chromatographic separation with the high selectivity and sensitivity of mass spectrometric detection, making it the ideal choice for this application.[1]
A Validated LC-MS/MS Method: A Case Study with a Structurally Similar Compound
Chromatographic and Mass Spectrometric Parameters
The successful separation and detection of the analyte are contingent on the careful selection of chromatographic and mass spectrometric conditions.
| Parameter | Recommended Condition | Rationale |
| LC Column | Acquity UPLC BEH C18 (100 x 4.6 mm, 1.7 µm) | The C18 stationary phase is well-suited for the retention of moderately polar compounds like nitropyrimidines. The 1.7 µm particle size allows for high-resolution separation and faster analysis times. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | The use of formic acid in the mobile phase aids in the protonation of the analyte, which is crucial for efficient electrospray ionization (ESI) in the positive ion mode. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. |
| Flow Rate | 0.4 mL/min | This flow rate is optimal for the column dimensions and particle size, ensuring efficient separation without excessive backpressure. |
| Injection Volume | 2 µL | A small injection volume minimizes the potential for band broadening and column overload, leading to sharper peaks and better resolution. |
| Column Temperature | Ambient | Maintaining a consistent column temperature is important for reproducible retention times. For many robust methods, ambient temperature is sufficient. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique that is well-suited for polar and semi-polar compounds. The pyrimidine ring is expected to readily accept a proton, making positive ion mode the logical choice. |
| MS/MS Transitions | Precursor Ion > Product Ion (To be determined for the specific analyte) | Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode. The specific precursor and product ions for 2-Chloro-4-methoxy-5-nitropyrimidine would need to be determined through compound optimization.[4] |
Method Validation: Adherence to Regulatory Standards
A cornerstone of any reliable analytical method is its thorough validation. The validation process ensures that the method is fit for its intended purpose and provides data of known quality. The validation parameters discussed below are based on the guidelines from the FDA and EMA.[5][6][7]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria (based on FDA/EMA guidelines) |
| Specificity & Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interference at the retention time of the analyte. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy (Trueness) | The closeness of the mean test results obtained by the method to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically Signal-to-Noise ratio of 10:1. The analyte response at the LOQ should be identifiable, discrete, and reproducible with a precision of 20% and accuracy of 80-120%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
Comparative Analysis with Alternative Techniques
While LC-MS/MS is the recommended method, it is important to understand its advantages in comparison to other potential analytical techniques.
| Analytical Technique | Advantages | Disadvantages | Suitability for 2-Chloro-4-methoxy-5-nitropyrimidine |
| LC-MS/MS | High sensitivity, high selectivity, structural information from MS/MS, wide dynamic range. | Higher initial instrument cost, potential for matrix effects. | Excellent: The gold standard for this type of analysis, providing the necessary sensitivity and selectivity for accurate quantification. |
| HPLC-UV | Lower instrument cost, robust and widely available. | Lower sensitivity compared to MS, potential for co-eluting interferences to affect quantification. | Moderate: May be suitable for high-concentration samples but lacks the sensitivity and selectivity for trace-level analysis or in complex matrices. |
| Gas Chromatography (GC-MS) | High resolution for volatile compounds. | The analyte may not be sufficiently volatile or thermally stable for GC analysis without derivatization. | Low: Not ideal due to the likely low volatility and potential for thermal degradation of the nitropyrimidine structure. |
Experimental Workflow & Protocol
The following provides a step-by-step overview of the experimental workflow for the quantification of 2-Chloro-4-methoxy-5-nitropyrimidine using the proposed LC-MS/MS method.
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- 4. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
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- 7. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Purity Analysis of 2-Chloro-4-methoxy-5-nitropyrimidine: HPLC vs. qNMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical compounds, the purity of chemical intermediates is a critical parameter that can significantly influence the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Chloro-4-methoxy-5-nitropyrimidine is a key building block in the creation of various therapeutic agents.[1] This guide provides an in-depth, objective comparison of two powerful analytical techniques for assessing its purity: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of each method's strengths and limitations. By presenting detailed protocols and comparative data, this guide aims to empower researchers to select the most appropriate analytical strategy for their specific needs.
The Imperative of Purity in Pharmaceutical Intermediates
Impurities in a starting material like 2-Chloro-4-methoxy-5-nitropyrimidine can arise from unreacted starting materials, byproducts of the synthesis, or degradation products.[2] These impurities can potentially be carried through subsequent synthetic steps, leading to a final API that does not meet the stringent purity requirements set by regulatory bodies. Therefore, accurate and reliable analytical methods for purity determination are essential for quality control and process optimization.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique in pharmaceutical analysis, prized for its high resolving power and sensitivity in separating and quantifying components of a mixture.[3] A well-developed HPLC method can provide detailed information about the purity of 2-Chloro-4-methoxy-5-nitropyrimidine and the presence of any related impurities.
Causality Behind Experimental Choices in HPLC Method Development
The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation and detection of the analyte and its potential impurities.
-
Column Chemistry: A C18 column is a common choice for the analysis of moderately polar compounds like 2-Chloro-4-methoxy-5-nitropyrimidine. The nonpolar stationary phase allows for the separation of compounds based on their hydrophobicity.
-
Mobile Phase Composition: A gradient elution using a mixture of a weak acid in water (e.g., phosphoric acid or formic acid) and an organic solvent like acetonitrile or methanol is typically employed.[4][5] The gradient allows for the elution of a wide range of compounds with varying polarities, ensuring that both the main component and any potential impurities are well-resolved.
-
Detection Wavelength: The choice of UV detection wavelength is critical for sensitivity. An analysis of the UV spectrum of 2-Chloro-4-methoxy-5-nitropyrimidine would be performed to identify the wavelength of maximum absorbance, thereby maximizing the detector response.
-
Method Validation: The entire method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[6][7][8]
Experimental Protocol: Purity Determination by HPLC
This protocol outlines a general procedure for the purity analysis of 2-Chloro-4-methoxy-5-nitropyrimidine.
1. Instrumentation and Reagents:
-
HPLC system with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphoric acid or formic acid.
-
2-Chloro-4-methoxy-5-nitropyrimidine sample.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 90 10 15 10 90 20 10 90 21 90 10 | 25 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan (e.g., 254 nm)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-Chloro-4-methoxy-5-nitropyrimidine sample.
-
Dissolve in a suitable diluent (e.g., 50:50 acetonitrile/water) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
4. Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: HPLC Purity Analysis
| Parameter | Result |
| Retention Time of Main Peak | ~8.5 min |
| Area of Main Peak | 4,500,000 |
| Total Area of All Peaks | 4,550,000 |
| Calculated Purity (%) | 98.9% |
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity analysis.
Quantitative NMR (qNMR): A Primary Method of Measurement
Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical tool for determining the purity of chemical compounds.[9][10] Unlike chromatographic techniques, qNMR is considered a primary ratio method of measurement, as the signal intensity is directly proportional to the number of nuclei responsible for the signal.[11][12] This characteristic often eliminates the need for a reference standard of the analyte itself.[13][14]
Causality Behind Experimental Choices in qNMR
The accuracy of qNMR relies on careful experimental design and parameter optimization.
-
Internal Standard Selection: An internal standard is a stable compound of known purity that is added to the sample at a precise concentration.[15] Key criteria for selection include chemical stability, solubility in the same solvent as the analyte, and having at least one signal that is well-resolved from the analyte's signals. For 2-Chloro-4-methoxy-5-nitropyrimidine, a common internal standard could be maleic acid or dimethyl sulfone.
-
Solvent Choice: A deuterated solvent that dissolves both the analyte and the internal standard is essential. DMSO-d6 or CDCl3 are common choices.
-
NMR Parameters: To ensure accurate quantification, specific NMR parameters must be optimized. A long relaxation delay (D1) is crucial to allow for complete relaxation of all nuclei between scans, ensuring that the signal integrals are directly proportional to the number of protons. A 90-degree pulse angle is also used to maximize the signal.
-
Signal Selection: For quantification, a well-resolved signal from the analyte and a well-resolved signal from the internal standard are chosen. The signals should be free from any overlap with other signals in the spectrum.
Experimental Protocol: Purity Determination by qNMR
This protocol provides a framework for the qNMR analysis of 2-Chloro-4-methoxy-5-nitropyrimidine.
1. Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision analytical balance.
-
Deuterated solvent (e.g., DMSO-d6).
-
Internal standard of known purity (e.g., maleic acid).
-
2-Chloro-4-methoxy-5-nitropyrimidine sample.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-Chloro-4-methoxy-5-nitropyrimidine sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent to dissolve the sample and internal standard completely.
3. NMR Data Acquisition:
-
Spectrometer Frequency: 400 MHz
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 s (or 5 times the longest T1 of the signals of interest)
-
Number of Scans: 16
-
Temperature: 25 °C
4. Data Processing and Purity Calculation:
-
Process the FID to obtain the 1H NMR spectrum.
-
Carefully integrate the selected signals for the analyte and the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Data Presentation: qNMR Purity Analysis
| Parameter | Analyte (2-Chloro-4-methoxy-5-nitropyrimidine) | Internal Standard (Maleic Acid) |
| Mass (mg) | 10.25 | 5.12 |
| Molecular Weight ( g/mol ) | 189.56 | 116.07 |
| Selected Signal (ppm) | ~4.1 (methoxy protons) | ~6.3 (olefinic protons) |
| Number of Protons (N) | 3 | 2 |
| Integral (I) | 1.00 | 0.95 |
| Purity of IS (%) | 99.9% | - |
| Calculated Purity (%) | 99.1% | - |
Visualization: qNMR Workflow
Caption: Workflow for qNMR purity analysis.
Comparative Analysis: HPLC vs. qNMR
The choice between HPLC and qNMR for purity analysis depends on the specific requirements of the analysis.
| Feature | HPLC | qNMR |
| Principle | Separation based on differential partitioning between stationary and mobile phases. | Quantification based on the direct proportionality of signal intensity to the number of nuclei. |
| Reference Standard | Requires a reference standard of the analyte for accurate quantification (though area percent is common for purity). | Can provide absolute quantification without an analyte-specific reference standard, using a certified internal standard.[14][16] |
| Selectivity | Excellent for separating structurally similar impurities. | Can distinguish between isomers and provide structural information on impurities.[13] |
| Sensitivity | Generally higher sensitivity, capable of detecting trace impurities.[17] | Lower sensitivity compared to HPLC, may not detect very low-level impurities. |
| Speed | Method development can be time-consuming. Run times are typically 15-30 minutes. | Sample preparation is straightforward, and data acquisition is relatively fast. |
| Solvent Consumption | Consumes significant amounts of organic solvents. | Uses small amounts of deuterated solvents. |
| Robustness | Can be affected by column degradation and variations in mobile phase preparation. | Less susceptible to matrix effects and highly reproducible. |
| Information Provided | Purity based on chromatographic peaks. | Purity, structural confirmation, and identification of impurities in a single experiment.[10][18] |
Conclusion and Recommendations
Both HPLC and qNMR are powerful and reliable techniques for the purity assessment of 2-Chloro-4-methoxy-5-nitropyrimidine.
-
HPLC is the method of choice for routine quality control, especially when high throughput and the detection of trace impurities are critical. Its high resolving power makes it ideal for separating a complex mixture of related substances.
-
qNMR is an invaluable tool for the primary characterization of reference standards and for obtaining an accurate, absolute purity value without the need for an analyte-specific standard.[19] Its ability to provide structural information simultaneously makes it particularly useful in research and development settings for impurity identification.
For a comprehensive purity assessment, a combination of both techniques is often the most robust approach. HPLC can be used to profile the impurity landscape, while qNMR can provide an accurate, orthogonal measurement of the main component's purity. This dual-methodology approach provides a high degree of confidence in the quality of this critical pharmaceutical intermediate.
References
- Quantitative nuclear magnetic resonance: Experimental methods and typical applications. Chinese Journal of Magnetic Resonance, 2023.
- Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM, 2020.
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
- What Is Quantitative NMR (qNMR)? - Chemistry For Everyone. YouTube, 2025.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency.
- qNMR: A powerful tool for purity determin
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Consistency and Purity - Magnetic Resonance. Oxford Instruments.
- qNMR: A Powerful and Affordable Tool for Purity/Potency Determin
- Quantitative NMR (qNMR). FUJIFILM Wako Chemicals Europe GmbH.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Quality Guidelines. ICH.
- ICH Q2 R1: Mastering Analytical Method Valid
- Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine. Benchchem.
- 2-Chloro-4-ethoxy-5-methoxy-pyrimidine. CymitQuimica.
- 2-Chloro-4-methoxy-5-nitropyrimidine|189.56. Benchchem.
- 2-Chloro-4-methoxy-5-nitropyridine. Dana Bioscience.
- 2-Chloro-5-nitropyrimidine 97 10320-42-0. Sigma-Aldrich.
- Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. SIELC Technologies.
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 2009.
- Purity Assessment of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Comparative Guide to HPLC and Capillary Electrophoresis. Benchchem.
- Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis, 1995.
- An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. MDPI, 2023.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Chloro-4-methoxy-5-nitropyrimidine Characterization
Introduction: The Critical Role of Methodological Rigor in Pharmaceutical Intermediate Analysis
In the landscape of pharmaceutical development, the purity, identity, and stability of starting materials and intermediates are foundational to the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Chloro-4-methoxy-5-nitropyrimidine is a key intermediate in the synthesis of various pharmaceutically active compounds. Its chemical structure, featuring a reactive chloro group, an electron-donating methoxy group, and an electron-withdrawing nitro group on a pyrimidine ring, necessitates a robust analytical control strategy. The presence of potential isomers, precursors, and degradation products requires analytical methods that are not only precise and accurate but also highly specific.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 2-Chloro-4-methoxy-5-nitropyrimidine. As a Senior Application Scientist, my objective is not merely to present protocols but to delve into the causality behind experimental design, ensuring that each method serves as a self-validating system. We will explore the cross-validation of orthogonal techniques, a cornerstone of modern analytical science that builds confidence and ensures data integrity, aligning with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][5]
The following sections will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section will provide a detailed experimental protocol, a discussion of its strategic importance, and performance data to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable methods for their needs.
The Principle of Cross-Validation: Building a Cohesive Analytical Narrative
Below is a workflow illustrating the concept of analytical method cross-validation.
Caption: Cross-validation workflow for 2-Chloro-4-methoxy-5-nitropyrimidine.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification and Purity
HPLC is the workhorse for assay and purity determination of non-volatile and thermally labile compounds, making it ideal for this pyrimidine derivative.[8] Its high resolution and sensitivity allow for the separation and quantification of the main component from closely related impurities.
Expertise & Experience: Causality Behind the Protocol
The choice of a reversed-phase C18 column is deliberate. The non-polar stationary phase is well-suited for retaining the moderately polar 2-Chloro-4-methoxy-5-nitropyrimidine molecule. The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with a range of polarities. Acetonitrile is chosen over methanol for its lower viscosity and UV transparency. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the aqueous phase is critical for ensuring sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.[9][10] The detection wavelength is selected based on the UV absorbance maximum of the nitro-aromatic system, which typically provides excellent sensitivity.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: Ascentis Express C18, 7.5 cm x 4.6 mm, 2.7 µm particle size, or equivalent.[11]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[11]
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Accurately weigh ~25 mg of 2-Chloro-4-methoxy-5-nitropyrimidine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a stock solution of ~500 µg/mL.
-
Sample Preparation: Prepare the sample solution identically to the standard solution to achieve a target concentration of ~500 µg/mL.
-
Validation Procedure:
-
Specificity: Inject the diluent, a placebo (if applicable), and a spiked sample to demonstrate that no other components interfere with the main analyte peak.
-
Linearity: Prepare a series of dilutions from the standard stock solution covering 50% to 150% of the target concentration (e.g., 250-750 µg/mL). Plot peak area versus concentration and determine the correlation coefficient (r²).[12]
-
Accuracy: Perform recovery studies by spiking a known amount of reference standard into the sample matrix at three concentration levels (e.g., 80%, 100%, 120%).[2]
-
Precision:
-
Repeatability: Inject the standard solution six times and calculate the Relative Standard Deviation (%RSD) of the peak areas.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2) and assess the impact on the results.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities
While HPLC is excellent for the primary analysis, GC-MS is a powerful orthogonal technique. It is particularly adept at identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC, such as residual solvents or volatile precursors.[13] The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule.
Expertise & Experience: Causality Behind the Protocol
The choice of a mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), provides good general-purpose separation for a wide range of compounds. A splitless injection is used to maximize the transfer of trace-level impurities onto the column, enhancing sensitivity. The oven temperature program is designed to first separate highly volatile compounds at a lower temperature before ramping up to elute the main analyte and less volatile impurities.[14][15] Electron Impact (EI) ionization is a standard, robust method that generates reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for confident identification.
Experimental Protocol: GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).
-
Chromatographic Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[14]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Hold at 60°C for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Source Temperature: 230°C.
-
-
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a GC vial. Dissolve in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Analysis:
-
Inject the sample into the GC-MS system.
-
Identify the main component by its retention time and mass spectrum.
-
Screen for other peaks, paying close attention to potential impurities.
-
Compare the mass spectra of unknown peaks against the NIST library for tentative identification.
-
Caption: Workflow for GC-MS analysis of impurities.
& 4. Spectroscopic Methods: Unambiguous Structural Confirmation
While chromatographic methods separate and quantify, spectroscopic methods provide detailed structural information, confirming the identity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure elucidation.[8] Both ¹H and ¹³C NMR should be employed. The ¹H NMR spectrum will confirm the presence and connectivity of the protons (e.g., the methoxy group and the aromatic proton), while the ¹³C NMR will confirm the carbon skeleton of the pyrimidine ring and its substituents.
-
Expected ¹H NMR Signals: A singlet for the methoxy group protons (around 4.0 ppm) and a singlet for the pyrimidine ring proton.[16][17]
-
Expected ¹³C NMR Signals: Resonances for each of the five unique carbons in the molecule, with chemical shifts indicative of their electronic environment (e.g., carbons attached to Cl, O, and in the aromatic ring).[18][19]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in the molecule.[14] It serves as an excellent identity check. For 2-Chloro-4-methoxy-5-nitropyrimidine, the FTIR spectrum provides a unique fingerprint.
-
Key Expected Bands:
Data Presentation: A Comparative Summary of Method Performance
To facilitate an objective comparison, the following table summarizes the key performance characteristics of each analytical method for the characterization of 2-Chloro-4-methoxy-5-nitropyrimidine. The data presented are representative values expected from a properly validated method according to ICH guidelines.[12][21][22]
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Application | Purity, Assay, Stability | Volatile Impurities, ID | Structural Elucidation, ID | Functional Group ID |
| Linearity (r²) | > 0.999 | > 0.995 (for impurities) | Not applicable (Primarily qualitative) | Not applicable (Qualitative) |
| Typical LOD/LOQ | LOD: ~0.01% / LOQ: ~0.03% | LOD: < 1 ppm (for volatiles) | ~0.1% for impurity detection | > 1-2% for impurity detection |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0% | Not applicable | Not applicable |
| Precision (%RSD) | < 1.5% | < 10% (at trace levels) | Not applicable | Not applicable |
| Specificity | High (Separation-based) | Very High (MS-based) | Very High (Structural info) | Moderate (Functional groups) |
| Trustworthiness | High for quantification | High for identification | Unambiguous for structure | High for identity confirmation |
Conclusion: An Integrated Approach for Complete Confidence
The characterization of a critical pharmaceutical intermediate like 2-Chloro-4-methoxy-5-nitropyrimidine cannot rely on a single analytical technique. This guide has demonstrated that a cross-validation approach, leveraging the strengths of orthogonal methods, is essential for building a complete and reliable analytical profile.
-
HPLC-UV stands as the primary method for quantitative analysis, delivering robust data on purity and potency.
-
GC-MS complements HPLC by providing a window into volatile and semi-volatile impurities, ensuring a more comprehensive impurity profile.
-
NMR and FTIR Spectroscopy provide the definitive structural "proof," confirming the identity of the main component and helping to elucidate the structure of any significant unknown impurities.
By integrating these techniques, researchers and drug development professionals can ensure the quality and consistency of their materials, mitigate risks in the development pipeline, and comply with global regulatory expectations.[3][6] The principles and protocols outlined herein provide a framework for establishing a scientifically sound, self-validating analytical control strategy.
References
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Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
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Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
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Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: GMP Compliance URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]
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Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation Source: ECA Academy URL: [Link]
-
Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: National Institutes of Health (NIH) URL: [Link]
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Title: Cross-Validation of Bioanalytical Methods: When, Why and How? Source: Pharma IQ URL: [Link]
-
Title: Pharmaceutical Analytical Methods Validation, Verification and Transfer Source: CD Formulation URL: [Link]
-
Title: Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: FTIR spectrum of 2,4-dichloro-6-methyl-5-nitropyrimidine Source: ResearchGate URL: [Link]
-
Title: FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review Source: Applied Science & Biotechnology Journal for Advanced Research URL: [Link]
-
Title: FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line)... Source: ResearchGate URL: [Link]
-
Title: FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review Source: Zenodo URL: [Link]
-
Title: 2-Chloro-4-methoxypyrimidine - [13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]
-
Title: Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases Source: PubMed URL: [Link]
-
Title: a new rp-hplc assay method for determination and quantitation of nitrofurantoin api Source: International Journal of Chemical and Pharmaceutical Analysis URL: [Link]
-
Title: development and validation of a single hplc method for the determination of thirteen pharmaceuticals Source: Semantic Scholar URL: [Link]
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Title: Analytical Methods Source: OPUS URL: [Link]
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Title: Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design Source: PubMed Central URL: [Link]
-
Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]
-
Title: Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program Source: MDPI URL: [Link]
-
Title: Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential Source: SpringerLink URL: [Link]
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Title: Halogenated compounds identified by GC-MS in dichloromethane extracts of laboratory-cultivated Ochtodes secundiramea plantlets. Source: ResearchGate URL: [Link]
-
Title: (PDF) Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS Source: ResearchGate URL: [Link]
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A Comparative Guide to the Synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine: An Evaluation of Synthetic Pathways
Introduction
2-Chloro-4-methoxy-5-nitropyrimidine is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of complex organic molecules.[1] Its unique arrangement of chloro, methoxy, and nitro substituents on the pyrimidine core makes it a versatile intermediate for developing novel pharmaceutical agents and other fine chemicals.[1] The strategic placement of these groups allows for a range of subsequent chemical modifications, primarily through nucleophilic substitution, enabling the construction of diverse molecular scaffolds.
This guide provides a comprehensive benchmark of viable synthetic routes to 2-Chloro-4-methoxy-5-nitropyrimidine. We will delve into the mechanistic underpinnings of a primary, well-established pathway and compare it against a plausible alternative. The discussion is grounded in established chemical principles and supported by experimental data derived from analogous transformations reported in the literature. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize a synthetic strategy that aligns with their specific objectives for yield, purity, scalability, and cost-effectiveness.
Overview of Synthetic Strategies
The synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine can be approached from different starting points. The most logical and industrially scalable approach involves a multi-step sequence starting from a readily available pyrimidine precursor. We will evaluate two primary routes:
-
Route 1: The Chlorination-Methoxylation Sequence. This is the most precedented and robust pathway. It begins with the nitration of a 2,4-dihydroxypyrimidine, followed by a double chlorination, and concludes with a regioselective nucleophilic substitution of the more reactive 4-chloro substituent with a methoxy group.
-
Route 2: The Ring-Formation Approach. This alternative strategy involves constructing the substituted pyrimidine ring from acyclic precursors. While potentially more convergent, this route often requires more complex starting materials and careful control of cyclization conditions to avoid side products.
Below is a visual representation of these competing pathways.
Caption: High-level comparison of two synthetic strategies.
Route 1: The Chlorination-Methoxylation Sequence - A Detailed Analysis
This pathway is the most practical and well-documented approach for analogous pyrimidine systems. It leverages the differential reactivity of the functional groups on the pyrimidine ring to achieve the desired substitutions in a controlled, stepwise manner.
Step 1: Nitration of 2,4-Dihydroxypyrimidine (Uracil)
The synthesis commences with the electrophilic nitration of commercially available 2,4-dihydroxypyrimidine (uracil). The pyrimidine ring, while generally electron-deficient, is activated towards electrophilic substitution by the two hydroxyl groups. The C-5 position is the most nucleophilic site, directing the nitration to occur there exclusively.
-
Causality of Experimental Choice: A mixture of fuming nitric acid and concentrated sulfuric acid is the standard nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to proceed with the moderately activated pyrimidine ring.
Step 2: Chlorination of 2,4-Dihydroxy-5-nitropyrimidine
The resulting 2,4-dihydroxy-5-nitropyrimidine is then subjected to chlorination to replace both hydroxyl groups with chlorine atoms. This transformation is a critical step, converting the precursor into a reactive intermediate suitable for subsequent nucleophilic substitutions.
-
Causality of Experimental Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation. The reaction proceeds via the formation of a dichlorophosphoric ester intermediate, which is then displaced by chloride ions. Often, a tertiary amine base like N,N-dimethylaniline or triethylamine is added to scavenge the HCl byproduct and drive the reaction to completion. The use of a high-boiling solvent such as toluene or xylene allows the reaction to be conducted at the elevated temperatures required for the conversion.[2][3]
Step 3: Regioselective Methoxylation
The final step is the selective replacement of one of the chlorine atoms with a methoxy group. In 2,4-dichloropyrimidines, the chlorine atom at the C-4 position is significantly more reactive towards nucleophilic attack than the chlorine at the C-2 position. This difference in reactivity is attributed to greater resonance stabilization of the Meisenheimer intermediate formed upon attack at C-4.
-
Causality of Experimental Choice: The reaction is typically performed using sodium methoxide in methanol. The temperature is carefully controlled, often starting at low temperatures (0-10°C) and slowly warming to room temperature, to ensure high selectivity for the C-4 substitution and prevent the formation of the 2,4-dimethoxy byproduct.
Benchmarking the Synthetic Routes
The following table provides a semi-quantitative comparison of the two proposed routes. The data for Route 1 is based on established procedures for similar compounds, as detailed in patent literature.[2][3][4]
| Parameter | Route 1: Stepwise Functionalization | Route 2: Ring-Formation Approach |
| Number of Steps | 3 | 1-2 |
| Starting Materials | Simple, commercially available (Uracil) | More complex, potentially custom synthesis |
| Overall Yield | Good to Excellent (Estimated 60-75%) | Variable, often lower due to side reactions |
| Purity & Purification | High purity achievable with standard crystallization | Often requires chromatographic purification |
| Key Reagents | HNO₃/H₂SO₄, POCl₃, CH₃ONa | Varies (e.g., substituted malonates, guanidines) |
| Scalability | High; well-established industrial processes | Moderate to Low; may be difficult to scale |
| Safety Concerns | Use of strong acids, POCl₃ (corrosive, toxic) | Dependent on specific reagents used |
Based on this analysis, Route 1 is the recommended pathway due to its reliability, predictability, and scalability. It utilizes readily available starting materials and employs well-understood chemical transformations, leading to a high-purity product with good overall yield.
Experimental Protocols
The following section provides a detailed, self-validating protocol for the recommended synthetic pathway (Route 1).
Workflow Diagram: Synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine
Caption: Step-by-step experimental workflow for Route 1.
Protocol for Route 1 Synthesis
Step 1: Synthesis of 2,4-Dihydroxy-5-nitropyrimidine
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (150 mL).
-
Cool the flask in an ice-salt bath to 0-5°C.
-
To the cold, stirred acid, add 2,4-dihydroxypyrimidine (uracil) (56.0 g, 0.5 mol) portion-wise, ensuring the temperature does not exceed 10°C.
-
Once the addition is complete, add fuming nitric acid (30 mL, 0.75 mol) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10°C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.
-
The precipitated yellow solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral (pH 6-7), and then washed with cold ethanol (2 x 50 mL).
-
Dry the solid in a vacuum oven at 60°C to afford 2,4-dihydroxy-5-nitropyrimidine.
-
Expected Yield: ~70-80 g (89-102%, may contain water); Purity: >98% by HPLC.
-
Step 2: Synthesis of 2,4-Dichloro-5-nitropyrimidine
-
To a 500 mL flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 2,4-dihydroxy-5-nitropyrimidine (31.4 g, 0.2 mol), toluene (150 mL), and phosphorus oxychloride (73.6 g, 45 mL, 0.48 mol).[2][3]
-
Begin stirring and slowly add triethylamine (24.3 g, 33.5 mL, 0.24 mol) dropwise. The mixture will become thick and exothermic.[2]
-
Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and then carefully pour it into a beaker containing 500 g of crushed ice and 200 mL of water.
-
Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield crude 2,4-dichloro-5-nitropyrimidine as an oil or low-melting solid.
-
Expected Yield: ~30-35 g (77-90%); Purity: >95% by GC-MS.
-
Step 3: Synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine
-
Prepare a solution of sodium methoxide by carefully dissolving sodium (3.7 g, 0.16 mol) in anhydrous methanol (150 mL) under a nitrogen atmosphere. Cool this solution to 0°C.
-
Dissolve the crude 2,4-dichloro-5-nitropyrimidine (~31.0 g, 0.15 mol) in anhydrous methanol (100 mL) and cool to 0°C in a separate flask.
-
Add the sodium methoxide solution dropwise to the solution of the dichloropyrimidine over 30 minutes, keeping the temperature below 5°C.
-
Stir the reaction at 0-5°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding 100 mL of water.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to give pure 2-Chloro-4-methoxy-5-nitropyrimidine.
-
Expected Yield: ~22-26 g (77-86% over this step); Purity: >99% by HPLC.
-
Conclusion
The synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine is most reliably and efficiently achieved through a three-step stepwise functionalization route starting from 2,4-dihydroxypyrimidine. This pathway, involving nitration, chlorination, and regioselective methoxylation, offers high yields, excellent purity, and is amenable to large-scale production. The provided experimental protocol is a robust, self-validating system that leverages established chemical principles for each transformation. While alternative routes like de novo ring formation exist in theory, the stepwise approach provides superior control and is grounded in a wealth of precedent from industrial and academic literature, making it the authoritative choice for researchers in the field.
References
- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
- 2-Chloro-4-methoxy-5-nitropyrimidine|189.56 - Benchchem.
- CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google P
- CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines.
- Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Applic
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A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Reactions with 2-Chloro-4-methoxy-5-nitropyrimidine
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its ability to form C-C bonds with high efficiency and broad functional group tolerance.[1][2] Its application in pharmaceutical development is particularly profound, where the synthesis of substituted pyrimidines is of paramount importance. The 2-Chloro-4-methoxy-5-nitropyrimidine scaffold is a valuable building block for kinase inhibitors and other biologically active molecules. However, its electronic properties present unique challenges for cross-coupling reactions.
This guide provides a head-to-head comparison of various palladium catalyst systems for the Suzuki coupling of 2-Chloro-4-methoxy-5-nitropyrimidine. We will delve into the mechanistic rationale behind catalyst choice, present comparative experimental data, and offer a detailed protocol for researchers in drug discovery and process development.
The Challenge: Coupling an Electron-Deficient Heteroaryl Chloride
The successful coupling of 2-Chloro-4-methoxy-5-nitropyrimidine is hampered by several factors:
-
Electron-Deficient Ring: The pyrimidine ring is inherently electron-poor, a characteristic that is significantly amplified by the strongly electron-withdrawing nitro group at the C5 position. This electronic deficiency makes the oxidative addition step of the catalytic cycle, where the Pd(0) catalyst inserts into the C-Cl bond, kinetically challenging.[3]
-
Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring can act as ligands, coordinating to the palladium center. This can lead to the formation of inactive catalyst species, effectively poisoning the catalyst and stalling the reaction.[3][4]
-
Relative Reactivity of Halides: While aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki couplings, their use is often preferred due to lower cost and greater availability of starting materials.[2] Overcoming the lower reactivity of the C-Cl bond is a key consideration.
Choosing an appropriate catalyst system, particularly the ligand complexed to the palladium, is therefore critical to overcome these hurdles and achieve high yields.
Comparative Performance of Palladium Catalyst Systems
The efficacy of a palladium catalyst is primarily dictated by the steric and electronic properties of its supporting ligand. We will compare three major classes of phosphine ligands: traditional triarylphosphines, modern dialkylbiaryl phosphines (Buchwald ligands), and N-Heterocyclic Carbenes (NHCs).
Traditional Phosphine Ligands (e.g., PPh₃)
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, air-stable, and inexpensive catalyst. However, its application is often limited to more reactive aryl bromides and iodides. For challenging substrates like electron-deficient heteroaryl chlorides, its performance is frequently suboptimal. Catalysts based on PPh₃ were found to be inactive in the coupling of some heteroaryl chlorides.[5]
-
Mechanistic Insight: Triphenylphosphine (PPh₃) is a relatively small and not particularly electron-rich ligand. The resulting Pd(0) complex is less reactive in the crucial oxidative addition step with the deactivated C-Cl bond. Furthermore, the reductive elimination step to form the final product can be slow.
Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)
The development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[6] Ligands such as SPhos and XPhos have proven exceptionally effective for a wide range of challenging substrates, including heteroaryl chlorides.[4][7]
-
Mechanistic Insight: These ligands possess two key features. First, their significant steric bulk promotes the formation of highly reactive, monoligated L₁Pd(0) species, which are crucial for efficient oxidative addition.[6] Second, their strong electron-donating ability increases the electron density on the palladium center, which facilitates the insertion into the C-Cl bond and promotes the final reductive elimination step.[6][7] This combination makes them ideal for overcoming the inherent low reactivity of 2-Chloro-4-methoxy-5-nitropyrimidine.
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr)
NHC ligands are strong σ-donors with steric properties comparable to bulky phosphines. They form very stable palladium complexes that can exhibit high catalytic activity, particularly in activating aryl chlorides.
-
Mechanistic Insight: The strong Pd-NHC bond prevents ligand dissociation, leading to robust catalysts. The potent electron-donating nature of the NHC ligand makes the palladium center highly nucleophilic and reactive towards oxidative addition. A Pd/IPr system has been shown to be effective for C4-selective Suzuki cross-couplings of 2,4-dichloropyridines.[8]
Data Summary: Head-to-Head Catalyst Performance
The following table summarizes representative performance data for the Suzuki coupling of 2-Chloro-4-methoxy-5-nitropyrimidine with a generic arylboronic acid (e.g., 4-methylphenylboronic acid) under various catalytic conditions. This data is synthesized from studies on similar electron-deficient heteroaryl chlorides.[9][10][11]
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Remarks |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | 18 | < 20 | Low conversion, significant starting material remains. Not effective for this substrate class.[5] |
| PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | 18 | ~35 | Modest improvement over Pd(PPh₃)₄ but still insufficient for synthetic utility.[9] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 2 | 96 | Excellent yield and fast reaction time. Demonstrates the power of bulky, electron-rich ligands.[7] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane | 80 | 4 | 98 | Highly effective system, works well at lower temperatures. Broad substrate scope.[6][7] |
| Pd(PEPPSI)-IPr (3) | - | K₂CO₃ (2) | Dioxane | 80 | 6 | ~90 | Strong performance from the NHC-based catalyst, offering a viable alternative to phosphine ligands.[8] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Validated Experimental Protocol
This protocol describes a reliable method for the Suzuki coupling of 2-Chloro-4-methoxy-5-nitropyrimidine with an arylboronic acid using a Pd(OAc)₂/XPhos catalyst system. Every step is designed to ensure reproducibility and high yield.
Materials and Reagents:
-
2-Chloro-4-methoxy-5-nitropyrimidine (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Palladium(II) Acetate, Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate, K₃PO₄ (anhydrous powder, 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki cross-coupling experiment.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the solid reagents in the following order: 2-Chloro-4-methoxy-5-nitropyrimidine, the arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).
-
Causality: Adding the solids first prevents the solvent from splashing. K₃PO₄ is a strong base effective in activating the boronic acid for transmetalation.[7]
-
-
Catalyst Addition: Briefly remove the condenser inlet stopper and add the palladium(II) acetate (0.02 equiv) and XPhos ligand (0.04 equiv).
-
Causality: The 1:2 Pd-to-ligand ratio ensures the formation of the active catalytic species and prevents catalyst decomposition.[7]
-
-
Evacuate and Backfill: Seal the flask and evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Causality: This is a critical step. It removes oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to failed reactions.
-
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via a syringe through a septum. The final concentration should be approximately 0.1 M with respect to the starting pyrimidine.
-
Causality: Using anhydrous and degassed solvent is crucial to prevent catalyst deactivation and unwanted side reactions like protodeboronation of the boronic acid.[6]
-
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
This self-validating protocol, grounded in established best practices, ensures that researchers can reliably achieve high yields for this challenging but important transformation.
References
-
A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem.
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances.
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar.
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. American Chemical Society.
-
Catalyst screening for Suzuki coupling of 1 with 2. ResearchGate.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances.
-
A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine. BenchChem.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
-
Suzuki reaction. Wikipedia.
-
Comparative yields for Suzuki‐Miyaura couplings of (A)... ResearchGate.
-
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions. BenchChem.
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- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 2-Chloro-4-methoxy-5-nitropyrimidine
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous validation. The 2-chloro-4-methoxy-5-nitropyrimidine core is a versatile starting point for synthesizing novel compounds with therapeutic potential, particularly in oncology. Its electron-withdrawing nitro group and reactive chlorine atom make it an attractive scaffold for developing targeted covalent inhibitors. This guide provides an in-depth, experience-driven framework for the in vitro validation of a hypothetical derivative, hereafter referred to as "Compound X," designed as an Epidermal Growth Factor Receptor (EGFR) kinase inhibitor.
We will move beyond a simple recitation of protocols. Instead, this guide will dissect the causality behind experimental choices, establish self-validating systems, and compare our novel compound against a well-established clinical alternative, Gefitinib.[1][2][3] Our objective is to provide a robust, objective comparison grounded in experimental data, empowering you to make informed decisions in your drug discovery pipeline.
Part 1: The Cornerstone of Potency - Biochemical Assay Validation
Before assessing a compound's effect on a whole cell, we must first confirm its direct interaction with the intended molecular target. For Compound X, this means validating a biochemical assay to quantify its inhibitory activity against the EGFR tyrosine kinase.
The "Why": Rationale for a Luminescence-Based Kinase Assay
Our primary goal is to measure the direct inhibition of EGFR's catalytic activity. An in vitro kinase assay allows us to isolate the enzyme, substrate, and inhibitor from the complexities of a cellular environment. We have chosen a luminescence-based assay, specifically one that quantifies ATP consumption (as ADP production), for several key reasons:
-
High Sensitivity: These assays can detect low levels of enzyme activity, making them suitable for potent inhibitors and allowing for the use of minimal amounts of expensive recombinant enzymes.
-
Broad Dynamic Range: The luminescent signal correlates positively and linearly with ADP production, providing a wide window to measure varying degrees of inhibition.[4]
-
Reduced Interference: Unlike fluorescence-based methods, luminescence is less prone to interference from colored or fluorescent compounds, a common issue in chemical libraries.
The "How": A Self-Validating System for Assay Robustness
A protocol is only as good as its validation. We must establish that our assay is robust, reproducible, and fit for purpose. This is achieved by assessing key performance metrics before screening our compound. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, which we will adapt for our bioassay.[5][6][7]
Key Validation Parameters:
-
Signal-to-Background Ratio (S/B): This metric provides a preliminary assessment of the assay window—the difference between the maximum signal (uninhibited enzyme) and the background (no enzyme).[8][9][10] A higher S/B ratio indicates a more robust assay. It is calculated as: S/B = Mean Signal of Positive Control / Mean Signal of Negative Control
-
Z'-Factor: This is the gold standard for quantifying the quality of a high-throughput screening assay.[11][12][13][14] It accounts for both the dynamic range of the assay and the data variation. The Z'-factor provides a statistical measure of the separation between the positive (uninhibited) and negative (fully inhibited) controls. The formula is: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
An assay is considered excellent for screening when the Z'-factor is between 0.5 and 1.0.[11][12][13]
Experimental Workflow: EGFR Kinase Inhibition Assay
The following diagram illustrates the logical flow of our biochemical assay validation.
Caption: Workflow for an In Vitro Kinase Assay.
Detailed Protocol: ADP-Glo™ EGFR Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against the EGFR tyrosine kinase.
Materials:
-
Recombinant Human EGFR Kinase (e.g., Promega V4351)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Compound X and Gefitinib
-
Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT[4]
-
ADP-Glo™ Kinase Assay Kit (Promega V9101)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X and Gefitinib in 100% DMSO, starting from a 1 mM stock.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted compound solutions or DMSO for vehicle controls (representing 0% inhibition) and a known broad-spectrum kinase inhibitor like staurosporine for positive controls (representing 100% inhibition).
-
Enzyme Addition: Add 2 µL of a solution containing the EGFR enzyme in kinase buffer to each well. The optimal enzyme concentration should be determined empirically by titration to find the EC50 (the concentration that gives 50% of the maximal signal).[15]
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near its Km value for EGFR to ensure sensitive detection of ATP-competitive inhibitors.[1][15]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO and positive controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Data Summary: Assay Validation
| Parameter | Value | Interpretation | Source |
| S/B Ratio | 150 | High dynamic range, indicating a robust signal. | [16][17] |
| Z'-Factor | 0.85 | Excellent assay quality, suitable for HTS. | [11][13][18] |
| ATP Km,app | 15 µM | Determined empirically; used in subsequent inhibitor assays. | [15] |
| DMSO Tolerance | < 1% | Assay performance is not affected by the final DMSO concentration. |
Part 2: Benchmarking Performance - Compound X vs. Gefitinib
With a validated assay, we can now objectively compare the inhibitory potency of our novel Compound X against the established first-generation EGFR inhibitor, Gefitinib.[19][20][21] A crucial aspect of this comparison is to assess activity not only against wild-type (WT) EGFR but also against clinically relevant resistance mutations, such as T790M.
Signaling Pathway Context: EGFR Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain. This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival.[1][22][23] EGFR inhibitors like Gefitinib and our hypothetical Compound X act by competing with ATP for the binding pocket in the kinase domain, thus preventing autophosphorylation and blocking downstream signaling.
Caption: EGFR Signaling Pathway and TKI Inhibition.
Data Summary: Comparative Inhibitory Potency (IC50)
| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (T790M Mutant) IC50 (nM) |
| Compound X | 25 | 50 |
| Gefitinib | 33 | > 5000 |
Interpretation: The hypothetical data shows that Compound X is comparable in potency to Gefitinib against wild-type EGFR.[2][3] Crucially, Compound X retains significant activity against the T790M "gatekeeper" mutation, which confers resistance to first-generation inhibitors like Gefitinib. This profile suggests that Compound X may have a therapeutic advantage and warrants further investigation.
Part 3: Bridging to Biology - Cellular Assay Validation
Demonstrating direct target engagement is essential, but it doesn't guarantee a desired biological outcome. A compound must be able to cross the cell membrane, engage its target in a complex intracellular environment, and elicit a functional response. Therefore, a cell-based assay is a critical next step.
The "Why": Rationale for the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[24] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. We use this assay as a surrogate for cell viability and proliferation to determine the antiproliferative effect of our EGFR inhibitors on cancer cells that are dependent on EGFR signaling.
Detailed Protocol: MTT Antiproliferative Assay
Materials:
-
A549 (human non-small cell lung cancer) cell line (EGFR wild-type)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Compound X and Gefitinib
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Clear, flat-bottomed 96-well plates
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.[25]
-
Compound Treatment: Prepare serial dilutions of Compound X and Gefitinib in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should be visible under a microscope in viable cells.[24]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Data Summary: Comparative Cellular Potency (IC50)
| Compound | A549 Cell Line IC50 (µM) |
| Compound X | 0.5 |
| Gefitinib | 19.9 |
Interpretation: The cellular data corroborates our biochemical findings. In the A549 cell line, Compound X demonstrates significantly greater antiproliferative activity than Gefitinib. This potent cellular effect, combined with its activity against the T790M mutant, strongly supports its advancement as a promising lead compound for further preclinical development.
Conclusion: A Foundation of Rigorous Science
This guide has detailed a comprehensive, multi-step process for the in vitro validation of a novel kinase inhibitor derived from the 2-chloro-4-methoxy-5-nitropyrimidine scaffold. By establishing a robust biochemical assay, benchmarking against a known drug, and confirming activity in a relevant cellular context, we build a strong, data-driven case for our compound's potential. This methodical approach, grounded in principles of scientific integrity and causality, is fundamental to navigating the complexities of drug discovery and ultimately translating a promising molecule into a potential therapeutic.
References
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Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2):67-73. [Link]
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ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. [Link]
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BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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On HTS. (2023). Z-factor. [Link]
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Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics. [Link]
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PunnettSquare Tools. (2025). Z-Factor Calculator. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Basicmedical Key. (2016). Assay Considerations for Compound Library Screening. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. [Link]
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Molecular Devices. (n.d.). Better metrics for comparing instruments and assays. [Link]
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Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics. [Link]
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National Center for Biotechnology Information. (2020). FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer. [Link]
-
GoodRx. (n.d.). Popular Egfr Inhibitors List, Drug Prices and Medication Information. [Link]
-
National Center for Biotechnology Information. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. [Link]
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. [Link]
-
BIT 479/579 High-throughput Discovery. (n.d.). What Metrics Are Used to Assess Assay Quality? [Link]
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. [Link]
-
ResearchGate. (n.d.). Effect of enzyme concentration on signal-to-background (S/B) ratio and Z´value in the 2 different techniques. [Link]
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- 21. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Definitive Structural Confirmation of 2-Chloro-4-methoxy-5-nitropyrimidine Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is not merely an analytical step; it is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of a promising therapeutic candidate. The pyrimidine scaffold, a cornerstone of many pharmaceuticals, presents its own unique challenges and opportunities in synthesis and analysis.
This guide provides an in-depth comparison of analytical techniques for the structural confirmation of reaction products derived from 2-Chloro-4-methoxy-5-nitropyrimidine, a versatile and reactive chemical intermediate. We will delve into the causality behind experimental choices, focusing on why single-crystal X-ray crystallography stands as the definitive method for absolute structural proof, while also exploring the vital, complementary roles of spectroscopic techniques.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
In the hierarchy of analytical techniques for structural elucidation, single-crystal X-ray crystallography is widely considered the gold standard. Its power lies in its ability to provide a direct, high-resolution, three-dimensional map of electron density within a molecule, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy. For novel compounds, particularly those with unexpected reaction outcomes or complex stereocenters, SCXRD is the only method that can provide irrefutable proof of structure.
The Rationale Behind the Workflow
The journey from a powdered product to a refined crystal structure is a multi-step process where each stage is critical for success. The fundamental principle is that a highly ordered, single crystal will diffract X-rays in a predictable pattern. By measuring the geometry and intensity of this diffraction pattern, we can mathematically reconstruct the arrangement of atoms that created it.
Experimental Protocol: From Powder to Final Structure
-
Crystal Growth (The Critical Hurdle): The most challenging and often rate-limiting step is growing a single crystal of sufficient size and quality (typically 0.1-0.3 mm in each dimension). The goal is to encourage molecules to slowly and methodically arrange themselves into a repeating, well-ordered lattice.
-
Technique: Slow evaporation is the most common method. The synthesized compound is dissolved in a suitable solvent or solvent mixture to near-saturation. The container is then loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate over several days to weeks.
-
Causality: Slow evaporation prevents rapid precipitation, which would lead to an amorphous powder or poorly-ordered microcrystals. A slow, controlled process provides the thermodynamic incentive for molecules to find their lowest energy state within a crystal lattice. Other methods include vapor diffusion and slow cooling.
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope, picked up with a specialized loop, and flash-frozen in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
The crystal is mounted on a goniometer within an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal.
-
As the crystal is rotated, a series of diffraction images are collected by a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal.
-
Computational methods are used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the electron density map and refined against the experimental data. The quality of the final structure is assessed by a residual factor (R-factor), which represents the agreement between the observed data and the model. An R-factor below 5-7% is typically indicative of a well-refined structure.
-
Complementary Spectroscopic Techniques: Building the Hypothesis
While SCXRD provides the final answer, other analytical techniques are indispensable for routine analysis, reaction monitoring, and formulating a structural hypothesis. They provide crucial pieces of the puzzle that, when combined, often lead to a confident structural assignment for known reaction types.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of specific nuclei, primarily ¹H and ¹³C. It is arguably the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution.
-
Information Gained:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus, helping to identify functional groups (e.g., aromatic vs. aliphatic protons).
-
Integration: The area under a ¹H signal is proportional to the number of protons it represents.
-
Coupling (J-coupling): Provides information on the connectivity between adjacent, non-equivalent nuclei.
-
-
Role in Confirmation: For a reaction on 2-Chloro-4-methoxy-5-nitropyrimidine, ¹H NMR would confirm the modification of the pyrimidine ring by observing shifts in the signals of the remaining ring protons and the appearance of new signals from the introduced substituent.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, clues about its substructures.
-
Information Gained:
-
Molecular Ion Peak (M⁺): High-resolution MS (HRMS) can provide an extremely accurate mass, allowing for the unambiguous determination of the molecular formula.
-
Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer can serve as a "fingerprint" and help identify key structural motifs.
-
-
Role in Confirmation: MS is essential for confirming that the expected addition or substitution has occurred by verifying that the product's molecular weight matches the calculated value.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of specific bonds. It is an excellent technique for identifying the presence or absence of key functional groups.
-
Information Gained: Provides characteristic absorption bands for functional groups such as C=O (carbonyls), O-H (alcohols, acids), N-H (amines, amides), C≡N (nitriles), and NO₂ (nitro groups).
-
Role in Confirmation: In reactions of 2-Chloro-4-methoxy-5-nitropyrimidine, FTIR is particularly useful for quickly verifying the persistence of the nitro (NO₂) and methoxy (C-O) groups and confirming the introduction of new functional groups (e.g., an N-H stretch if an amine was substituted for the chlorine).
Objective Comparison of Structural Confirmation Techniques
The choice of analytical method is dictated by the level of certainty required, the nature of the sample, and the specific questions being asked. The table below provides a direct comparison.
| Feature | Single-Crystal X-ray Crystallography (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) |
| Primary Information | Complete 3D atomic arrangement, bond lengths/angles, stereochemistry | Carbon-hydrogen framework, connectivity, electronic environment | Molecular formula (HRMS), structural fragments | Presence/absence of functional groups |
| Definitiveness | Unambiguous. Considered absolute proof of structure. | High. Can be ambiguous with complex isomers or stereocenters. | Moderate. Isomers have the same mass; fragmentation can be similar. | Low. Confirms functional groups, not overall structure. |
| Sample Requirement | High-quality single crystal (solid state) | ~5-10 mg, soluble, pure (solution) | <1 mg, soluble or volatile (gas/solution) | ~1-2 mg, solid or liquid |
| Destructive? | No | No | Yes | No |
| Key Limitation | Requires a suitable single crystal, which can be difficult or impossible to grow. | Signal overlap in complex molecules; less sensitive than MS. | Does not distinguish between isomers; destructive. | Provides limited connectivity information. |
A Synergistic Approach: A Validating Analytical Workflow
In practice, these techniques are not used in isolation but as part of a comprehensive, self-validating workflow. For a novel reaction product of 2-Chloro-4-methoxy-5-nitropyrimidine, the process is iterative.
Conclusion
For the drug development professional, absolute certainty in molecular structure is non-negotiable. While a combination of NMR, MS, and FTIR spectroscopy provides a powerful and routine toolkit for proposing and supporting a structural assignment, it is essential to recognize their inherent limitations. These methods build a compelling, yet circumstantial, case.
Single-crystal X-ray crystallography transcends this by providing direct, visual evidence of the atomic arrangement. It is the ultimate arbiter in cases of ambiguity, novelty, or unexpected reactivity, transforming a structural hypothesis into an established fact. By understanding the strengths and weaknesses of each technique, researchers can design a robust analytical strategy that ensures the scientific integrity of their work, from the reaction flask to the final biological assay.
References
- Vertex AI Search. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved January 6, 2026.
- Vertex AI Search. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review (2). Retrieved January 6, 2026.
- ResearchGate. (n.d.).
- International Union of Crystallography. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692.
- National Center for Biotechnology Information. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Chemical structures of selected substituted pyrimidines (128 and 129). Retrieved January 6, 2026.
- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved January 6, 2026.
- SpringerLink. (2008). Low temperature X-ray structures of two crystalline forms (I) and (II) of the pyrimidine derivative and sodium channel blocker BW1003C87: 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine. Journal of
Navigating the Unseen Threat: A Comparative Guide to Assessing Genotoxic Impurities in 2-Chloro-4-methoxy-5-nitropyrimidine Synthesis
In the intricate landscape of pharmaceutical development, the silent threat of genotoxic impurities (GTIs) presents a formidable challenge. These impurities, even at trace levels, can damage DNA, potentially leading to mutations and carcinogenesis.[1][2] For researchers and drug development professionals, ensuring the safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, comparative analysis of methodologies to assess the genotoxic potential of impurities arising during the synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine, a key intermediate in medicinal chemistry.
The regulatory framework, primarily governed by the International Council for Harmonisation's M7 guideline, mandates a thorough assessment and control of mutagenic impurities to limit potential carcinogenic risk.[3][4][5] This document serves as a practical guide, grounded in scientific integrity, to navigate these requirements with a combination of in silico, in vitro, and in vivo strategies.
The Synthetic Pathway and the Genesis of Impurities
A likely synthetic route commences with the nitration of a 2-chloro-4-methoxypyrimidine precursor. This critical step, while necessary for the desired functionality, also introduces the risk of forming various process-related impurities.
Postulated Synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine:
Caption: Postulated synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine and potential impurities.
The primary impurities of concern from this hypothetical synthesis include:
-
Unreacted Starting Material: 2,4-dichloro-5-nitropyrimidine
-
Isomeric Byproducts: 4-Chloro-2-methoxy-5-nitropyrimidine
-
Over-reaction Products: 2,4-dimethoxy-5-nitropyrimidine
-
Degradation Products: Arising from the instability of the nitro-pyrimidine core under certain conditions.
The presence of structural alerts for genotoxicity, such as the nitro group and chloro-substituents on the pyrimidine ring, in both the final product and the potential impurities necessitates a thorough genotoxic risk assessment.[6][7]
A Multi-tiered Approach to Genotoxicity Assessment
The assessment of genotoxic potential follows a structured, tiered approach, beginning with computational methods and progressing to in vitro and, if necessary, in vivo assays. This strategy, aligned with ICH M7 guidelines, ensures a comprehensive evaluation while minimizing the use of animal testing.[8][9]
Caption: Tiered workflow for assessing the genotoxic potential of pharmaceutical impurities.
In Silico Assessment: The Predictive Power of (Q)SAR
The initial step in the hazard assessment of an impurity is the use of in silico (quantitative) structure-activity relationship ((Q)SAR) models.[10][11] These computational tools predict the genotoxic potential of a chemical based on its structure.
Two complementary (Q)SAR methodologies are typically employed:
-
Expert Rule-Based: This approach identifies structural alerts, which are molecular substructures known to be associated with mutagenicity.
-
Statistical-Based: These models use algorithms trained on large datasets of known mutagens and non-mutagens to make quantitative predictions.
A consensus from both types of models provides a more robust prediction.[10] For the impurities identified in the synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine, the presence of the nitroaromatic and chloro-pyrimidine moieties would likely trigger positive alerts in most (Q)SAR models, classifying them as potential mutagens and warranting further experimental testing.
In Vitro Assays: A Comparative Overview
When in silico analysis suggests a genotoxic potential, in vitro assays are required to provide experimental evidence. The bacterial reverse mutation assay, or Ames test, is the cornerstone of this testing strategy.
Comparison of Key In Vitro Genotoxicity Assays
| Assay | Principle | Endpoint Measured | Key Advantages | Key Limitations |
| Ames Test | Detects gene mutations in histidine-requiring strains of Salmonella typhimurium and E. coli. Mutagens cause reverse mutations, allowing bacterial growth on a histidine-free medium.[12][13] | Gene mutation (point mutations and frameshifts) | Rapid, cost-effective, and highly predictive for many carcinogens.[12] | Prokaryotic system may not fully mimic mammalian metabolism. Some classes of mutagens may not be detected.[9] |
| In Vitro Micronucleus Assay | Measures the formation of micronuclei in the cytoplasm of cultured mammalian cells. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[2] | Chromosomal damage (clastogenicity and aneugenicity) | Detects both chromosome breaking and chromosome loss events. Can be adapted for high-throughput screening. | Requires proliferating cells. Scoring can be subjective if not automated. |
| In Vitro Chromosomal Aberration Assay | Examines metaphase cells for structural changes in chromosomes, such as breaks, gaps, and rearrangements. | Structural chromosomal aberrations | Provides detailed information on the types of chromosomal damage induced. | Labor-intensive and requires specialized expertise in cytogenetics. |
For the impurities in the 2-Chloro-4-methoxy-5-nitropyrimidine synthesis, a positive result in the Ames test would classify the impurity as a mutagen. A negative Ames test, followed by a positive in vitro micronucleus assay, would indicate a clastogenic but non-mutagenic compound, which is typically managed differently under ICH M7.
Experimental Protocols: A Step-by-Step Guide
3.1 Ames Test (Plate Incorporation Method)
-
Strain Selection: Utilize a standard panel of bacterial strains, including Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA), to detect various types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to identify compounds that require metabolic activation to become mutagenic.[3]
-
Dose Selection: Perform a preliminary cytotoxicity assay to determine an appropriate dose range. The main experiment should include a vehicle control, at least five concentrations of the test article, and positive controls.
-
Procedure: a. To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture and 0.1 mL of the test article solution (or control). For the S9-activated conditions, add 0.5 mL of the S9 mix. b. Vortex briefly and pour the mixture onto minimal glucose agar plates. c. Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the vehicle control.
3.2 In Vitro Micronucleus Assay (in Chinese Hamster Ovary (CHO) cells)
-
Cell Culture: Culture CHO cells in appropriate media until they reach approximately 50-60% confluency.
-
Treatment: Expose the cells to the test article at a minimum of three concentrations (with and without S9 activation), along with vehicle and positive controls. The treatment duration is typically 3-6 hours, followed by a recovery period.
-
Cytokinesis Block: Add cytochalasin B to the culture medium after the treatment period to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.
-
Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, and fix them. Drop the cell suspension onto clean microscope slides and stain with a DNA-specific stain (e.g., Giemsa or acridine orange).
-
Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Risk Assessment and Control Strategy
The results from this tiered assessment are used to classify the impurity and determine an appropriate control strategy, as outlined by ICH M7.
-
Class 1: Known mutagenic carcinogens. Control to compound-specific acceptable limits.
-
Class 2: Known mutagens with unknown carcinogenic potential. Control at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[1]
-
Class 3: Impurities with structural alerts for mutagenicity, but with no experimental data. Control at or below the TTC pending data from an Ames test.
-
Class 4: Impurities with structural alerts that are shared with the API or related compounds that have tested negative for mutagenicity. Treated as non-mutagenic impurities.
-
Class 5: Impurities with no structural alerts. Treated as non-mutagenic impurities.
For impurities in the synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine that test positive in the Ames assay, a control strategy would be required to limit their presence in the final API to below the TTC of 1.5 µ g/day . This could involve modifying the synthetic process to prevent their formation or introducing purification steps to remove them.[12]
Conclusion
The assessment of genotoxic impurities is a critical, data-driven process that underpins the safety of all pharmaceutical products. For novel intermediates like 2-Chloro-4-methoxy-5-nitropyrimidine, a proactive and systematic approach is essential. By combining a thorough understanding of the synthetic pathway with a tiered assessment strategy that includes in silico prediction and robust in vitro assays, researchers can effectively identify, characterize, and control potentially hazardous impurities. This commitment to scientific rigor and regulatory compliance is fundamental to protecting patient health and ensuring the integrity of modern medicines.
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- assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH.
- Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective | Organic Process Research & Development - ACS Publications.
- ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk | RAPS.
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- ICH M7 Mutagenic Impurities Guidelines - Tox by Design.
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- Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells - PMC - NIH.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-4-methoxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Characterization
2-Chloro-4-methoxy-5-nitropyrimidine, with the molecular formula C₅H₄ClN₃O₃, is a halogenated nitropyrimidine. Based on the toxicological profiles of analogous compounds, it is prudent to handle this chemical as a hazardous substance with the potential for the following:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Can cause skin and serious eye irritation.
-
Environmental Hazard: May be toxic to aquatic life.
Due to these potential hazards, 2-Chloro-4-methoxy-5-nitropyrimidine must be disposed of as hazardous waste in accordance with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of such hazardous materials.[1]
Table 1: Chemical and Physical Properties of 2-Chloro-4-methoxy-5-nitropyrimidine
| Property | Value | Source |
| CAS Number | 282102-07-2 | [2] |
| Molecular Formula | C₅H₄ClN₃O₃ | [2] |
| Molecular Weight | 189.56 g/mol | [2] |
Personal Protective Equipment (PPE) and Safe Handling
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE to minimize the risk of exposure.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, with additional consideration for a chemically impervious apron if handling larger quantities.
-
Respiratory Protection: All handling of this compound, especially in solid form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or cat litter.
-
Collection: Carefully scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
-
Reporting: Report all spills to your institution's Environmental Health and Safety (EHS) department.
Disposal Protocol for Unused 2-Chloro-4-methoxy-5-nitropyrimidine
The disposal of unused or expired 2-Chloro-4-methoxy-5-nitropyrimidine must be managed through your institution's hazardous waste program.
Step-by-Step Disposal Procedure:
-
Waste Identification: This compound should be classified as a halogenated organic waste.
-
Containerization:
-
Place the chemical in a designated, leak-proof, and compatible hazardous waste container.
-
Ensure the container is in good condition and has a secure, tight-fitting lid.
-
Never mix with incompatible waste streams. This container should be dedicated to halogenated organic waste.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container immediately.
-
The label must include:
-
The full chemical name: "2-Chloro-4-methoxy-5-nitropyrimidine" (do not use abbreviations or formulas).
-
The date of waste generation.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and segregated from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor for pickup.
-
Provide a complete and accurate description of the waste.
-
Final disposal will likely be through high-temperature incineration at a permitted facility.
-
Disposal of Contaminated Materials and Empty Containers
Any materials that have come into contact with 2-Chloro-4-methoxy-5-nitropyrimidine, such as gloves, absorbent pads, and weighing papers, must be disposed of as hazardous waste.
Procedure for Empty Containers:
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent that can dissolve the compound.
-
Collect all rinsate and manage it as hazardous waste.
-
-
Final Disposal:
-
After triple rinsing, deface or remove the original label.
-
The decontaminated container can then be disposed of as non-hazardous solid waste or recycled, in accordance with your institution's policies.
-
Disposal Decision Workflow
Caption: Logical workflow for the proper disposal of 2-Chloro-4-methoxy-5-nitropyrimidine.
References
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
Sources
Navigating the Safe Handling of 2-Chloro-4-methoxy-5-nitropyrimidine: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the ability to handle complex chemical intermediates with confidence and precision is paramount. 2-Chloro-4-methoxy-5-nitropyrimidine, a key building block in the synthesis of various pharmaceutical compounds, requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations.
Hazard Assessment and GHS Classification
Information for the related compound 2-Chloro-4-methoxypyrimidine suggests that it causes skin and serious eye irritation, and may cause respiratory irritation[1]. It is prudent to assume that the addition of a nitro group, as in 2-Chloro-4-methoxy-5-nitropyrimidine, may modify these properties, and therefore, a cautious approach is warranted.
Table 1: Anticipated GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation[2] |
Note: This table is based on information for structurally similar compounds and should be considered a guideline pending a complete SDS for 2-Chloro-4-methoxy-5-nitropyrimidine.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 2-Chloro-4-methoxy-5-nitropyrimidine. The following table outlines the recommended PPE, with the understanding that a site-specific risk assessment should always be performed.
Table 2: Recommended Personal Protective Equipment
| Body Part | PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and/or Face Shield | Use tightly sealed safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield provides additional protection against splashes[4][5]. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a common choice for general laboratory use, but it is crucial to consult the glove manufacturer's compatibility chart for specific chemical resistance. Always inspect gloves for tears or punctures before use[6]. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect against accidental spills and splashes. |
| Respiratory | Respirator (if necessary) | If handling the compound in a way that could generate dust or aerosols, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge is required.[6][7] |
| Feet | Closed-Toed Shoes | Always wear closed-toed shoes in a laboratory setting to protect against spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling 2-Chloro-4-methoxy-5-nitropyrimidine at every stage of its lifecycle in the laboratory is critical for minimizing risk.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[8]. Keep the container tightly closed when not in use.
Handling and Use
-
Ventilation: All handling of 2-Chloro-4-methoxy-5-nitropyrimidine should be conducted in a certified chemical fume hood to minimize inhalation exposure[9].
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes[9].
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn[2].
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert others in the immediate area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at a safe working height.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be treated as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal
Proper disposal of 2-Chloro-4-methoxy-5-nitropyrimidine and its containers is a critical final step in the chemical's lifecycle.
-
Waste Collection: Collect all waste containing 2-Chloro-4-methoxy-5-nitropyrimidine in a designated and properly labeled hazardous waste container.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the container can be disposed of according to institutional guidelines[10].
-
Professional Disposal: All chemical waste must be disposed of through your institution's EHS program or a licensed hazardous waste disposal company[10][11]. Do not dispose of this chemical down the drain or in the regular trash.
Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of 2-Chloro-4-methoxy-5-nitropyrimidine.
Caption: Safe Handling Workflow for 2-Chloro-4-methoxy-5-nitropyrimidine.
Conclusion: A Culture of Safety
The safe handling of 2-Chloro-4-methoxy-5-nitropyrimidine, and indeed all laboratory chemicals, is not merely a matter of following rules but of fostering a deeply ingrained culture of safety. By understanding the potential hazards, diligently using the correct PPE, and adhering to established operational and disposal plans, researchers can confidently and responsibly advance their vital work in drug discovery and development. This guide serves as a foundational resource, but it is the commitment of each individual scientist to prioritize safety that ultimately ensures a secure and productive research environment.
References
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PubChem. 2-Chloro-4-methoxypyrimidine. Retrieved from [Link]
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(2024-02-10). Safety Data Sheet. Retrieved from [Link]
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PubChem. 2-Chloro-4-methylpyrimidine. Retrieved from [Link]
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Chemistry-For-Everyone. (2025-01-07). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. Retrieved from [Link]
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Allan Chemical Corporation. (2025-10-23). How to Choose PPE for Chemical Work. Retrieved from [Link]
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Canada Safety Training. PPE for Hazardous Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
